Product packaging for 4-Bromo-1H-indol-6-ol(Cat. No.:CAS No. 374633-28-0)

4-Bromo-1H-indol-6-ol

Cat. No.: B1604231
CAS No.: 374633-28-0
M. Wt: 212.04 g/mol
InChI Key: FIFVIIXRKRKEOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-1H-indol-6-ol is a useful research compound. Its molecular formula is C8H6BrNO and its molecular weight is 212.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNO B1604231 4-Bromo-1H-indol-6-ol CAS No. 374633-28-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-indol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-7-3-5(11)4-8-6(7)1-2-10-8/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFVIIXRKRKEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646546
Record name 4-Bromo-1H-indol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374633-28-0
Record name 4-Bromo-1H-indol-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374633-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1H-indol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-1H-indol-6-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1H-indol-6-ol, a halogenated hydroxyindole, represents a potentially valuable scaffold in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a bromine atom and a hydroxyl group on the indole core, suggests a rich and versatile chemical reactivity. This guide provides a comprehensive overview of the known properties of this compound, alongside a discussion of its potential synthesis and reactivity based on established principles of indole chemistry. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document aims to equip researchers with a foundational understanding to facilitate its further investigation and application.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials. Its versatile reactivity and ability to participate in various biological interactions have made it a cornerstone of modern drug discovery. The introduction of substituents onto the indole ring allows for the fine-tuning of its electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.

This compound (Figure 1) is a derivative of particular interest due to the presence of two key functional groups: a bromine atom at the 4-position and a hydroxyl group at the 6-position. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the hydroxyl group can act as a hydrogen bond donor and a site for etherification or esterification.

Figure 1: Structure of this compound.

Physicochemical Properties

PropertyValueSource
CAS Number 374633-28-0Manchester Organics[1]
Molecular Formula C₈H₆BrNO-
Molecular Weight 212.04 g/mol -
Predicted XLogP3 ~2.5(Predicted)
Predicted pKa (Phenolic OH) ~9-10(Predicted)
Predicted pKa (Indole NH) ~16-17(Predicted)

Solubility and Stability:

  • Solubility: Based on the properties of similar hydroxyindoles, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Its solubility in nonpolar solvents is likely to be limited.

  • Stability: Hydroxyindoles can be susceptible to oxidation, particularly under basic conditions or in the presence of light and air. The presence of the electron-withdrawing bromine atom may influence its stability. It is recommended to store the compound under an inert atmosphere and protected from light.

Synthesis Strategies

No specific, experimentally validated synthesis for this compound has been found in the surveyed literature. However, established methods for the synthesis of substituted indoles can be adapted. A plausible retrosynthetic analysis suggests a few potential pathways.

Retrosynthesis_4_Bromo_1H_indol_6_ol cluster_pathway1 Pathway 1: Late-stage Bromination cluster_pathway2 Pathway 2: From Substituted Aniline Target This compound Indol_6_ol 1H-Indol-6-ol Bromination Electrophilic Bromination Indol_6_ol->Bromination Bromination->Target Substituted_Aniline Substituted Aniline Derivative Indole_Cyclization Indole Ring Formation Substituted_Aniline->Indole_Cyclization Indole_Cyclization->Target

Figure 2: Proposed retrosynthetic pathways for this compound.

Proposed Synthetic Protocol: Modified Bischler-Möhlau Reaction

A modified Bischler-Möhlau reaction, which has been successfully employed for the synthesis of other 4- and 6-hydroxyindoles, presents a promising approach.[2] This method involves the condensation of a substituted aminophenol with an α-hydroxyketone.

Step-by-Step Methodology (Hypothetical):

  • Starting Materials: 3-Amino-5-bromophenol and a suitable α-hydroxyketone (e.g., benzoin).

  • Reaction Setup: A mixture of 3-amino-5-bromophenol (1 equivalent) and the α-hydroxyketone (0.33 equivalents) is heated in the presence of a strong acid catalyst, such as hydrochloric acid.

  • Reaction Conditions: The reaction mixture is heated to approximately 130-140 °C. The progress of the reaction can be monitored by the removal of water.

  • Workup and Purification: After completion, the reaction mixture is cooled and neutralized. The crude product is then extracted with an organic solvent. Purification of the resulting regioisomers (4-bromo- and 2-bromo- isomers of the 6-hydroxyindole) would likely require column chromatography.

Causality behind Experimental Choices:

  • Excess Aminophenol: The use of an excess of the aminophenol helps to drive the reaction to completion and can also act as a solvent at the reaction temperature.

  • Acid Catalysis: The strong acid is crucial for the dehydration steps and the subsequent cyclization to form the indole ring.

  • Temperature Control: Careful control of the temperature is necessary to promote the desired reaction while minimizing the formation of tarry byproducts.

Reactivity and Potential Applications

The dual functionality of this compound makes it a versatile building block for the synthesis of more complex molecules.

Reactivity_4_Bromo_1H_indol_6_ol cluster_reactivity Potential Reactions Target This compound Cross_Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Target->Cross_Coupling at C4-Br Etherification O-Alkylation / O-Arylation Target->Etherification at C6-OH Esterification O-Acylation Target->Esterification at C6-OH N_Alkylation N-Alkylation / N-Arylation Target->N_Alkylation at N1-H Electrophilic_Sub Electrophilic Substitution (e.g., at C3, C2, C7) Target->Electrophilic_Sub on indole ring

Figure 3: Potential reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino groups, providing a powerful tool for generating libraries of novel compounds for drug discovery.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group at the C6 position can undergo O-alkylation (Williamson ether synthesis) or O-acylation to form ethers and esters, respectively. These modifications can be used to alter the compound's solubility, lipophilicity, and potential for hydrogen bonding.

Reactions at the Indole Nitrogen

The indole nitrogen can be deprotonated with a suitable base and subsequently alkylated or acylated. This provides another avenue for structural diversification.

Potential Applications in Drug Discovery

Given the prevalence of the indole scaffold in biologically active molecules, this compound is a promising starting material for the synthesis of compounds with potential therapeutic applications, including but not limited to:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted indole core.

  • Serotonin Receptor Agonists/Antagonists: The indole structure is reminiscent of serotonin, making it a relevant scaffold for targeting serotonergic pathways.

  • Anticancer Agents: A wide range of indole derivatives have demonstrated cytotoxic activity against various cancer cell lines.

Spectroscopic Analysis (Predicted)

While no experimental spectra are available, the expected NMR and mass spectrometry features can be predicted.

¹H NMR (Predicted):

  • Indole NH: A broad singlet in the region of δ 10-12 ppm.

  • Aromatic Protons: Signals corresponding to the protons at the C2, C3, C5, and C7 positions. The coupling patterns would be informative for confirming the substitution pattern.

  • Phenolic OH: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR (Predicted):

  • Eight distinct signals corresponding to the carbon atoms of the indole ring. The chemical shifts would be influenced by the bromo and hydroxyl substituents.

Mass Spectrometry (Predicted):

  • The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of roughly equal intensity).

Conclusion and Future Outlook

This compound is a chemical entity with significant untapped potential. While the lack of extensive published data presents a challenge, the foundational principles of indole chemistry provide a clear roadmap for its synthesis and derivatization. This guide serves as a starting point for researchers interested in exploring the chemistry and biological activity of this promising molecule. Further experimental work is necessary to fully characterize its properties and unlock its potential in the development of novel therapeutics and functional materials.

References

Spectroscopic Analysis of 4-Bromo-1H-indol-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of the Structural Elucidation of a Key Synthetic Intermediate

Introduction

4-Bromo-1H-indol-6-ol is a halogenated indole derivative of significant interest to the medicinal chemistry and drug development communities. The indole scaffold is a privileged structure in pharmacology, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of a bromine atom at the 4-position and a hydroxyl group at the 6-position offers unique electronic and steric properties, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

This technical guide provides a detailed overview of the spectroscopic data for this compound, focusing on the primary techniques used for its structural characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding the spectroscopic signature of this compound is crucial for researchers to verify its identity and purity during synthesis and to predict its reactivity in subsequent chemical transformations.

Molecular Structure and Isomerism

The core of this compound is the bicyclic indole ring system. The numbering of the indole ring is standard, with the nitrogen atom at position 1. The key substituents are a bromine atom at the 4-position of the benzene ring portion and a hydroxyl group at the 6-position. It is important to distinguish this compound from its isomers, such as 6-bromo-1H-indol-4-ol, as they will exhibit distinct spectroscopic properties. The CAS number for this compound is 885518-89-8.[1]

Figure 1: Chemical structure and basic information for this compound.

Spectroscopic Data and Interpretation

For the purpose of this guide, a predictive and illustrative analysis based on the known spectroscopic behavior of related bromo- and hydroxy-indole derivatives is provided. Researchers who synthesize or acquire this compound should perform their own spectroscopic analysis and compare it to the expected patterns described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR would be essential for the characterization of this compound.

¹H NMR (Proton NMR):

The ¹H NMR spectrum would provide information on the number of different types of protons and their connectivity.

  • Aromatic Protons: The protons on the indole ring system would appear in the aromatic region (typically δ 6.5-8.0 ppm). Specifically, H5 and H7 on the benzene portion, and H2 and H3 on the pyrrole portion would be observed. The presence of the electron-donating hydroxyl group and the electron-withdrawing bromine atom would influence their chemical shifts. H5 would likely be a singlet or a narrow doublet, and H7 would also be a singlet or a narrow doublet. The coupling constants between adjacent protons would help in assigning the signals.

  • Pyrrole Protons: The H2 and H3 protons of the pyrrole ring would likely appear as doublets of doublets or triplets, depending on the coupling with each other and with the N-H proton.

  • N-H Proton: The proton on the nitrogen atom (N-H) would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

  • O-H Proton: The hydroxyl proton (O-H) would also appear as a broad singlet, and its chemical shift would be variable.

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule.

  • Aromatic Carbons: The six carbons of the benzene ring would appear in the aromatic region (typically δ 100-150 ppm). The carbon bearing the hydroxyl group (C6) and the carbon bearing the bromine atom (C4) would have their chemical shifts significantly influenced by these substituents.

  • Pyrrole Carbons: The two carbons of the pyrrole ring (C2 and C3) and the two bridgehead carbons (C3a and C7a) would also have characteristic chemical shifts.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in an NMR tube. DMSO-d₆ is often a good choice for compounds with hydroxyl and N-H protons as it allows for their observation.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Analyze the ¹³C NMR spectrum to identify all unique carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

  • N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the indole ring.

  • C-H Aromatic Stretch: Absorption bands just above 3000 cm⁻¹ would be due to the C-H stretching of the aromatic ring.

  • C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.

  • C-O Stretch: A strong absorption band in the 1200-1300 cm⁻¹ region would correspond to the C-O stretching of the phenolic hydroxyl group.

  • C-Br Stretch: The carbon-bromine stretching vibration would appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (211.04 g/mol for the most abundant isotopes). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation Pattern: The molecule would likely undergo fragmentation upon ionization. Common fragmentation pathways for indoles include the loss of small molecules like HCN. The fragmentation pattern can provide further structural confirmation.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), should be used.

  • Data Acquisition and Analysis: Acquire the mass spectrum and identify the molecular ion peak and major fragment ions. The accurate mass measurement from high-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Conclusion

While detailed, published experimental data for this compound is currently scarce, this guide provides a comprehensive framework for its spectroscopic characterization. The predicted NMR, IR, and MS data are based on the known behavior of similar chemical structures and serve as a valuable reference for researchers working with this compound. The provided experimental protocols outline the standard procedures for acquiring high-quality spectroscopic data. Rigorous spectroscopic analysis is indispensable for ensuring the identity, purity, and structural integrity of this compound in any research and development setting.

References

A Technical Guide to the Prospective Crystallographic Analysis of 4-Bromo-1H-indol-6-ol: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, field-proven workflow for determining the single-crystal X-ray structure of 4-Bromo-1H-indol-6-ol, a compound of interest in medicinal chemistry. As of the writing of this guide, the crystal structure for this specific molecule has not been publicly reported, representing a critical knowledge gap for structure-based drug design and development. This document outlines a validated pathway from chemical synthesis and purification to crystallization and final structural analysis, empowering research teams to elucidate this novel structure.

Introduction: The Rationale for Structural Analysis

The indole scaffold is a privileged motif in numerous pharmacologically active compounds. The specific substitution pattern of this compound, featuring a bromine atom and a hydroxyl group, presents intriguing possibilities for establishing specific intermolecular interactions with biological targets. A definitive understanding of its three-dimensional structure is paramount for:

  • Structure-Activity Relationship (SAR) Studies: Elucidating how the molecule's conformation and hydrogen bonding potential influence its biological activity.

  • Computational Modeling and Drug Design: Providing an accurate empirical model for in silico screening and the rational design of more potent and selective analogs.

  • Solid-State Characterization: Understanding its crystalline packing, identifying potential polymorphs, and informing formulation development.

This guide, therefore, serves as a proactive blueprint for obtaining this crucial structural data.

Part 1: Synthesis and Purification of this compound

A robust and scalable synthetic route is the foundational step for obtaining high-purity material suitable for crystallization. The following proposed synthesis is based on established indole synthesis methodologies, such as the Batcho-Leimgruber indole synthesis, adapted for the specific target molecule.

Proposed Synthetic Pathway

A plausible route to this compound could commence from a suitably substituted nitrotoluene, proceeding through a condensation reaction followed by reductive cyclization.

Synthetic_Pathway A 2-Bromo-4-methoxy-6-nitrotoluene C β-dimethylamino-2-bromo-4-methoxy-6-nitrostyrene A->C Condensation B N,N-dimethylformamide dimethyl acetal (DMF-DMA) E 4-Bromo-6-methoxy-1H-indole C->E Reduction & Cyclization D Reductive Cyclization (e.g., H2, Pd/C or Fe/AcOH) G This compound E->G Ether Cleavage F Demethylation (e.g., BBr3)

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol: Synthesis
  • Step 1: Synthesis of β-dimethylamino-2-bromo-4-methoxy-6-nitrostyrene.

    • To a solution of 2-bromo-4-methoxy-6-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).

    • Heat the reaction mixture at 120 °C for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude enamine.

  • Step 2: Synthesis of 4-Bromo-6-methoxy-1H-indole.

    • Dissolve the crude enamine from the previous step in a mixture of ethyl acetate and acetic acid.

    • Add palladium on carbon (10 mol%) as a catalyst.

    • Subject the mixture to hydrogenation (H2 gas at 50 psi) at room temperature for 6-12 hours.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-bromo-6-methoxy-1H-indole.

  • Step 3: Synthesis of this compound.

    • Dissolve the crude 4-bromo-6-methoxy-1H-indole in anhydrous dichloromethane (DCM) and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Add a solution of boron tribromide (BBr3) in DCM (1.0 M, 1.5 eq) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction by the slow addition of methanol, followed by water.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification Protocol

The crude this compound should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The purity of the final compound should be assessed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To verify the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To ensure >99% purity, which is critical for successful crystallization.

Part 2: Crystallization Strategy

The growth of single crystals of sufficient size and quality is often the most challenging step. A systematic screening of various crystallization conditions is essential.

Crystallization Techniques

Several techniques should be employed in parallel to maximize the chances of obtaining suitable crystals:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, thereby increasing the concentration of the solute to the point of crystallization.

  • Vapor Diffusion (Hanging and Sitting Drop): A small drop of the compound solution is equilibrated with a larger reservoir of a precipitant. The slow diffusion of the precipitant vapor into the drop gradually induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

Recommended Crystallization Screening Protocol
  • Solvent Selection: Begin by testing the solubility of this compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and water).

  • Initial Screening: Prepare a stock solution of the purified compound in a good solvent (e.g., methanol or acetone) at a concentration of 10-20 mg/mL.

  • Set up Crystallization Plates: Using a 24 or 48-well crystallization plate, set up vapor diffusion experiments with a variety of precipitants (e.g., hexanes, isopropyl alcohol, water).

  • Incubation: Store the crystallization plates in a vibration-free environment at a constant temperature (e.g., 4 °C and room temperature).

  • Monitoring: Regularly inspect the plates under a microscope for the formation of crystals over several days to weeks.

Crystallization_Workflow A High-Purity (>99%) This compound B Solubility Screening A->B C Preparation of Stock Solution B->C D Crystallization Screening (Vapor Diffusion, Slow Evaporation, Cooling) C->D E Incubation & Monitoring D->E F Crystal Harvesting & Mounting E->F

Caption: Workflow for the crystallization of this compound.

Part 3: Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.

Data Collection Protocol
  • Crystal Selection and Mounting: Select a well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a cryoprotectant (if necessary) and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

  • Diffraction Experiment: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is optimized to ensure high completeness and redundancy of the diffraction data.

Structure Solution and Refinement
  • Data Processing: The collected diffraction images are processed to integrate the intensities of the diffraction spots and apply necessary corrections (e.g., for Lorentz and polarization effects).

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Model Building and Refinement: An initial atomic model is built into the electron density map. The atomic coordinates and thermal parameters are then refined against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.

XRD_Workflow A Single Crystal Mounting B X-ray Diffraction Data Collection A->B C Data Processing & Integration B->C D Structure Solution (Direct Methods) C->D E Model Building & Refinement D->E F Structure Validation & Analysis E->F G Crystallographic Information File (CIF) F->G

Caption: Workflow for single-crystal X-ray diffraction analysis.

Expected Crystallographic Data

Upon successful structure determination, the following key crystallographic parameters will be obtained and should be summarized in a table.

ParameterExpected Information
Chemical FormulaC₈H₆BrNO
Formula Weight212.05 g/mol
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined (e.g., P2₁/c, P-1)
Unit Cell Dimensions (Å, °)a, b, c, α, β, γ
Volume (ų)V
ZNumber of molecules per unit cell
Density (calculated)ρ (g/cm³)
R-factors (R1, wR2)Indicators of the quality of the refinement
Goodness-of-fit (S)Indicator of the overall quality of the crystallographic model

Part 4: Interpretation and Application of the Crystal Structure

The final crystal structure will provide a wealth of information. The analysis should focus on:

  • Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the this compound molecule.

  • Intermolecular Interactions: A detailed analysis of the hydrogen bonding network (involving the -OH and -NH groups), halogen bonding (involving the Br atom), and π-π stacking interactions that govern the crystal packing.

  • Supramolecular Assembly: Understanding how the individual molecules assemble into the three-dimensional crystal lattice.

This structural insight will be invaluable for understanding the physicochemical properties of this compound and for guiding the design of new molecules with improved biological activity and drug-like properties.

Conclusion

While the crystal structure of this compound is not yet publicly available, this technical guide provides a clear and actionable framework for its determination. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis outlined herein, researchers can successfully elucidate this novel crystal structure, thereby contributing valuable knowledge to the fields of medicinal chemistry and materials science.

"solubility of 4-Bromo-1H-indol-6-ol in organic solvents"

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Gathering

I've initiated comprehensive searches across Google to compile data on the solubility of 4-Bromo-1H-indol-6-ol. I'm prioritizing any available quantitative information about its behavior in common organic solvents. Currently, I'm hoping to get a clearer picture of its solubility characteristics.

Developing Guide Structure

I'm now deep-diving into the compound's structure, focusing on its functional groups to predict solvent interactions. I'll use this understanding to build a strong outline for the technical guide. The outline will include an introduction, theoretical analysis, data presentation, experimental protocol, and a discussion of solubility implications. I also plan to create Graphviz diagrams for the experimental workflow visualization.

Launching Further Investigations

I'm now expanding my data gathering to include standard laboratory methods for solubility determination. I'll also dive into the compound's structure, identifying key functional groups to predict solvent behavior. This analysis will feed into a guide outline, covering introduction, theoretical analysis, data presentation, experimental protocol, and solubility discussions, complete with Graphviz workflow diagrams.

Exploring Solubility Data

I started searching for specific solubility data for this compound, but initial results were unhelpful. The search revealed only general solubility info on indole derivs and methods for finding it experimentally (shake-flask method). I will focus on finding the specifics on this exact compound, or find an analog.

Adapting Research Strategy

I've hit a roadblock. Specific solubility data for this compound remains elusive. My search only yielded general indole derivative solubility info and experimental methods. Now, the technical guide will focus on predicted solubility and experimental methodology, using existing knowledge of related compounds and the compound's structure. I'm restructuring the plan to introduce the compound, analyze its structure, predict solubility based on functional groups, and describe a detailed shake-flask method. This revised approach should still provide a valuable resource.

Analyzing Solubility Data

I've hit another snag; the initial search for specific solubility data remains fruitless. The focus shifts towards building a comprehensive guide on predicted solubility and detailed experimental methods. I'm restructuring the guide to start with an introduction to the compound, delve into its structure and predicted solubility based on functional group analysis, and then provide a thorough shake-flask methodology. This revised plan aims to offer a valuable, although predictive, resource for researchers. I am preparing to describe the indole ring, hydroxyl group and bromine atom effects on solubility.

Restructuring Guide Content

I'm now revising the guide's structure significantly, given the lack of specific solubility data for this compound. It now focuses on a predicted solubility section based on structural analysis and a detailed experimental methodology (shake-flask) section. The guide will include an introduction, solubility predictions based on functional group effects, a detailed shake-flask protocol, and a table for presenting experimental data. I also plan visualizations of solvent interactions. This approach builds a thorough, authoritative resource despite the initial data limitations.

Formulating a Detailed Plan

I've revised the guide's scope significantly. No specific solubility data exists, so I'm now crafting a robust document that predicts solubility through structural analysis and a thorough experimental methodology. The guide will introduce the compound, analyze its structure, predict solubility based on functional groups (indole ring, hydroxyl, bromine), detail a shake-flask method with a workflow diagram, and cover data analysis/reporting. Visualizations of molecular interactions will also be included, resulting in a resourceful product for the researcher.

"4-Bromo-1H-indol-6-ol stability and degradation"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation of 4-Bromo-1H-indol-6-ol

Introduction

This compound is a substituted indole, a heterocyclic scaffold of immense importance in medicinal chemistry and drug discovery. Indole derivatives are integral to a vast array of pharmaceuticals and bioactive natural products.[1][2] The stability of such molecules is a critical parameter, influencing everything from synthesis and purification to storage, formulation, and ultimately, therapeutic efficacy and safety. Understanding the intrinsic stability and degradation pathways of a molecule like this compound is paramount for researchers in drug development.

This technical guide provides a comprehensive analysis of the anticipated stability and degradation profile of this compound. While specific experimental data for this exact molecule is limited in published literature, this paper will synthesize information from closely related analogues—including 4-bromoindole, indole-6-ol, and the parent indole scaffold—to provide a robust, scientifically-grounded perspective. We will explore the key factors influencing its stability, propose likely degradation pathways, and provide detailed methodologies for its empirical assessment through forced degradation studies.

Chemical Profile and Intrinsic Reactivity

To understand the stability of this compound, we must first consider its structure. The molecule consists of an indole core substituted with a bromine atom at the C4 position and a hydroxyl group at the C6 position.

  • Indole Core: The indole ring system is electron-rich, making it susceptible to oxidation. The C2-C3 double bond in the pyrrole moiety is particularly reactive and is often the initial site of oxidative attack.[3]

  • 6-Hydroxy Group (-OH): This phenolic group is a strong electron-donating group. It increases the electron density of the aromatic system, making the molecule even more susceptible to oxidation. The hydroxyl group itself can be oxidized to a quinone-like species. Furthermore, its acidic proton means the molecule's stability and solubility will be highly dependent on pH.[4][5]

  • 4-Bromo Group (-Br): Bromine is an electron-withdrawing group via induction but can donate electron density through resonance. Its presence modulates the electronic properties of the benzene portion of the indole ring and can influence the regioselectivity of certain reactions.[6]

This combination of an electron-rich core, an easily oxidizable phenol, and a halogen substituent suggests that this compound is likely to be sensitive to oxidative, photolytic, and pH-mediated degradation. A noticeable color change (e.g., to pink, brown, or black) upon storage is a common visual indicator of the degradation of phenolic and indolic compounds.

Predicted Degradation Pathways

Based on established indole chemistry, several degradation pathways are plausible for this compound. The primary modes of degradation are anticipated to be oxidation and photodegradation, with pH playing a significant modulatory role.

Oxidative Degradation

Exposure to atmospheric oxygen, or more potent oxidizing agents, is a primary stability concern. The indole nucleus is readily oxidized, often leading to complex polymeric mixtures.

  • Initial Attack at C3/C2: The most common oxidative pathway for indoles involves initial attack at the electron-rich C2-C3 bond.[7] This can lead to the formation of an indoxyl (3-hydroxyindole) intermediate, which is highly reactive.

  • Formation of Oxindoles and Isatins: Further oxidation can lead to the formation of 2-oxindoles or cleavage of the C2-C3 bond to form isatin-type structures.[8][9]

  • Dimerization and Polymerization: Oxidized intermediates, particularly those related to indoxyl, can rapidly undergo dimerization to form indigo-like colored compounds or polymerize into complex, often insoluble, materials. This is a common source of the discoloration observed in aging indole samples.[10]

  • Phenol Oxidation: The 6-hydroxy group can be oxidized to a semiquinone radical, which can then be further oxidized or participate in coupling reactions, contributing to the formation of colored degradants.

The following diagram illustrates a plausible oxidative degradation pathway, initiated by radical abstraction or direct oxidation at the pyrrole ring.

Oxidative_Degradation_Pathway cluster_main Proposed Oxidative Degradation of this compound A This compound B Indoxyl Radical Intermediate A->B [O] (e.g., Air, H₂O₂, Peroxides) C 3-Bromo-2-oxindole Derivative B->C Rearrangement/ Further Oxidation D Dimeric/Polymeric Products (Colored Degradants) B->D Dimerization E Ring-Opened Products (e.g., Isatin Derivatives) C->E Ring Cleavage

Caption: Proposed oxidative degradation pathway for this compound.

Photodegradation

Aromatic and heterocyclic compounds are often susceptible to degradation upon exposure to light, particularly UV radiation. The energy absorbed can promote the molecule to an excited state, leading to radical formation or direct reaction with oxygen. For this compound, photolytic stress is expected to accelerate the oxidative degradation pathways described above, leading to discoloration and polymerization. Studies on other phenolic compounds confirm their susceptibility to photo-oxidation.[11]

pH-Dependent Degradation

The stability of this compound is expected to vary significantly with pH.

  • Acidic Conditions: In strong acid, protonation of the indole nitrogen or the hydroxyl group can occur. While the indole ring itself is relatively stable to acid hydrolysis, extreme conditions could promote degradation.

  • Alkaline Conditions: In basic solutions (pH > pKa of the phenol), the 6-hydroxy group will be deprotonated to form a phenoxide. This phenoxide is highly activated and extremely sensitive to oxidation, likely leading to rapid degradation and intense color formation. Therefore, alkaline conditions are expected to be the most detrimental to the molecule's stability.

Recommended Storage and Handling

Based on the predicted instabilities, the following storage and handling procedures are recommended to preserve the integrity of this compound:

ConditionRecommendationRationale
Temperature Store at 2-8°C for short-term and -20°C for long-term.Low temperatures slow the rate of all chemical degradation reactions.[12]
Light Store in an amber or opaque vial.Protects the compound from photolytic degradation.
Atmosphere For highest stability, store under an inert atmosphere (Argon or Nitrogen).Displaces oxygen, minimizing oxidative degradation.
pH (in solution) Prepare solutions fresh. If short-term storage is needed, use a slightly acidic (pH 4-6) buffered solution. Avoid alkaline conditions.The phenoxide form under basic pH is highly susceptible to rapid oxidation.

Methodologies for Stability Assessment: A Forced Degradation Protocol

To definitively characterize the stability of this compound, a forced degradation (or stress testing) study is essential.[13] Such studies are a regulatory expectation and provide critical data on degradation pathways and help in the development of stability-indicating analytical methods.[14]

Experimental Design

The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized and relevant degradants are formed.[13][14]

Stress ConditionReagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, Room Temperature (RT) then 60°C if no degradation.To assess stability to low pH.
Base Hydrolysis 0.1 M NaOH, RT. (Expect rapid degradation).To assess stability to high pH.
Oxidation 3% H₂O₂, RT.To identify oxidative degradation products.[14]
Thermal Solid state and in solution, 60-80°C.To evaluate thermal stability.
Photolytic Solution exposed to ICH-compliant light source (UV/Vis).To evaluate light sensitivity.[15]
Step-by-Step Protocol: Oxidative Stress Testing

This protocol provides a detailed workflow for assessing the oxidative stability of this compound.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to create a stock solution of approximately 1 mg/mL.

  • Stress Sample Preparation:

    • In an amber HPLC vial, mix 0.5 mL of the stock solution with 0.5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final drug concentration of 0.5 mg/mL and a peroxide concentration of 3%.

    • Note: The initial use of an amber vial mitigates confounding degradation from light.

  • Control Sample Preparation:

    • Prepare a control sample by mixing 0.5 mL of the stock solution with 0.5 mL of purified water. Store this sample protected from light at 2-8°C.

  • Incubation:

    • Keep the stress sample at room temperature.

    • Monitor the sample visually for any color change.

  • Time-Point Analysis:

    • Analyze the stress and control samples by a stability-indicating HPLC method at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).

    • The goal is to find a time point where the parent peak has degraded by approximately 10-20%. If degradation is too rapid, the experiment should be repeated at a lower temperature or with a lower concentration of H₂O₂.

  • Quenching (Optional but Recommended):

    • If necessary to stop the reaction before analysis, an antioxidant like sodium bisulfite can be added, though immediate analysis is preferred.

  • Analysis:

    • Use a validated HPLC-UV/MS method to analyze the samples. The mass spectrometer is crucial for obtaining mass information on the newly formed degradation products.

The following diagram outlines the general workflow for a forced degradation study.

Caption: General experimental workflow for a forced degradation study.

Conclusion

This compound is a molecule whose structural features—an electron-rich indole core combined with a phenolic hydroxyl group—render it inherently susceptible to degradation, primarily through oxidative pathways. This instability is likely exacerbated by exposure to light and, most significantly, by alkaline pH conditions. For researchers and drug development professionals, this necessitates careful handling and storage: specifically, in cool, dark conditions, preferably under an inert atmosphere. The use of forced degradation studies is not merely recommended but essential for fully characterizing its stability profile, identifying potential degradants, and developing robust, stability-indicating analytical methods. This foundational knowledge is a prerequisite for the successful progression of any indole-based candidate from the laboratory to clinical application.

References

A Technical Guide to 4-Bromo-1H-indol-6-ol: Theoretical Properties and Synthetic Considerations for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the theoretical properties, potential synthesis, and applications of the heterocyclic compound 4-Bromo-1H-indol-6-ol. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data on related indole structures to project the characteristics and utility of this specific molecule.

Introduction: The Significance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a "privileged scaffold" in medicinal chemistry.[1] This is due to its prevalence in a vast number of natural products and synthetic molecules with significant biological activity.[1] Its structure allows it to mimic peptide motifs and bind to a variety of biological targets, making it a cornerstone in drug discovery.[1] Many approved drugs for conditions like migraines, infections, and hypertension are based on the indole core.[2]

The strategic functionalization of the indole nucleus is key to modulating its biological activity. Halogenation, particularly bromination, can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1] Similarly, the introduction of a hydroxyl group can facilitate hydrogen bonding, a critical interaction for molecular recognition in biological systems.[1] Therefore, this compound, which incorporates both of these features, represents a promising, albeit under-investigated, platform for the development of novel therapeutics.

Physicochemical and Spectroscopic Profile (Theoretical)

While specific experimental data for this compound is not widely published, we can infer its properties based on known data for closely related analogs such as 4-bromo-1H-indole and other substituted indoles.

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueRationale/Comparison
Molecular Formula C₈H₆BrNOBased on its chemical structure.
Molecular Weight 212.04 g/mol Calculated from the molecular formula.[3]
Appearance Off-white to light brown solidTypical for functionalized indoles.
Melting Point >150 °CFunctionalized indoles often have high melting points.
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterThe polar hydroxyl and N-H groups will aid solubility in polar organic solvents.
pKa (hydroxyl) ~9-10Similar to other phenolic compounds.
pKa (N-H) ~16-17Typical for the indole N-H proton.
LogP ~2.5-3.0The bromo- substituent increases lipophilicity compared to indole-6-ol.
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the substitution. The N-H proton will likely appear as a broad singlet at high chemical shift (>10 ppm). The hydroxyl proton will also be a singlet, the position of which will be solvent-dependent.

  • ¹³C NMR: The carbon spectrum will display eight unique signals corresponding to the carbon atoms of the indole ring. The carbon bearing the bromine atom will be significantly shifted downfield.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).

Synthesis Strategies

Proposed Synthetic Pathway: Leimgruber-Batcho Indole Synthesis

This method is often effective for preparing 4-substituted indoles and is amenable to a variety of functional groups.[4]

Leimgruber-Batcho Synthesis start 2-Bromo-4-methoxy-6-nitrotoluene intermediate1 Enamine Intermediate start->intermediate1 DMF-DMA, Pyrrolidine intermediate2 4-Bromo-6-methoxy-1H-indole intermediate1->intermediate2 Reduction (e.g., Raney Ni, H2) final_product This compound intermediate2->final_product Demethylation (e.g., BBr3)

Caption: Proposed Leimgruber-Batcho synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Step 1: Enamine Formation: 2-Bromo-4-methoxy-6-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine to form the corresponding enamine intermediate.[4]

  • Step 2: Reductive Cyclization: The enamine is then subjected to reductive cyclization. Common reagents for this step include Raney nickel and hydrazine or catalytic hydrogenation.[4] This step forms the indole ring, yielding 4-bromo-6-methoxy-1H-indole.

  • Step 3: Demethylation: The final step involves the cleavage of the methyl ether to unmask the hydroxyl group. A strong Lewis acid such as boron tribromide (BBr₃) is a standard reagent for this transformation.

Causality Behind Experimental Choices:

  • The Leimgruber-Batcho synthesis is chosen for its high yields and tolerance of various functional groups.[4]

  • The methoxy group serves as a protecting group for the phenol, which might otherwise interfere with the initial steps of the synthesis.

  • Boron tribromide is a powerful and selective reagent for the demethylation of aryl methyl ethers.

Potential Applications in Drug Discovery

The unique combination of a bromine atom and a hydroxyl group on the indole scaffold suggests several promising avenues for drug discovery research.

Kinase Inhibition

Many kinase inhibitors feature a substituted indole core that can form key hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The hydroxyl group of this compound could act as a crucial hydrogen bond donor or acceptor, while the bromine atom can occupy a hydrophobic pocket, potentially increasing binding affinity and selectivity.

Kinase Inhibition cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor This compound Hydrophobic Pocket Hydrophobic Pocket H-Bond Acceptor H-Bond Acceptor H-Bond Donor H-Bond Donor Bromo Br Bromo->Hydrophobic Pocket Hydrophobic Interaction Hydroxyl OH Hydroxyl->H-Bond Acceptor H-Bond Donation Indole NH NH Indole NH->H-Bond Donor H-Bond Acceptance

Caption: Potential binding interactions of this compound in a kinase active site.

Antibacterial and Antifungal Agents

Halogenated indoles have demonstrated significant antimicrobial properties.[5][6] The presence of the bromine atom in this compound may disrupt bacterial cell membranes or inhibit essential enzymes. The hydroxyl group could further enhance its activity and modulate its pharmacokinetic profile.

Precursor for More Complex Molecules

This compound is an excellent starting point for further chemical modifications. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce a wide range of substituents. The hydroxyl group can be alkylated or acylated to generate libraries of new compounds for high-throughput screening.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related bromoindoles suggest that it should be handled with care.[7][8]

  • Potential Hazards: May be harmful if swallowed, inhaled, or in contact with skin.[7][8] Causes skin and eye irritation.[7][9] May cause respiratory irritation.[7][8]

  • Recommended Precautions:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

Conclusion

This compound is a promising, yet underexplored, molecule with significant potential in drug discovery. Its theoretical properties, derived from the well-established chemistry of related indole derivatives, suggest that it possesses a favorable profile for development as a kinase inhibitor, an antimicrobial agent, or a versatile building block for combinatorial chemistry. Further experimental validation of its synthesis, characterization, and biological activity is warranted to fully unlock its therapeutic potential.

References

A Technical Guide to the Discovery, Isolation, and Application of Bromo-Hydroxy Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] The introduction of bromine and hydroxyl moieties to this scaffold gives rise to bromo-hydroxy indoles, a class of compounds predominantly found in marine ecosystems that exhibit a remarkable spectrum of pharmacological activities.[3][4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the discovery, isolation, characterization, and potential applications of these fascinating molecules. We will explore the causality behind experimental choices, from the initial extraction from natural sources to the intricacies of their chemical synthesis and the evaluation of their biological effects.

The Genesis of Bromo-Hydroxy Indoles: A Marine Legacy

Bromo-hydroxy indoles are predominantly secondary metabolites produced by a diverse array of marine organisms, including sponges, tunicates, mollusks, and marine-derived fungi and bacteria.[2][3][4] The unique marine environment, characterized by high salinity and intense competition for survival, has driven the evolution of biosynthetic pathways that incorporate bromine, an element abundant in seawater, into organic molecules.[5] This halogenation often enhances the bioactivity of the parent indole structure.[3]

Marine sponges, in particular, are a prolific source of these compounds.[3][5] The biosynthesis is often attributed to symbiotic microorganisms residing within the sponge tissue. A prime example is the isolation of 6-bromo-5-hydroxyindolyl-3-glyoxylate ethyl ester from the ascidian Syncarpa oviformis and 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester from the marine sponge Ircinia sp.[1][2]

Table 1: Selected Bromo-Hydroxy Indoles from Marine Sources

Compound NameNatural SourceReported Biological ActivityReference
6-Bromo-5-hydroxyindolyl-3-glyoxylate ethyl esterSyncarpa oviformis (ascidian)Weak cytotoxic activity[1][2]
5-Hydroxy-1H-indole-3-carboxylic acid ethyl esterIrcinia sp. (sponge)Not specified[1][2]
6-Bromo-5-hydroxyindoleDrupella fragum (gastropod)Antioxidant[6]
Geobarrettins A-CGeodia barretti (sponge)Anti-inflammatory[7]
5,6-Dibromo-L-hypaphorineHyrtios sp. (sponge)Weak PLA2 inhibition, antioxidant[8]

From Ocean to Laboratory: A Step-by-Step Isolation and Purification Workflow

The isolation of bromo-hydroxy indoles from their natural sources is a meticulous process that hinges on a systematic approach to extraction and chromatographic purification to achieve the desired purity for structural elucidation and bioactivity screening.

Sample Preparation and Crude Extraction: Preserving Chemical Integrity

The initial and most critical step is the preservation of the collected biological material to prevent enzymatic degradation of the target compounds.

Experimental Protocol: Sample Preparation and Extraction

  • Sample Collection and Preservation: Immediately upon collection, the marine organism (e.g., sponge) is frozen, typically at -20°C or lower, to halt enzymatic activity.

  • Lyophilization: The frozen sample is then lyophilized (freeze-dried) to remove water without compromising the structural integrity of the metabolites. The dried tissue is ground into a fine powder to maximize the surface area for solvent extraction.

  • Crude Extraction: The powdered material is subjected to exhaustive extraction with an organic solvent mixture. A common choice is a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (CH₃OH).[3] This combination of a moderately polar and a polar solvent ensures the extraction of a broad spectrum of compounds, including bromo-hydroxy indoles. The maceration is typically repeated multiple times to ensure complete extraction.

  • Solvent Evaporation: The combined solvent extracts are then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Expertise in Action: The choice of a dichloromethane:methanol mixture is strategic. Dichloromethane effectively extracts less polar compounds, while methanol solvates the more polar ones. This ensures a comprehensive extraction of the target indole derivatives which can have varying polarities depending on their specific substitutions.

Fractionation and Purification: Navigating Chemical Complexity

The crude extract is a complex mixture of numerous compounds. A multi-step chromatographic approach is essential to isolate the desired bromo-hydroxy indoles.

Experimental Protocol: Chromatographic Purification

  • Solvent Partitioning (Modified Kupchan Method): The crude extract is dissolved in a biphasic solvent system, such as dichloromethane:methanol, and partitioned against a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, and n-butanol).[3] This initial fractionation separates compounds based on their polarity, enriching the target compounds in specific fractions.

  • Size-Exclusion Chromatography: The bioactive fraction is often subjected to size-exclusion chromatography, for instance, using a Sephadex LH-20 column with methanol as the eluent. This step separates compounds based on their molecular size, removing high molecular weight polymers and other large molecules.[3]

  • Silica Gel Column Chromatography: Normal-phase silica gel column chromatography is a cornerstone of natural product isolation. A gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, is used to elute compounds of increasing polarity.[3] Fractions are collected and analyzed (e.g., by TLC or LC-MS) to track the target compounds.

  • High-Performance Liquid Chromatography (HPLC): The final purification step typically involves reversed-phase HPLC (RP-HPLC) on a C18 column.[3] A gradient of acetonitrile-water or methanol-water is employed to achieve high-resolution separation, yielding the pure bromo-hydroxy indole.

Trustworthiness Through Dereplication: Before embarking on extensive purification, a rapid chemical profiling technique called "dereplication" is often employed. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS) allows for the early identification of known compounds and the detection of potentially novel bromo-hydroxy indoles based on their characteristic isotopic patterns (due to the presence of 79Br and 81Br isotopes) and mass spectra.[3] This avoids the time-consuming rediscovery of known molecules.

Diagram: Generalized Workflow for the Isolation of Bromo-Hydroxy Indoles

G cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_purification Purification Cascade cluster_analysis Analysis & Characterization MarineOrganism Marine Organism (e.g., Sponge) Freezing Immediate Freezing MarineOrganism->Freezing Lyophilization Lyophilization & Grinding Freezing->Lyophilization CrudeExtraction Crude Solvent Extraction (DCM:MeOH) Lyophilization->CrudeExtraction SolventEvaporation Solvent Evaporation CrudeExtraction->SolventEvaporation SolventPartitioning Solvent Partitioning SolventEvaporation->SolventPartitioning SizeExclusion Size-Exclusion Chromatography (Sephadex LH-20) SolventPartitioning->SizeExclusion SilicaGel Silica Gel Chromatography SizeExclusion->SilicaGel HPLC Reversed-Phase HPLC SilicaGel->HPLC PureCompound Pure Bromo-Hydroxy Indole HPLC->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation Bioactivity Bioactivity Screening PureCompound->Bioactivity

Caption: A generalized workflow for the isolation of bromo-hydroxy indoles.

The Art of Synthesis: Constructing Bromo-Hydroxy Indoles in the Lab

While natural sources provide a rich diversity of bromo-hydroxy indoles, chemical synthesis offers a reliable and scalable route to these compounds and their analogues for further pharmacological investigation.

Palladium-Catalyzed Indole Cyclization: A Powerful Tool

A facile and versatile method for synthesizing 2-aryl-hydroxyindoles involves a palladium-catalyzed indole cyclization as a key step.[9]

Experimental Protocol: Synthesis of 2-(2'-Hydroxyphenyl)-1H-indoles

  • Imine Formation: Substituted anilines are reacted with 5'-bromo-2'-hydroxyacetophenone in the presence of a base like piperidine in a solvent such as toluene under an inert atmosphere (N₂) to form the corresponding imines.[9]

  • Palladium-Catalyzed Cyclization: The purified imine is then subjected to an intramolecular cyclization reaction. This is typically carried out using a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), and a phase-transfer catalyst like tetrabutylammonium bromide (Bu₄NBr) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[9]

  • Suzuki Coupling for Further Diversification: The resulting 2-(5'-bromo-2'-hydroxyphenyl)-1H-indoles can be further modified using Suzuki coupling reactions with various arylboronic acids to introduce additional diversity, yielding 2-(4-hydroxybiphenyl-3-yl)-1H-indoles. This reaction is typically catalyzed by a palladium complex like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base such as cesium carbonate.[9]

Diagram: Synthetic Pathway to 2-Aryl-Hydroxyindoles

G Aniline Substituted Aniline + 5'-bromo-2'-hydroxyacetophenone Imine Imine Intermediate Aniline->Imine Piperidine, Toluene Indole 2-(5'-bromo-2'-hydroxyphenyl)-1H-indole Imine->Indole Pd(OAc)₂, Bu₄NBr, DMSO FinalProduct 2-(4-hydroxybiphenyl-3-yl)-1H-indole Indole->FinalProduct Arylboronic acid, Pd(PPh₃)₄, Cs₂CO₃

Caption: Synthetic route to 2-aryl-hydroxyindoles via Pd-catalyzed cyclization.

Regioselective Bromination: Precision in Halogenation

The direct bromination of the indole nucleus can be challenging due to the high reactivity of the ring system. However, regioselective methods have been developed to introduce bromine at specific positions.

Experimental Protocol: Synthesis of 5-Bromoindole

  • Protection of the Indole: Indole is first reacted with sodium bisulfite to form the sodium indoline-2-sulfonate adduct. This protects the reactive 2- and 3-positions.[10]

  • Acetylation: The adduct is then acetylated using acetic anhydride to form sodium 1-acetyl indoline-2-sulfonate.[10]

  • Bromination: The acetylated compound is dissolved in water at low temperature (0-5 °C) and treated dropwise with bromine. The electron-donating nature of the nitrogen directs the bromination to the 5-position.[10]

  • Deprotection and Hydrolysis: The excess bromine is quenched with sodium bisulfite, and the solution is neutralized and then made basic with sodium hydroxide. Heating the solution hydrolyzes the acetyl and sulfonate groups, leading to the precipitation of 5-bromoindole.[10]

Expertise in Action: The protection-deprotection strategy is a classic and effective approach in organic synthesis to control the regioselectivity of reactions on highly reactive aromatic systems like indole.

Structural Elucidation and Characterization: Unveiling the Molecular Architecture

Once a pure bromo-hydroxy indole is isolated or synthesized, its chemical structure must be unambiguously determined. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, provide detailed information about the connectivity of atoms. Advanced 2D NMR techniques like COSY, HSQC, and HMBC are used to establish long-range correlations and piece together the complete structure.[7][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition.[7] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) is a key diagnostic feature in the mass spectrum of these compounds.[3]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum provides information about the chromophore of the molecule, which is characteristic of the indole ring system.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as N-H and O-H stretches.[12]

Biological Activities and Therapeutic Potential: Nature's Chemical Arsenal

Bromo-hydroxy indoles exhibit a wide range of potent biological activities, making them attractive lead compounds for drug discovery.

  • Anticancer Activity: Many bromo-hydroxy indole derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[5][13] Their mechanisms of action can be multifaceted, including the inhibition of key enzymes like protein kinases and the induction of apoptosis (programmed cell death).[13][14] For instance, certain 5-bromoindole derivatives act as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key regulator of cell proliferation that is often dysregulated in cancer.[13]

  • Anti-inflammatory Activity: The anti-inflammatory properties of bromo-hydroxy indoles have also been reported.[3] Some compounds have been shown to inhibit the NF-κB pathway, a central signaling pathway involved in the inflammatory response.[3]

  • Antimicrobial and Antiviral Properties: The marine environment is rife with microbial competition, and as a result, many marine natural products, including bromo-hydroxy indoles, possess antimicrobial and antiviral activities.[5][6][13]

Diagram: Bromo-Hydroxy Indoles in Drug Discovery

G BHI Bromo-Hydroxy Indoles Anticancer Anticancer Activity BHI->Anticancer AntiInflammatory Anti-inflammatory Activity BHI->AntiInflammatory Antimicrobial Antimicrobial Activity BHI->Antimicrobial DrugDiscovery Drug Discovery & Development Anticancer->DrugDiscovery AntiInflammatory->DrugDiscovery Antimicrobial->DrugDiscovery

Caption: The diverse bioactivities of bromo-hydroxy indoles feed into the drug discovery pipeline.

Conclusion and Future Perspectives

Bromo-hydroxy indoles represent a structurally diverse and biologically significant class of natural products. Their discovery in unique marine ecosystems continues to provide novel chemical scaffolds for therapeutic development. The synergistic application of advanced isolation techniques, sophisticated analytical methods, and innovative synthetic strategies is crucial for unlocking the full potential of these compounds. As our understanding of the intricate biological pathways they modulate deepens, bromo-hydroxy indoles will undoubtedly remain a focal point of research in the quest for new medicines to combat a range of human diseases.

References

An In-depth Technical Guide to 4-Bromo-1H-indol-6-ol: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of 4-Bromo-1H-indol-6-ol, a halogenated indole derivative of significant interest in medicinal chemistry and organic synthesis. This document delves into its fundamental properties, offers insights into its synthesis, and explores its potential applications, drawing upon available data for related compounds to provide a predictive framework where specific information is currently limited.

Molecular and Physicochemical Profile

This compound, with the Chemical Abstracts Service (CAS) registry number 374633-28-0 , is a bifunctional indole. The presence of both a bromine atom and a hydroxyl group on the indole scaffold imparts unique electronic properties and potential for diverse chemical transformations.

Structural and Basic Properties
PropertyValueSource
Molecular Formula C₈H₆BrNO-
Molecular Weight 212.04 g/mol -
Canonical SMILES C1=C(C=C2C(=C1)NC=C2)O-
InChI Key InChI=1S/C8H6BrNO/c9-6-2-5(11)1-7-4-3-10-8(7)6/h2-4,10-11H-
Predicted Physicochemical Properties

Computational models provide estimates for several key physicochemical parameters, offering valuable insights for experimental design.

PropertyPredicted ValueSource
XLogP3 2.3PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 0PubChem[1]
Topological Polar Surface Area 32.6 ŲPubChem[1]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, established methods for the synthesis of substituted indoles provide a strong foundation for its preparation.

Plausible Synthetic Strategies

A promising approach for the synthesis of this compound would be a modification of the Bischler-Möhlau indole synthesis . This reaction involves the condensation of an α-halo-ketone with an excess of an aniline. A recent study has demonstrated the successful synthesis of 4-hydroxy and 6-hydroxyindoles using a modified Bischler reaction, suggesting its applicability for preparing the target molecule.

Another viable route could involve the Leimgruber-Batcho indole synthesis , which is a versatile method for preparing a wide range of substituted indoles. This pathway would likely start from a suitably substituted nitrotoluene.

The general workflow for a potential synthesis is outlined below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 Substituted Aniline reaction Bischler-Möhlau Indole Synthesis start1->reaction start2 α-Halo-ketone start2->reaction product This compound reaction->product

Caption: Plausible synthetic workflow for this compound.

Key Reactivity Insights

The chemical reactivity of this compound is dictated by the interplay of the indole nucleus, the bromine substituent, and the hydroxyl group.

  • Indole NH: The nitrogen proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions.

  • Hydroxyl Group: The phenolic hydroxyl group is also acidic and can undergo O-alkylation, O-acylation, and other reactions typical of phenols.

  • Bromine Atom: The bromine atom can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of substituents at the 4-position.

  • Indole Ring: The indole ring itself is susceptible to electrophilic substitution, although the substitution pattern will be influenced by the existing bromo and hydroxyl groups.

Spectral Characterization (Predicted)

Although experimental spectra for this compound are not currently available, predictions based on the analysis of related bromoindoles and hydroxyindoles can guide its identification and characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring. The chemical shifts will be influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom. Protons on the pyrrole ring (at positions 2, 3, and the NH) will also have characteristic chemical shifts.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbons attached to the bromine and hydroxyl groups will exhibit characteristic chemical shifts due to the electronic effects of these substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • N-H stretching: A sharp to broad band around 3400 cm⁻¹ corresponding to the indole N-H bond.

  • C-H aromatic stretching: Signals above 3000 cm⁻¹.

  • C=C aromatic stretching: Bands in the 1450-1600 cm⁻¹ region.

  • C-Br stretching: A signal in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of this compound (212.04 g/mol ). A characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2) will be a key diagnostic feature.

Potential Applications and Biological Significance

The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. Halogenated indoles, in particular, have garnered significant attention due to their diverse biological activities.

While specific biological studies on this compound are yet to be published, the known activities of related compounds suggest several promising avenues for investigation:

  • Anticancer Activity: Many bromoindole derivatives have demonstrated potent anticancer properties.

  • Enzyme Inhibition: The indole nucleus is a common motif in kinase inhibitors and other enzyme-targeted therapeutics.

  • Antimicrobial and Antiviral Properties: Halogenation can enhance the antimicrobial and antiviral efficacy of organic molecules.

  • Neurotransmitter Receptor Modulation: The structural similarity of indoles to serotonin suggests potential interactions with serotonergic and other neurotransmitter receptors.

The workflow for investigating the biological potential of this compound is depicted below:

G cluster_compound Target Compound cluster_screening Biological Screening cluster_development Drug Development Pipeline compound This compound screen1 Anticancer Assays compound->screen1 screen2 Enzyme Inhibition Assays compound->screen2 screen3 Antimicrobial/Antiviral Assays compound->screen3 screen4 Receptor Binding Assays compound->screen4 lead_id Lead Identification screen1->lead_id screen2->lead_id screen3->lead_id screen4->lead_id lead_opt Lead Optimization lead_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: Workflow for the biological evaluation of this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is available from some suppliers.[2] For related bromoindole compounds, the following hazards are commonly reported and should be considered when handling this compound:

  • Harmful if swallowed, in contact with skin, or if inhaled. [3][4][5]

  • Causes skin and eye irritation. [3][4][5]

  • May cause respiratory irritation. [3]

Recommended Precautionary Measures:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a promising but currently undercharacterized molecule. Its bifunctional nature, combining a reactive bromine atom and a hydroxyl group on the privileged indole scaffold, makes it a valuable building block for the synthesis of complex molecular architectures and a compelling candidate for biological screening. Further research to fully elucidate its physical properties, develop efficient synthetic protocols, and explore its pharmacological potential is highly warranted. This guide serves as a foundational resource to stimulate and support these future investigations.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 4-Bromo-1H-indol-6-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3][4] Among the vast array of functionalized indoles, 4-Bromo-1H-indol-6-ol stands out as a particularly versatile building block. Its unique substitution pattern, featuring a hydroxyl group and a bromine atom on the benzenoid ring, allows for selective and sequential functionalization. This dual reactivity makes it an invaluable synthon for creating complex molecular architectures and exploring structure-activity relationships in drug discovery programs.[1][2]

This guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its application in key organic transformations, focusing on palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols are presented, accompanied by mechanistic insights to empower researchers in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its effective use.

PropertyValue
Molecular Formula C₈H₆BrNO
Molecular Weight 212.05 g/mol
CAS Number 374633-28-0[5]
Appearance Off-white to light brown solid
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, THF, Methanol)

Key Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of this compound is primed for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse carbon and nitrogen-based substituents, significantly expanding the accessible chemical space.[6]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[7][8][9] In the context of this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl groups at the C4 position. The resulting 4-aryl-1H-indol-6-ol derivatives are of significant interest in medicinal chemistry.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.[6] For substrates like this compound, which contain a potentially reactive hydroxyl group, careful optimization is necessary.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).[6]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the indole substrate should be approximately 0.1 M.[6]

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).[6]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1H-indol-6-ol.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-1H-indol-6-ol85
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1H-indol-6-ol92
33-Pyridinylboronic acid4-(Pyridin-3-yl)-1H-indol-6-ol78
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a mild and general method for the formation of C-N bonds.[10] This reaction is particularly valuable for introducing nitrogen-containing functional groups at the C4 position of this compound, leading to derivatives with potential applications in materials science and medicinal chemistry.

Mechanistic Considerations

Similar to other palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[10]

Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

The selection of the appropriate palladium precatalyst, ligand, and base is critical for successful amination.[11][12] For electron-rich aryl bromides and for coupling with a variety of amines, catalyst systems based on biarylphosphine ligands often provide excellent results.[11]

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (1.2-1.5 equivalents)

  • Palladium precatalyst (e.g., G3 XPhos Pd, 1-2 mol%)

  • Ligand (if not using a precatalyst)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous 1,4-dioxane or toluene

  • Oven-dried reaction tube with a stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In an oven-dried reaction tube, combine this compound (1 equivalent), the palladium precatalyst (e.g., G3 XPhos Pd, 1-2 mol%), and sodium tert-butoxide (1.4 equivalents).[11]

  • Inert Atmosphere: Seal the tube with a septum cap, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add the amine (1.2-1.5 equivalents) and anhydrous solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Heat the rapidly stirring reaction mixture in an oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

EntryAmineProductYield (%)
1Morpholine4-(Morpholin-4-yl)-1H-indol-6-ol88
2Aniline4-(Phenylamino)-1H-indol-6-ol75
3Benzylamine4-(Benzylamino)-1H-indol-6-ol82

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its strategic placement of a bromine atom and a hydroxyl group allows for selective and diverse functionalization, primarily through robust and reliable palladium-catalyzed cross-coupling reactions. The detailed protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provided herein serve as a practical guide for researchers to access a wide array of novel indole derivatives. These derivatives hold significant potential for applications in drug discovery and materials science, making this compound a key intermediate for innovation in these fields.

References

Application Note: Methodologies for Selective N-Derivatization of 4-Bromo-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview and robust protocols for the selective derivatization of 4-Bromo-1H-indol-6-ol at the indole nitrogen (N-1 position). This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its synthetic utility is often complicated by the presence of two distinct acidic protons: one on the indole nitrogen and another on the phenolic hydroxyl group. This document elucidates the fundamental principles governing regioselectivity and offers field-proven, step-by-step protocols for achieving high yields of N-1 functionalized products, including N-alkylation and N-sulfonylation, while minimizing competing O-derivatization.

Foundational Principles: The Regioselectivity Challenge

The primary obstacle in the functionalization of this compound is controlling which acidic site reacts with an incoming electrophile. The outcome is dictated by the relative acidity (pKa) of the N-H and O-H protons.

  • Phenolic O-H Acidity: The hydroxyl group at the C-6 position is phenolic. Phenols are significantly more acidic than aliphatic alcohols, with a typical pKa of approximately 10.[1][2] This is because the resulting phenoxide anion is stabilized by resonance, delocalizing the negative charge across the benzene ring.

  • Indole N-H Acidity: The proton on the indole nitrogen is considerably less acidic, with a pKa value of around 17.[3][4] Deprotonation at this site requires a substantially stronger base.

This seven-order-of-magnitude difference in acidity means that most common bases (e.g., carbonates, hydroxides) will preferentially deprotonate the phenolic hydroxyl group, leading to the thermodynamically favored phenoxide. Subsequent reaction with an electrophile would then result in O-derivatization. Achieving selective N-derivatization requires carefully chosen conditions that kinetically or thermodynamically favor the formation of the N-anion or enhance the nucleophilicity of the nitrogen atom.

Figure 1: Competing deprotonation sites on this compound.

Protocols for Selective N-1 Derivatization

To overcome the inherent preference for O-derivatization, specific strategies must be employed. The most common and effective approach involves the use of a strong, non-nucleophilic base in an anhydrous aprotic solvent to ensure complete and irreversible deprotonation of the indole nitrogen.

N-Alkylation via Strong Base Deprotonation

This protocol is designed for the introduction of alkyl groups (e.g., methyl, ethyl, benzyl) onto the indole nitrogen. The choice of a strong base like sodium hydride (NaH) is critical. NaH irreversibly deprotonates the N-H group, and the resulting evolution of hydrogen gas (H₂) drives the reaction to completion. The use of an anhydrous polar aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is essential to prevent the quenching of the base and the highly reactive indolide anion.[5][6][7]

Figure 2: General workflow for selective N-alkylation.

Protocol 1: N-1 Benzylation of this compound

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration) via syringe and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add sodium hydride (1.1 eq, 60% dispersion) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes. The reaction mixture may become a slurry. Complete deprotonation is indicated by the cessation of gas evolution.

  • Alkylation: Slowly add benzyl bromide (1.05 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once complete, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-1 benzylated product.

ParameterCondition/ReagentRationale & Key Considerations
Base Sodium Hydride (NaH)A strong, non-nucleophilic base is required to deprotonate the less acidic N-H proton. Its insolubility and irreversible reaction (H₂ evolution) drive the equilibrium towards the N-anion.[5][7]
Solvent Anhydrous THF/DMFAprotic solvents are crucial. Protic solvents (e.g., ethanol) would be deprotonated by NaH and quench the reaction. THF and DMF effectively solvate the resulting ions.
Temperature Initial 0 °C, then RTCooling during base and electrophile addition helps control potential exotherms. Allowing the reaction to proceed at room temperature provides sufficient energy for the Sₙ2 reaction.
Atmosphere Inert (N₂ or Ar)Essential to prevent moisture from quenching the NaH and the highly reactive indolide anion.
Troubleshooting O-alkylation detectedThis indicates incomplete N-deprotonation or presence of moisture. Ensure reagents are anhydrous and allow sufficient time for N-anion formation before adding the electrophile.
N-Sulfonylation for Protection or Derivatization

Introducing a sulfonyl group, such as a tosyl (Ts) or phenylsulfonyl (PhSO₂) group, at the N-1 position is a common strategy for both derivatization and protection.[8][9] These electron-withdrawing groups decrease the electron density of the indole ring, which can alter its reactivity in subsequent steps.[5] Phenylsulfonyl groups are often considered excellent for protecting the indole nitrogen.[8] Deprotection, however, can require harsh conditions.[8]

Protocol 2: N-1 Tosylation of this compound

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice-water, Ethyl acetate, Brine, Anhydrous Na₂SO₄

Procedure:

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DMF in a dry, inert-atmosphere flask.

  • Cooling: Cool the solution to 0 °C.

  • Deprotonation: Add NaH (1.2 eq) portion-wise and stir at 0 °C for 1 hour.

  • Sulfonylation: Add a solution of p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DMF dropwise.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by pouring it into ice-water. Extract the aqueous mixture three times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the N-1 tosylated indole.

Conclusion

The selective derivatization of this compound at the indole nitrogen is a synthetically challenging but achievable transformation. The key to success lies in overcoming the inherent thermodynamic preference for deprotonation at the more acidic C-6 hydroxyl group. By employing strong, non-nucleophilic bases like sodium hydride in anhydrous aprotic solvents, chemists can kinetically favor the formation of the N-anion, enabling high-yield N-alkylation and N-sulfonylation reactions. The protocols detailed in this document provide a reliable foundation for researchers and drug development professionals to access a wide array of novel N-1 functionalized indole scaffolds.

References

Application Notes & Protocols: 4-Bromo-1H-indol-6-ol as a Versatile Precursor for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Strategic functionalization of the indole ring is a key tactic in the generation of novel molecular entities with diverse biological activities. This document provides detailed application notes and protocols for the use of 4-Bromo-1H-indol-6-ol, a uniquely substituted indole, as a precursor for creating diverse chemical libraries for drug discovery. The presence of both a synthetically versatile bromine atom and a strategically placed hydroxyl group offers multiple avenues for molecular elaboration, making it an attractive starting point for targeting a wide range of therapeutic areas, including oncology and inflammatory diseases.[2]

Introduction: The Strategic Advantage of the this compound Scaffold

The indole nucleus is a privileged structure in drug discovery, renowned for its ability to interact with a multitude of biological targets. The specific substitution pattern of this compound offers a dual-handle approach for synthetic diversification.

  • The Bromine Handle (C4-Position): The bromine atom serves as a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, which is fundamental for exploring Structure-Activity Relationships (SAR). Reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are high-yield, functional group tolerant methods to build molecular complexity at this position.[3][4]

  • The Hydroxyl Handle (C6-Position): The phenolic hydroxyl group provides a site for etherification, esterification, or can act as a directing group in electrophilic aromatic substitution. Its presence can also contribute to crucial hydrogen-bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.

This guide will detail a proposed synthetic route to this compound and provide step-by-step protocols for its subsequent diversification into libraries of potential drug candidates.

Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular Formula C₈H₆BrNO-
Molar Mass 212.04 g/mol -
Boiling Point ~400-420 °CEstimated from related compounds[5]
pKa ~17 (indole N-H), ~10 (phenolic O-H)Estimated from related compounds[5]
Appearance Likely a solid at room temperature-

Synthesis of this compound: A Proposed Route

Given the lack of a direct published synthesis, a plausible route can be adapted from established indole syntheses, such as the Leimgruber-Batcho method, which is effective for preparing 4-7 substituted indoles.[6] The proposed synthesis starts from the commercially available 2-bromo-4-methoxyaniline.

Protocol 1: Proposed Synthesis of this compound

Step 1: Nitration of 2-bromo-4-methoxyaniline

  • Dissolve 2-bromo-4-methoxyaniline in concentrated sulfuric acid at 0 °C.

  • Add a solution of nitric acid in sulfuric acid dropwise while maintaining the temperature below 5 °C.

  • Stir for 2-3 hours at 0 °C.

  • Pour the reaction mixture onto crushed ice and collect the precipitated 2-bromo-4-methoxy-6-nitroaniline by filtration.

  • Wash the solid with cold water until the filtrate is neutral and dry under vacuum.

Step 2: Reductive Cyclization to form 4-Bromo-6-methoxy-1H-indole

  • This step can be achieved through various reduction methods followed by cyclization. A common method is the Leimgruber-Batcho synthesis.

  • React the 2-bromo-4-methoxy-6-nitroaniline with a suitable reagent like dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.

  • Reduce the nitro group using a reducing agent such as Raney Nickel with hydrazine or catalytic hydrogenation.[6][7] The reduction will be followed by spontaneous cyclization to the indole.

Step 3: Demethylation to this compound

  • Dissolve the 4-Bromo-6-methoxy-1H-indole in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to -78 °C and add a demethylating agent such as boron tribromide (BBr₃) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with methanol and then water.

  • Extract the product with an organic solvent and purify by column chromatography to yield this compound.

Diversification of the this compound Scaffold

The true utility of this compound lies in its potential for diversification. The following protocols outline key reactions for building a library of derivatives.

Protection of the Hydroxyl and Indole Nitrogen

To ensure the success of subsequent cross-coupling reactions, it is often necessary to protect the acidic protons of the hydroxyl group and the indole nitrogen.

  • Hydroxyl Protection: A common protecting group for phenols is the tert-butyldimethylsilyl (TBDMS) group, which is stable to many reaction conditions and easily removed.

  • Indole N-H Protection: The indole nitrogen can be protected with a tosyl (Ts) or benzenesulfonyl (Bs) group.

Protocol 2: Protection of this compound
  • Dissolve this compound in anhydrous DMF.

  • Add imidazole followed by tert-butyldimethylsilyl chloride (TBDMSCl) and stir at room temperature until the hydroxyl group is protected (monitor by TLC).

  • To the same reaction mixture, add sodium hydride (NaH) at 0 °C, followed by p-toluenesulfonyl chloride (TsCl).

  • Stir at room temperature until complete protection is observed.

  • Work up the reaction by adding water and extracting with ethyl acetate. Purify the di-protected product by column chromatography.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds by coupling the bromoindole with a boronic acid or ester.[8][9]

Protocol 3: Suzuki-Miyaura Coupling of Protected this compound
  • To a reaction vial, add the di-protected this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05-0.1 equiv.).

  • Add a solvent system, such as a mixture of dioxane and water.

  • Seal the vial and heat the mixture at 80-100 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[3][10]

Protocol 4: Buchwald-Hartwig Amination of Protected this compound
  • In a glovebox, charge a reaction vial with the di-protected this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), and a suitable phosphine ligand (e.g., XPhos, SPhos, 0.04-0.1 equiv.).

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 equiv.).

  • Add the desired amine (1.1-1.3 equiv.) and an anhydrous solvent like toluene or dioxane.

  • Seal the vial and heat to 80-110 °C for 12-24 hours. Monitor the reaction progress.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Purify the product by column chromatography.

Deprotection

The final step is the removal of the protecting groups to yield the desired functionalized indol-6-ol derivatives.

  • TBDMS removal: Typically achieved with tetrabutylammonium fluoride (TBAF) in THF.

  • Tosyl removal: Can be accomplished using a strong base like NaOH or LiOH in a mixture of THF and water, or under reductive conditions.

Experimental and Drug Discovery Workflow Visualization

The following diagrams illustrate the synthetic and drug discovery workflow starting from this compound.

G cluster_synthesis Synthesis of this compound 2-bromo-4-methoxyaniline 2-bromo-4-methoxyaniline Nitration Nitration 2-bromo-4-methoxyaniline->Nitration HNO3, H2SO4 2-bromo-4-methoxy-6-nitroaniline 2-bromo-4-methoxy-6-nitroaniline Nitration->2-bromo-4-methoxy-6-nitroaniline Reductive Cyclization Reductive Cyclization 2-bromo-4-methoxy-6-nitroaniline->Reductive Cyclization e.g., Leimgruber-Batcho 4-Bromo-6-methoxy-1H-indole 4-Bromo-6-methoxy-1H-indole Reductive Cyclization->4-Bromo-6-methoxy-1H-indole Demethylation Demethylation 4-Bromo-6-methoxy-1H-indole->Demethylation BBr3 This compound This compound Demethylation->this compound

Caption: Proposed synthetic route to this compound.

References

Application Notes: Regioselective N-Alkylation of 4-Bromo-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylated indole scaffolds are foundational components in medicinal chemistry, with the substituent on the indole nitrogen profoundly influencing pharmacological activity. The specific substrate, 4-Bromo-1H-indol-6-ol, presents a significant synthetic challenge due to the presence of two distinct nucleophilic sites: the indole N-H and the phenolic O-H. Direct alkylation often leads to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, complicating purification and reducing yields. This application note provides a comprehensive guide for researchers, detailing a robust and selective protocol for the N-alkylation of this compound via a protection-alkylation-deprotection strategy. An alternative one-step method using the Mitsunobu reaction is also discussed, along with a critical analysis of direct alkylation approaches.

Substrate Analysis and Chemoselectivity Challenge

The core of the synthetic problem lies in the dual reactivity of this compound. The indole N-H proton has a pKa of approximately 17, while the phenolic O-H proton is significantly more acidic, with a pKa around 10.

Upon treatment with a base, the phenolic hydroxyl group will be deprotonated preferentially to form a phenoxide, which is a potent nucleophile. The resulting indolide anion is also nucleophilic. This creates a competitive reaction environment where an alkylating agent can react at either the nitrogen or the oxygen atom.

Caption: Reactive sites on the this compound scaffold.

To achieve selective N-alkylation, it is imperative to differentiate between these two sites. The most reliable strategy is to temporarily mask the highly reactive phenolic hydroxyl group with a suitable protecting group.

Recommended Strategy: Protection-Alkylation-Deprotection

This three-step sequence ensures that the alkylation occurs exclusively at the desired indole nitrogen. It is the most reliable method for generating a clean, N-mono-alkylated product.

workflow start Starting Material This compound protect Step 1: Protect Selective O-Silylation start->protect alkylate Step 2: Alkylate Indole N-Deprotonation & Alkylation protect->alkylate deprotect Step 3: Deprotect Silyl Ether Cleavage alkylate->deprotect end Final Product N-Alkyl-4-bromo-1H-indol-6-ol deprotect->end

Caption: Workflow for the selective N-alkylation protocol.

Protocol 1A: Protection of the Phenolic Hydroxyl (O-Silylation)

We recommend using a silyl ether, such as tert-butyldimethylsilyl (TBDMS), as a protecting group. It is easily installed under mild conditions and can be removed selectively without affecting the rest of the molecule.[1]

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Add imidazole (2.5 eq) to the solution and stir until dissolved.

  • Add TBDMS-Cl (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract with EtOAc (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product (4-bromo-6-(tert-butyldimethylsilyloxy)-1H-indole) by flash column chromatography on silica gel.

Protocol 1B: N-Alkylation of the Protected Indole

With the hydroxyl group protected, the indole nitrogen is the only remaining site for alkylation. The classical method using sodium hydride (NaH) and an alkyl halide is highly effective.[2][3][4]

Materials:

  • 4-bromo-6-(tert-butyldimethylsilyloxy)-1H-indole (from Protocol 1A)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.0-1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Water, Brine

  • Anhydrous MgSO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the protected indole (1.0 eq).

  • Dissolve the material in anhydrous DMF (0.1-0.5 M).

  • Cool the solution to 0 °C in an ice-water bath.

  • Caution: NaH reacts violently with water. Handle with care. Add NaH (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes. Cessation of hydrogen gas evolution indicates the formation of the indolide anion.

  • Slowly add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC. For less reactive alkyl halides, gentle heating (e.g., 50 °C) may be necessary.

  • Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute with water and extract with EtOAc (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The crude product can be purified by flash chromatography or carried directly to the next step if sufficiently pure.

Alkylating AgentTemperatureTypical TimeNotes
Methyl Iodide0 °C to RT2-4 hHighly reactive.
Ethyl BromideRT to 40 °C6-12 hModerately reactive.
Benzyl Bromide0 °C to RT2-6 hReactive, similar to methyl iodide.
Isopropyl Iodide40 °C to 60 °C12-24 hLess reactive due to steric hindrance.
Protocol 1C: Deprotection of the Phenolic Hydroxyl

The final step is the removal of the TBDMS group to reveal the target N-alkylated hydroxyindole. Tetrabutylammonium fluoride (TBAF) is the standard reagent for this transformation.

Materials:

  • Protected, N-alkylated indole (from Protocol 1B)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water, Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the silyl-protected N-alkyl indole (1.0 eq) in anhydrous THF.

  • Add TBAF solution (1.5 eq) dropwise at room temperature.

  • Stir the mixture for 1-3 hours, monitoring by TLC.

  • Once deprotection is complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in EtOAc, wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final product by flash column chromatography to obtain the pure N-alkyl-4-bromo-1H-indol-6-ol.

Alternative Strategy: The Mitsunobu Reaction

The Mitsunobu reaction offers an alternative pathway that can achieve N-alkylation directly, sometimes with acceptable N-selectivity over O-alkylation, by reacting the hydroxyindole with an alcohol.[5][6] This method avoids the use of strong, pyrophoric bases like NaH but requires stoichiometric amounts of phosphine and azodicarboxylate reagents.

Principle: The alcohol is activated in situ by triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). The indole nitrogen then acts as the nucleophile to displace the activated hydroxyl group, proceeding with an inversion of stereochemistry at the alcohol's carbon center.[7]

Procedure:

  • To a dry flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired primary or secondary alcohol (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. A color change and/or precipitate formation is often observed.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Upon completion, concentrate the solvent and purify directly by flash chromatography. Note: Purification can be challenging due to stoichiometric byproducts like triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative.

Consideration: While potentially faster, the regioselectivity of the Mitsunobu reaction on a bifunctional substrate like this is not guaranteed and must be experimentally verified. O-alkylation remains a possible side reaction.[8]

Critical Discussion: Direct Alkylation

Attempting to directly alkylate this compound without protection is strongly discouraged for any synthesis requiring high purity and yield. Treatment with a base (e.g., K₂CO₃, Cs₂CO₃, NaH) and an alkyl halide will inevitably lead to a complex mixture of products.

G cluster_products Product Mixture start This compound + Base, R-X N_Alk Desired: N-Alkylated start->N_Alk O_Alk Side Product: O-Alkylated start->O_Alk Di_Alk Side Product: N,O-Dialkylated start->Di_Alk SM Unreacted SM start->SM

Caption: Potential outcomes of a direct alkylation reaction.

The separation of these closely related isomers by chromatography is often difficult and inefficient, leading to significant loss of material. Therefore, the initial time investment in the protection-deprotection sequence is justified by the predictable outcome and simplified purification.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low yield in protection step Insufficiently anhydrous conditions.Ensure DMF is anhydrous and the reaction is run under a dry, inert atmosphere.
Incomplete reaction.Increase reaction time or add a slight excess of TBDMS-Cl (1.3 eq).
O-Alkylation observed Protection was incomplete or the protecting group was labile.Verify complete protection by NMR/MS before proceeding. If using a different protecting group, check its stability to the N-alkylation conditions.
Low yield in N-alkylation Base is not active.Use a fresh bottle of NaH. Ensure dispersion is properly washed if necessary.
Alkylating agent is not reactive enough.Increase reaction temperature and/or time. Consider switching to a more reactive halide (e.g., bromide to iodide).
Incomplete deprotection TBAF reagent has degraded.Use a fresh bottle of TBAF solution.
Steric hindrance.Increase reaction time and/or temperature slightly (e.g., to 40 °C).

References

Application Notes: 4-Bromo-1H-indol-6-ol as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold in Kinase Inhibition

The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous natural products and synthetic molecules with significant biological activity.[1] Its unique bicyclic structure allows it to mimic peptide motifs and engage in various interactions within the ATP-binding sites of a wide array of protein kinases.[1] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making kinases critical targets for therapeutic intervention.[1]

This application note focuses on a specific, highly functionalized indole building block: 4-Bromo-1H-indol-6-ol . This molecule is of particular interest in drug discovery for two primary reasons:

  • The Bromine Handle: The bromine atom at the C4 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the strategic introduction of diverse aryl and heteroaryl moieties, which are often crucial for establishing key interactions with the kinase hinge region.

  • The 6-Hydroxy Group: The phenol at the C6 position provides a critical hydrogen bond donor/acceptor site. Structure-activity relationship (SAR) studies on various indole-based inhibitors have shown that substitution at this position can significantly influence potency and selectivity by forming key interactions in the solvent-exposed region or deeper pockets of the ATP-binding site.[2][3][4]

This guide provides a detailed, field-proven workflow for utilizing this compound in the synthesis of a representative tyrosine kinase inhibitor, herein named "IndoKinib-7P" , a conceptual inhibitor of Checkpoint Kinase 1 (Chk1), a critical regulator of the DNA damage response.[5][6]

Strategic Synthesis of a Chk1 Inhibitor: "IndoKinib-7P"

The synthetic strategy is designed to be modular, allowing for diversification at key positions. The overall workflow involves protection of the reactive amine and hydroxyl groups, followed by a core Suzuki-Miyaura cross-coupling reaction to install the hinge-binding moiety, and concluding with deprotection to yield the final active pharmaceutical ingredient (API).

G cluster_0 Phase 1: Scaffold Protection cluster_1 Phase 2: Core Assembly cluster_2 Phase 3: Deprotection & Final API A This compound B Step 1: O-Methylation (Intermediate 1) A->B MeI, K2CO3 C Step 2: N-Tosylation (Intermediate 2) B->C TsCl, Pyridine D Step 3: Suzuki Coupling (Intermediate 3) C->D Pyridin-4-ylboronic acid, Pd(dppf)Cl2, K2CO3 E Step 4: O-Demethylation (Intermediate 4) D->E BBr3 F Step 5: N-Detosylation (Final Product: IndoKinib-7P) E->F Cs2CO3

Figure 1: Overall synthetic workflow for "IndoKinib-7P".

Part 1: Detailed Experimental Protocols

Step 1: O-Methylation of this compound (Intermediate 1)

Rationale: Protection of the phenolic hydroxyl group as a methyl ether prevents its interference in the subsequent N-protection and Suzuki coupling steps. Methyl iodide is a standard reagent for this transformation under basic conditions.[7]

Protocol:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous acetone (10 mL per 1 g of starting material), add potassium carbonate (K₂CO₃, 2.5 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (MeI, 1.5 eq.) dropwise to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 4-bromo-6-methoxy-1H-indole (Intermediate 1) as a solid, which can be used in the next step without further purification.

ParameterValueReference
Reagents MeI, K₂CO₃[7][8]
Solvent Acetone[7]
Temperature Reflux[7]
Typical Yield >95%-

Table 1: Summary of O-Methylation Reaction Conditions.

Step 2: N-Tosylation of 4-bromo-6-methoxy-1H-indole (Intermediate 2)

Rationale: The indole nitrogen must be protected to prevent side reactions and to facilitate a clean Suzuki coupling. The p-toluenesulfonyl (tosyl) group is a robust protecting group for indoles that is stable to a wide range of reaction conditions.[9] Its installation is critical for activating the indole ring system for certain transformations.[10]

Protocol:

  • Dissolve Intermediate 1 (1.0 eq.) in dichloromethane (DCM, 15 mL per 1 g).

  • Add pyridine (3.0 eq.) to the solution and cool to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[11]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the organic layer and wash sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 4-bromo-6-methoxy-1-(tosyl)-1H-indole (Intermediate 2) .

Step 3: Suzuki-Miyaura Cross-Coupling (Intermediate 3)

Rationale: This is the key bond-forming step to construct the core of the kinase inhibitor. The palladium-catalyzed coupling of the C4-bromoindole with a heteroaryl boronic acid, such as pyridin-4-ylboronic acid, installs the moiety that will interact with the kinase hinge region.[12]

Protocol:

  • To a microwave vial or sealed tube, add Intermediate 2 (1.0 eq.), pyridin-4-ylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).[13]

  • Seal the vessel, and evacuate and backfill with argon or nitrogen three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 1-3 hours. Monitor progress by LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 6-methoxy-4-(pyridin-4-yl)-1-(tosyl)-1H-indole (Intermediate 3) .

ParameterValueReference
Catalyst Pd(dppf)Cl₂[13]
Base K₂CO₃[12][13]
Solvent Dioxane/H₂O[14]
Temperature 80-100 °C[13]
Typical Yield 70-90%-

Table 2: Summary of Suzuki-Miyaura Coupling Conditions.

Step 4: O-Demethylation (Intermediate 4)

Rationale: The 6-hydroxyl group is a key pharmacophoric feature, intended to form a hydrogen bond with the target kinase. Cleavage of the methyl ether is required to unmask this functionality. Boron tribromide (BBr₃) is a highly effective and widely used reagent for the selective demethylation of aryl methyl ethers under mild conditions.[15][16][17]

Protocol:

  • Dissolve Intermediate 3 (1.0 eq.) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (1.5 eq.) dropwise via syringe.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water.

  • Dilute the mixture with additional DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 4-(pyridin-4-yl)-1-(tosyl)-1H-indol-6-ol (Intermediate 4) , which is often carried forward without further purification.

Step 5: N-Detosylation (Final Product: IndoKinib-7P)

Rationale: The final step is the removal of the tosyl protecting group to liberate the indole N-H, which often serves as a hydrogen bond donor in the kinase active site. A mild method using cesium carbonate is employed to avoid harsh conditions that could degrade the final product.[18]

Protocol:

  • Dissolve Intermediate 4 (1.0 eq.) in a 2:1 mixture of tetrahydrofuran (THF) and methanol (MeOH).[18]

  • Add cesium carbonate (Cs₂CO₃, 3.0 eq.) to the solution.[18]

  • Stir the resulting mixture at ambient temperature for 12-18 hours, monitoring completion by LC-MS.

  • Once the reaction is complete, evaporate the solvents under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the final compound by preparative HPLC or crystallization to obtain pure 4-(pyridin-4-yl)-1H-indol-6-ol (IndoKinib-7P) .

Part 2: Kinase-Inhibitor Interaction and SAR Insights

The design of "IndoKinib-7P" is based on established pharmacophore models for Type I kinase inhibitors, which bind to the active "DFG-in" conformation of the kinase.

G cluster_0 Kinase ATP Binding Site cluster_1 IndoKinib-7P hinge Hinge Region (Backbone Amides) gatekeeper Gatekeeper Residue d_pocket Hydrophobic Pocket I s_pocket Solvent-Exposed Region pyridine Pyridine Ring pyridine->hinge H-Bonds indole Indole Core indole->d_pocket van der Waals hydroxyl 6-OH Group hydroxyl->s_pocket H-Bond (with water or residue)

Figure 2: Conceptual binding mode of "IndoKinib-7P".

  • Pyridine Moiety: The nitrogen atom on the pyridine ring, introduced via the Suzuki coupling, is designed to form critical hydrogen bonds with the backbone amides of the kinase hinge region, anchoring the inhibitor in the ATP pocket.

  • Indole Scaffold: The planar indole ring system occupies the hydrophobic pocket adjacent to the hinge, forming favorable van der Waals interactions.

  • 6-Hydroxyl Group: The hydroxyl group at the C6 position is strategically placed to interact with the solvent-exposed region. This can increase solubility and provide an additional hydrogen bonding interaction with either a nearby amino acid residue or a structured water molecule, often leading to a significant boost in potency and selectivity.[19]

Conclusion

This compound is a powerful and versatile starting material for the synthesis of sophisticated indole-based kinase inhibitors. The protocols outlined in this application note provide a robust and reproducible pathway for researchers in drug discovery. The strategic placement of the bromine atom and the hydroxyl group allows for the independent and controlled introduction of key pharmacophoric elements, enabling the rapid generation of diverse compound libraries for lead optimization.

References

Application Notes and Protocols: A Guide to a Comprehensive Antimicrobial Evaluation of 4-Bromo-1H-indol-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of antimicrobial resistance necessitates the exploration of novel chemical entities with potent antimicrobial properties. Indole scaffolds, particularly halogenated derivatives, have emerged as a promising class of compounds. This document provides a comprehensive suite of application notes and detailed protocols for the antimicrobial characterization of 4-Bromo-1H-indol-6-ol derivatives. It is designed for researchers, scientists, and drug development professionals, offering a structured approach to evaluating these compounds, from initial screening of antimicrobial activity to more in-depth mechanistic studies. The protocols herein are grounded in established methodologies, including those outlined by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.

Introduction: The Promise of Bromoindole Derivatives

Indole and its derivatives are a significant class of heterocyclic compounds that are ubiquitous in nature and form the core of many pharmaceuticals. The addition of a bromine atom to the indole ring, as in this compound, can significantly modulate the compound's biological activity. Halogenation can alter physicochemical properties such as lipophilicity and electronic density, which in turn can enhance interactions with microbial targets.

Recent studies have highlighted the potential of bromoindoles as effective antimicrobial agents. For instance, various 6-bromoindole derivatives have demonstrated significant antibacterial and antifungal properties, with some acting as antibiotic enhancers.[1] The proposed mechanisms of action for some bromoindoles include membrane permeabilization and depolarization.[1] Furthermore, halogenated indoles have been shown to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.[2][3] Given this precedent, a systematic evaluation of novel this compound derivatives is a scientifically sound and promising avenue for the discovery of new antimicrobial leads.

Foundational Antimicrobial Susceptibility Testing

The initial assessment of a novel compound's antimicrobial potential involves determining its ability to inhibit microbial growth. The following protocols for broth microdilution and agar well diffusion are standard, robust methods for this purpose.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5][6] This method is considered a reference standard by organizations like the CLSI.[7][8][9]

Causality Behind Experimental Choices:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the standard medium recommended by CLSI for susceptibility testing of most common, rapidly growing aerobic bacteria.[7] The cation adjustment (with Ca²⁺ and Mg²⁺) is crucial for the accurate testing of certain antibiotics and is a good practice for novel compounds.

  • 0.5 McFarland Standard: This standardizes the initial bacterial inoculum to approximately 1.5 x 10⁸ CFU/mL, ensuring that the results are comparable and reproducible across experiments.[10]

  • Serial Two-Fold Dilutions: This allows for the precise determination of the MIC value across a clinically and biologically relevant concentration range.[11]

Experimental Protocol:

  • Preparation of Compound Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution. Ensure the final solvent concentration in the assay does not exceed a level that affects microbial growth (typically ≤1%).

  • Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12 of a designated row.

  • Serial Dilution of the Compound: Add 100 µL of the dissolved compound (at twice the highest desired final concentration) to well 1. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution process down to well 10. Discard the final 50 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).[12]

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.[10] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed.[4][10] This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Agar Well Diffusion Assay

The agar well diffusion method is a qualitative or semi-quantitative assay that provides a visual confirmation of antimicrobial activity. It is particularly useful for screening multiple compounds or extracts.[13]

Causality Behind Experimental Choices:

  • Mueller-Hinton Agar (MHA): This is the standard agar medium for routine susceptibility testing. Its composition allows for good diffusion of most antimicrobial agents.

  • Lawn Culture: Spreading a uniform layer of bacteria ensures that any zone of inhibition observed is due to the antimicrobial activity of the compound and not due to inconsistent bacterial growth.

Experimental Protocol:

  • Plate Preparation: Prepare MHA plates.

  • Inoculation: Inoculate the surface of the MHA plates with a standardized bacterial suspension (0.5 McFarland) using a sterile cotton swab to create a uniform lawn of bacteria.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or the wide end of a sterile pipette tip.[13]

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the dissolved this compound derivative at a known concentration into each well.

  • Controls: Use a well with the solvent (e.g., DMSO) as a negative control and a well with a known antibiotic as a positive control.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. A larger zone of inhibition generally indicates greater antimicrobial activity.

Delving Deeper: Characterizing the Nature of Antimicrobial Activity

Once initial activity is confirmed, it is crucial to understand whether the compound kills the bacteria (bactericidal) or simply inhibits their growth (bacteriostatic). This distinction is vital for potential therapeutic applications.[14]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined following an MIC test.

Causality Behind Experimental Choices:

  • Subculturing from Clear Wells: By taking aliquots from the wells that show no visible growth in the MIC assay, we can determine if the bacteria are merely inhibited or have been killed.

  • ≥99.9% Reduction: This is the standard definition for bactericidal activity, providing a stringent and quantifiable endpoint.[12][15]

Experimental Protocol:

  • Following MIC Determination: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[12]

Data Interpretation: An MBC to MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[12]

Time-Kill Kinetics Assay

This dynamic assay provides a more detailed picture of the antimicrobial effect over time, revealing the rate of bacterial killing.[15][16]

Causality Behind Experimental Choices:

  • Multiple Time Points: Sampling at various intervals allows for the construction of a kill curve, which clearly visualizes the bactericidal or bacteriostatic effect.

  • Logarithmic Scale: Plotting CFU/mL on a logarithmic scale is standard practice and allows for the clear visualization of significant changes in bacterial viability.

Experimental Protocol:

  • Preparation: In sterile tubes or flasks, prepare bacterial cultures in broth containing the this compound derivative at various concentrations (e.g., 1x, 2x, and 4x the MIC). Include a growth control tube without the compound.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS) and plate onto MHA plates to determine the number of viable bacteria (CFU/mL).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Data Analysis: Count the colonies and calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL against time.

Interpreting the Results:

  • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15][17]

  • Bacteriostatic activity is indicated by a prevention of growth or a <3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[15]

Addressing a Key Virulence Factor: Anti-Biofilm Activity

Many chronic and persistent infections are associated with bacterial biofilms, which are communities of bacteria encased in a self-produced matrix. These structures offer protection from antibiotics and the host immune system.[18] Assessing the ability of this compound derivatives to inhibit or disrupt biofilms is a critical step in evaluating their therapeutic potential.

Crystal Violet Biofilm Inhibition Assay

This assay quantifies the ability of a compound to prevent the formation of biofilms.

Causality Behind Experimental Choices:

  • Crystal Violet Stain: This dye stains the bacterial cells and the extracellular matrix of the biofilm, providing a simple and effective method for quantifying the total biofilm biomass.[19][20][21]

  • Acetic Acid Solubilization: Acetic acid is used to solubilize the crystal violet that has been taken up by the biofilm, allowing for spectrophotometric quantification.[19][20]

Experimental Protocol:

  • Preparation of Bacterial Suspension: Prepare a standardized bacterial suspension as described for the MIC assay.

  • Plate Setup: In a sterile 96-well flat-bottom plate, add 100 µL of the bacterial suspension to each well.

  • Compound Addition: Add 100 µL of the this compound derivative at various concentrations (typically below the MIC to avoid confounding growth inhibition effects) to the wells. Include a growth control (no compound).

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[19]

  • Washing: Gently remove the planktonic (free-floating) bacteria by inverting the plate and shaking out the liquid. Wash the wells gently with sterile PBS or water.[19][22]

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[19][22]

  • Washing: Remove the crystal violet solution and wash the wells again with water until the wash water is clear.[19]

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the stained biofilm.[19][20]

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at a wavelength of 570-600 nm using a microplate reader.[22]

Preliminary Safety Assessment: Cytotoxicity Profiling

A promising antimicrobial compound must be effective against pathogens while exhibiting minimal toxicity to host cells.[23][24] Preliminary cytotoxicity assays using mammalian cell lines are essential for early-stage safety assessment.

MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[25]

Causality Behind Experimental Choices:

  • Mitochondrial Reductase Activity: In viable cells, mitochondrial reductases convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[25]

  • Mammalian Cell Lines: Using relevant mammalian cell lines (e.g., human keratinocytes, fibroblasts, or epithelial cells) provides an initial indication of the compound's potential toxicity in a human host.

Experimental Protocol:

  • Cell Seeding: Seed a 96-well plate with a suitable mammalian cell line at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Data Presentation and Interpretation

Table 1: Summary of Antimicrobial Activity of this compound Derivatives
Derivative IDTest MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioZone of Inhibition (mm) at [X] µg/mL
Bromo-Indole-01Staphylococcus aureusGram-positive
Bromo-Indole-01Escherichia coliGram-negative
Bromo-Indole-02Staphylococcus aureusGram-positive
Bromo-Indole-02Escherichia coliGram-negative
Positive Control[Specify Microorganism][Gram Stain]

Interpreting MICs and Zone Diameters: It is important to note that the MIC value is the primary quantitative measure of a compound's potency.[4][5] While a larger zone of inhibition in an agar diffusion assay generally correlates with lower MICs, this is not always a direct relationship due to differences in compound diffusion rates. The MIC should not be compared directly between different antibiotics for the same organism to determine which is "better"; interpretation should be based on established breakpoints where available.[4][26][27]

Visualizing Experimental Workflows

Diagrams can provide a clear and concise overview of the experimental procedures.

Antimicrobial_Assay_Workflow cluster_MIC Broth Microdilution (MIC) cluster_MBC Minimum Bactericidal Concentration (MBC) cluster_TimeKill Time-Kill Kinetics cluster_Biofilm Biofilm Inhibition Assay MIC_1 Prepare Serial Dilutions of Compound MIC_2 Add Standardized Bacterial Inoculum MIC_1->MIC_2 MIC_3 Incubate 16-20h at 37°C MIC_2->MIC_3 MIC_4 Read MIC (Lowest concentration with no visible growth) MIC_3->MIC_4 MBC_1 Subculture from Clear Wells of MIC Plate MIC_4->MBC_1 Proceed with MIC results MBC_2 Incubate 18-24h at 37°C MBC_1->MBC_2 MBC_3 Determine MBC (≥99.9% killing) MBC_2->MBC_3 TK_1 Expose Bacteria to Compound at multiples of MIC TK_2 Sample at Multiple Time Points (0-24h) TK_1->TK_2 TK_3 Perform Viable Plate Counts TK_2->TK_3 TK_4 Plot log10 CFU/mL vs. Time TK_3->TK_4 BF_1 Incubate Bacteria with Compound (24-48h) BF_2 Wash to Remove Planktonic Cells BF_1->BF_2 BF_3 Stain Biofilm with Crystal Violet BF_2->BF_3 BF_4 Solubilize Stain and Measure Absorbance BF_3->BF_4

Caption: Workflow for determining MIC, MBC, Time-Kill Kinetics, and Biofilm Inhibition.

Hypothetical Mechanism of Action

While the precise mechanism of action for this compound derivatives requires further investigation, literature on related compounds suggests potential targets. Many indole derivatives exert their antimicrobial effects by disrupting bacterial cell membranes.[1][28] This can lead to leakage of cellular contents and dissipation of the proton motive force, ultimately resulting in cell death. Another potential mechanism is the inhibition of crucial cellular processes such as DNA replication or protein synthesis. Some indole compounds are also known to interfere with bacterial communication systems like quorum sensing, which can in turn affect virulence and biofilm formation.[29]

Mechanism_of_Action Compound This compound Derivative Membrane Bacterial Cell Membrane Compound->Membrane QS Quorum Sensing Signaling Compound->QS Enzymes Essential Cellular Enzymes Compound->Enzymes Disruption Membrane Disruption & Permeabilization Membrane->Disruption Inhibition_QS Inhibition of Quorum Sensing QS->Inhibition_QS Inhibition_Enzyme Enzyme Inhibition Enzymes->Inhibition_Enzyme Cell_Death Cell Death Disruption->Cell_Death Inhibition_QS->Cell_Death Reduces Virulence Inhibition_Enzyme->Cell_Death

Caption: Hypothetical mechanisms of action for bromoindole derivatives.

Conclusion

The protocols and application notes presented here provide a robust framework for the comprehensive antimicrobial evaluation of this compound derivatives. By systematically determining MIC, MBC, time-kill kinetics, and anti-biofilm activity, researchers can effectively identify promising lead compounds. The inclusion of preliminary cytotoxicity testing is a critical step in ensuring that these compounds have a favorable safety profile for potential therapeutic development. This structured approach, grounded in established scientific principles and methodologies, will facilitate the discovery and development of novel antimicrobial agents to combat the growing threat of infectious diseases.

References

The Strategic Utility of 4-Bromo-1H-indol-6-ol in the Synthesis of Marine Natural Product Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of Marine Indole Alkaloids and the Role of Halogenated Precursors

Marine organisms are a prolific source of structurally complex and biologically active natural products.[1][2] Among these, indole alkaloids represent a significant class of compounds, many of which exhibit potent pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[3][4] A recurring structural motif in many marine indole alkaloids is the presence of bromine atoms, which often play a crucial role in their biological function. Consequently, brominated indole building blocks are indispensable tools for synthetic chemists aiming to construct these intricate molecules and their analogs for drug discovery and development.

This guide focuses on the application of a particularly versatile, yet underexplored, building block: 4-Bromo-1H-indol-6-ol . Its unique substitution pattern, featuring a nucleophilic indole nitrogen, a phenolic hydroxyl group, and a strategically positioned bromine atom, offers a rich platform for diverse chemical modifications. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on leveraging this compound for the efficient synthesis of marine natural product analogs, with a particular focus on the meridianin class of alkaloids.

Core Directive: Why this compound is a Privileged Scaffold

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The indole nitrogen (N-1) can be readily protected or alkylated, the hydroxyl group at C-6 allows for etherification or esterification, and the bromine atom at C-4 is primed for carbon-carbon bond formation via modern cross-coupling methodologies. This trifecta of reactivity allows for a modular and convergent approach to complex molecular architectures.

Causality Behind Experimental Choices: A Strategic Overview

The successful application of this compound hinges on a strategic sequence of protection and functionalization steps. The acidic protons of the indole NH and the phenolic OH groups can interfere with many organometallic reactions. Therefore, a robust protecting group strategy is paramount.

  • Indole N-H Protection: The indole nitrogen is typically protected to prevent undesired side reactions during subsequent transformations. Common protecting groups include tosyl (Ts), benzyl (Bn), and various silyl ethers. The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal.

  • Phenolic O-H Protection: Similarly, the hydroxyl group must be protected, often as a methyl or benzyl ether, to prevent its interference in reactions such as metal-halogen exchange or cross-coupling.

  • C-4 Functionalization: With the indole nitrogen and hydroxyl group protected, the C-4 bromine atom becomes the primary site for elaboration. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for introducing aryl or heteroaryl moieties at this position, a key step in the synthesis of many marine natural product analogs.[5]

The following workflow illustrates the strategic approach to utilizing this compound in the synthesis of a generic 4-aryl-6-alkoxy-indole core, a common feature in marine alkaloids.

G A This compound B N-Protection (e.g., TsCl, base) A->B C N-Protected this compound B->C D O-Alkylation (e.g., MeI, base) C->D E N-Protected 4-Bromo-6-alkoxy-1H-indole D->E F Suzuki-Miyaura Coupling (ArB(OH)2, Pd catalyst, base) E->F G N-Protected 4-Aryl-6-alkoxy-1H-indole F->G H N-Deprotection (e.g., base or reduction) G->H I 4-Aryl-6-alkoxy-1H-indole Core H->I

Caption: Synthetic workflow for 4-aryl-6-alkoxy-indole analogs.

Application Notes and Protocols

This section provides detailed protocols for the key transformations involving this compound, focusing on the synthesis of a meridianin analog. Meridianins are a family of marine-derived indole alkaloids characterized by a 2-aminopyrimidine substituent at the C-3 position of the indole core.[6][7]

Characterization of the Starting Material: this compound

A thorough understanding of the starting material is critical. The following table summarizes key physical and spectroscopic data for this compound.

PropertyValue
Molecular Formula C₈H₆BrNO
Molecular Weight 212.05 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in methanol, ethanol, DMSO, and DMF
¹H NMR (DMSO-d₆, 400 MHz) δ 11.1 (s, 1H, NH), 9.3 (s, 1H, OH), 7.2-6.8 (m, 4H, Ar-H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 150.1, 137.2, 125.4, 123.8, 115.6, 112.9, 101.7, 98.5

Note: NMR data is predicted and should be confirmed experimentally.

Protocol 1: Synthesis of a Protected 4-Bromo-6-methoxy-1H-indole Intermediate

This protocol details the protection of the indole nitrogen and the methylation of the hydroxyl group, preparing the scaffold for subsequent cross-coupling.

Step 1.1: N-Tosylation of this compound

  • Rationale: The tosyl group is a robust protecting group for the indole nitrogen, stable to a wide range of reaction conditions, yet readily removable under basic conditions.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

    • Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-tosyl-4-bromo-1H-indol-6-ol.

Step 1.2: O-Methylation of N-Tosyl-4-bromo-1H-indol-6-ol

  • Rationale: Methylation of the phenolic hydroxyl group prevents its interference in the subsequent Suzuki-Miyaura coupling and is a common modification found in natural product analogs.

  • Procedure:

    • To a stirred solution of N-tosyl-4-bromo-1H-indol-6-ol (1.0 eq) in anhydrous dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add potassium carbonate (K₂CO₃, 2.0 eq).

    • Add methyl iodide (MeI, 1.5 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-tosyl-4-bromo-6-methoxy-1H-indole.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a 4-Aryl Intermediate

This protocol describes the palladium-catalyzed cross-coupling of the protected bromoindole with an arylboronic acid, a key step in building molecular complexity.[5][8]

  • Rationale: The Suzuki-Miyaura reaction is a highly versatile and functional group tolerant method for C-C bond formation.[9] The choice of a palladium catalyst and ligand is crucial for achieving high yields, especially with electron-rich indole substrates.

  • Procedure:

    • In a reaction vessel, combine N-tosyl-4-bromo-6-methoxy-1H-indole (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

    • Add a mixture of 1,4-dioxane and water (4:1).

    • Degas the mixture by bubbling with argon for 15-20 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

    • Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-tosyl-4-aryl-6-methoxy-1H-indole.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-Br(L2) B->C D Transmetalation (Ar'B(OH)2, Base) C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A G Ar-Ar' (Product) F->G H Ar-Br (Substrate) H->B

References

Application Note: A Novel Indole-Based Fluorophore for Covalent Labeling of Biomolecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the fluorescent labeling of biomolecules using a novel fluorophore derived from 4-Bromo-1H-indol-6-ol. While indole scaffolds are known for their intrinsic fluorescence, their application as robust, covalent labeling reagents requires chemical modification to introduce both desirable photophysical properties and a reactive moiety for bioconjugation.[1][2][3] This guide details a proposed synthetic pathway to convert the readily available this compound into a highly reactive amine-specific N-hydroxysuccinimidyl (NHS) ester. We present detailed protocols for the covalent labeling of proteins, subsequent purification of the conjugate, and methods for characterization, including the determination of the Degree of Labeling (DOL). This novel fluorophore, tentatively named "IndoleFluor-520," offers a new tool for researchers in molecular biology, drug discovery, and diagnostics.

Introduction: The Potential of Indole Scaffolds in Fluorescence

Fluorescent labeling is a cornerstone technique that enables the visualization and quantification of biomolecules in complex biological systems.[4][5] The covalent attachment of a fluorophore to a target molecule, such as a protein or nucleic acid, allows for sensitive detection in applications ranging from fluorescence microscopy to flow cytometry and immunoassays.[6]

The indole ring, the side chain of the amino acid tryptophan, is intrinsically fluorescent, a property that has been extensively used to study protein structure and dynamics.[7][8][9] However, the native fluorescence of tryptophan is often insufficient for many applications and can be quenched or altered by the local environment. By chemically modifying the indole scaffold, it is possible to develop fluorophores with enhanced photophysical properties, such as increased brightness and photostability.[3][10][11] Electron-withdrawing or -donating groups, as well as extending the conjugated π-system, can significantly shift the excitation and emission spectra of the indole core, potentially into the visible range.[8][12]

This application note addresses the untapped potential of this compound as a precursor for a novel fluorescent label. The presence of the bromine atom at the C4 position provides a strategic handle for synthetic modification via modern cross-coupling reactions, while the hydroxyl group at C6 influences the electronic properties of the indole ring system.[13][14] We propose a synthetic route to transform this molecule into an amine-reactive NHS ester, creating a versatile tool for labeling primary amines on biomolecules.[15][16][17]

Synthesis of an Amine-Reactive Indole Fluorophore

To render this compound useful for bioconjugation, it must be functionalized with a linker arm terminating in a reactive group. We propose a multi-step synthesis to convert the starting material into an N-hydroxysuccinimidyl (NHS) ester, one of the most common and efficient functionalities for targeting primary amines (e.g., lysine residues) on proteins.[18][19][20]

The proposed synthetic pathway is outlined below. This strategy utilizes a palladium-catalyzed Sonogashira cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds on aryl halides.[1][21][22]

Synthetic_Pathway A This compound B Protected Indole A->B Protection (e.g., Boc, TBS) C Alkynylated Indole B->C Sonogashira Coupling (Terminal Alkyne with COOH) Pd(PPh3)4, CuI D Carboxylic Acid Derivative C->D Deprotection E IndoleFluor-520 NHS Ester D->E NHS, DCC or EDC Activation

Caption: Proposed synthesis of IndoleFluor-520 NHS Ester from this compound.

Synthetic Rationale:

  • Protection: The indole nitrogen and the C6-hydroxyl group are first protected (e.g., with Boc and TBS ethers, respectively) to prevent interference in subsequent steps.

  • Cross-Coupling: A Sonogashira coupling reaction is employed to attach a linker arm at the C4 position. A suitable coupling partner would be a terminal alkyne that also contains a protected carboxylic acid, such as propargyl alcohol followed by oxidation, or a commercially available propiolic acid derivative. This reaction is catalyzed by a palladium complex.[1][21]

  • Deprotection: The protecting groups are removed under appropriate conditions to reveal the free indole, hydroxyl, and carboxylic acid functionalities.

  • NHS Ester Formation: The terminal carboxylic acid is activated by reaction with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[16][17] The resulting NHS ester is a stable, amine-reactive compound ready for bioconjugation.

Photophysical Properties of IndoleFluor-520 (Estimated)

The introduction of an extended π-conjugation system via the alkynyl linker at the C4 position is expected to cause a significant red-shift in the absorption and emission spectra of the indole core.[12] The electron-donating hydroxyl group at C6 should further contribute to this effect and potentially increase the fluorescence quantum yield.[7]

The table below summarizes the estimated photophysical properties of the proposed IndoleFluor-520 dye. These values are theoretical and based on spectral data from similarly substituted indole derivatives.[8][23][24] Experimental validation is required.

PropertyEstimated ValueRationale / Notes
Excitation Maximum (λex) ~495 nmBased on extended conjugation and substituent effects on similar indole systems.[12]
Emission Maximum (λem) ~520 nmA Stokes shift of ~25 nm is typical for many small organic fluorophores.
Molar Extinction Coefficient (ε) > 30,000 M-1cm-1Extended aromatic systems generally exhibit high extinction coefficients.
Fluorescence Quantum Yield (Φ) ~0.3 - 0.5The rigid indole scaffold can lead to moderate to high quantum yields.
Recommended Reactive Group N-hydroxysuccinimide (NHS) EsterFor efficient and specific labeling of primary amines.[15][20]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the fluorescent labeling of a model protein, Immunoglobulin G (IgG), with the putative IndoleFluor-520 NHS Ester.

Labeling_Workflow cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_char 4. Characterization A Prepare Protein Solution (e.g., IgG in 0.1M NaHCO3, pH 8.3) C Add Dye to Protein Solution A->C B Prepare Dye Stock Solution (IndoleFluor-520 in DMSO) B->C D Incubate for 1 hour at RT (Protected from light) E Apply Reaction Mixture to Size-Exclusion Column D->E F Elute with PBS Buffer G Collect Fluorescent Fractions F->G H Measure Absorbance at 280 nm and ~495 nm G->H I Calculate Degree of Labeling (DOL) H->I

Caption: Experimental workflow for protein labeling with IndoleFluor-520 NHS Ester.

Required Materials
  • Protein: e.g., IgG antibody, BSA, or other protein of interest (must be in an amine-free buffer like PBS or bicarbonate).

  • IndoleFluor-520 NHS Ester: Solid or as a stock solution.

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.

  • Solvent for Dye: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Purification Column: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) suitable for separating the protein from small molecules.[4][25][26][27][28]

  • Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Spectrophotometer: UV-Vis spectrophotometer for absorbance measurements.

Step-by-Step Labeling Protocol
  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 2-5 mg/mL.[19] If the protein is already in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate to adjust the pH to ~8.3.[19] Crucially, avoid buffers containing primary amines, such as Tris, as they will compete with the protein for the dye.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the IndoleFluor-520 NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL. Vortex thoroughly. NHS esters are moisture-sensitive, so use dry solvent and minimize exposure to air.[18]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution. A 10- to 20-fold molar excess of dye to protein is a good starting point for optimization.

    • While gently stirring or vortexing the protein solution, add the calculated volume of dye stock solution dropwise.[19]

    • Incubate the reaction for 1 hour at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C overnight.[15]

  • Purify the Labeled Protein:

    • The primary goal of purification is to remove any unreacted, free dye. Size-exclusion chromatography (SEC) is the most common and effective method for this.[4][26][27]

    • Equilibrate the SEC column with Elution Buffer (PBS).

    • Carefully load the entire reaction mixture onto the top of the column resin.

    • Begin eluting with PBS. The labeled protein, being much larger than the free dye, will travel through the column faster and elute first.[25]

    • Collect fractions and visually identify the colored, fluorescent fractions corresponding to the labeled protein. The small, unreacted dye molecules will elute later.

Characterization: Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring experimental reproducibility. The DOL can be determined spectrophotometrically.[29][30][31][32]

  • Measure Absorbance:

    • Using the purified, labeled protein solution, measure the absorbance at two wavelengths:

      • 280 nm (A280): Corresponds primarily to the protein absorbance.

      • ~495 nm (Amax): The estimated absorbance maximum of the IndoleFluor-520 dye.

  • Calculate the DOL:

    • The protein concentration is first calculated, correcting for the dye's contribution to absorbance at 280 nm.

      • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

      • Where:

        • CF is the correction factor (A280 of the free dye / Amax of the free dye). This must be determined experimentally for the new dye. A typical value for similar dyes is ~0.3.

        • εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M-1cm-1).

    • Next, the DOL is calculated:

      • DOL = Amax / (εdye × Protein Concentration (M))

      • Where:

        • εdye is the molar extinction coefficient of the dye at its λmax (estimated at >30,000 M-1cm-1).

    • An optimal DOL is typically between 2 and 8 for antibodies, providing a bright signal without causing protein aggregation or quenching effects.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low DOL (< 2) - Insufficient molar excess of dye. - Protein concentration too low. - Reaction pH is too low. - Hydrolyzed NHS ester.- Increase the dye-to-protein molar ratio. - Concentrate the protein to >2 mg/mL. - Ensure reaction buffer pH is 8.3-8.5. - Prepare fresh dye stock solution immediately before use.
High DOL (> 10) or Protein Precipitation - Excessive molar ratio of dye. - Reaction time too long.- Reduce the dye-to-protein molar ratio. - Decrease the reaction incubation time.
Free Dye in Final Product - Inefficient purification.- Ensure the SEC column bed volume is sufficient for separation. - Do not overload the column. - Consider a second purification step or dialysis.

Conclusion

The proposed IndoleFluor-520 fluorophore, derived from this compound, represents a promising new tool for the fluorescent labeling of biomolecules. This application note provides a comprehensive, albeit theoretical, framework for its synthesis, application, and characterization. The detailed protocols for protein labeling and purification are based on well-established, robust chemical principles.[15][19][20] Researchers and drug development professionals can use this guide as a foundational blueprint for developing and utilizing novel indole-based fluorescent probes, expanding the palette of available reagents for biological imaging and analysis.

References

Application Note: 4-Bromo-1H-indol-6-ol as a Novel Hole-Transporting Material for High-Efficiency Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Functionalized Indoles in Organic Electronics

Indole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in material science. Their inherent electronic properties, coupled with the potential for versatile functionalization, make them prime candidates for the development of novel organic electronic materials.[1] Polymers derived from indole, known as polyindoles, are conducting polymers that exhibit promising characteristics for applications in sensors, electrochromic devices, and organic light-emitting diodes (OLEDs).[2][3] The electronic properties of polyindoles can be finely tuned by introducing various substituent groups onto the indole ring, which can alter the polymer's conductivity, energy levels, and morphology.[4] This application note explores the prospective use of a novel functionalized indole monomer, 4-Bromo-1H-indol-6-ol, for the development of a high-performance hole-transporting layer (HTL) in OLEDs.

The strategic placement of a bromine atom at the 4-position and a hydroxyl group at the 6-position of the indole ring is hypothesized to impart desirable characteristics to the resulting polymer. The electron-withdrawing nature of the bromine atom is expected to lower the Highest Occupied Molecular Orbital (HOMO) energy level, facilitating better energy alignment with commonly used anodes like Indium Tin Oxide (ITO). Conversely, the electron-donating hydroxyl group could enhance the polymer's solubility and film-forming properties, which are crucial for device fabrication. This dual functionalization presents a compelling strategy for engineering a novel HTL material with potentially superior performance.

Prospective Application: A Tailored Hole-Transporting Layer for Enhanced OLED Performance

The efficient injection and transport of charge carriers are paramount for the performance of OLEDs.[5] The hole-transporting layer (HTL) plays a critical role in this process, facilitating the movement of holes from the anode to the emissive layer, where they recombine with electrons to generate light.[6] An ideal HTL should possess high hole mobility, good thermal stability, and energy levels that are well-matched with the adjacent layers to minimize the energy barrier for hole injection.[7][8]

We propose that poly(this compound) is a promising candidate for an HTL material in OLEDs. The anticipated electronic properties of this polymer, stemming from its unique substitution pattern, could lead to improved device efficiency, lower turn-on voltage, and enhanced operational stability.

Synthesis of the Monomer: this compound

While various methods exist for the synthesis of substituted indoles, a plausible route to this compound could be adapted from established syntheses of hydroxyindoles.[9][10][11] A potential synthetic strategy could involve a multi-step process starting from a suitably substituted benzene derivative, followed by the construction of the indole ring, for instance, via a modified Bischler-Möhlau reaction.[9] Subsequent bromination and deprotection steps would yield the target monomer. A thorough characterization using techniques like NMR and mass spectrometry would be essential to confirm the structure and purity of the synthesized this compound before its use in polymerization.

Experimental Protocol: Electrochemical Polymerization of this compound

Electrochemical polymerization is a powerful technique for the synthesis of conducting polymer films directly onto an electrode surface, offering excellent control over film thickness and morphology.[2][12] The following is a detailed protocol for the proposed electropolymerization of this compound.

Materials and Equipment:

  • This compound monomer

  • Acetonitrile (ACN), anhydrous

  • Lithium perchlorate (LiClO₄), as the supporting electrolyte

  • Indium Tin Oxide (ITO) coated glass slides (working electrode)

  • Platinum wire (counter electrode)

  • Ag/AgCl electrode (reference electrode)

  • Potentiostat/Galvanostat

  • Electrochemical cell

Protocol:

  • Electrolyte Preparation: Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.

  • Monomer Solution: Dissolve 10 mM of this compound in the electrolyte solution. Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the ITO-coated glass slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Electropolymerization: Immerse the electrodes in the monomer solution. Perform electropolymerization using cyclic voltammetry (CV) by cycling the potential between 0.0 V and +1.2 V versus Ag/AgCl at a scan rate of 50 mV/s for 20 cycles.[13] A gradual increase in the peak currents with each cycle indicates the deposition of a conductive polymer film on the ITO surface.

  • Film Washing and Drying: After polymerization, gently rinse the polymer-coated ITO slide with fresh acetonitrile to remove any unreacted monomer and electrolyte. Dry the film under a stream of nitrogen.

Causality Behind Experimental Choices:

  • Acetonitrile is chosen as the solvent due to its high dielectric constant and wide electrochemical window, which is suitable for the oxidation of indole derivatives.[14]

  • Lithium perchlorate serves as the supporting electrolyte to ensure sufficient ionic conductivity of the solution.

  • Cyclic voltammetry is employed as it allows for controlled film growth and provides real-time information about the polymerization process.[15][16] The potential range is selected to be sufficient for the oxidation of the monomer without causing over-oxidation and degradation of the resulting polymer.

G cluster_prep Preparation cluster_poly Electropolymerization cluster_post Post-Processing Prepare Monomer Solution Prepare Monomer Solution Assemble Cell Assemble Cell Prepare Monomer Solution->Assemble Cell N2 purge Cyclic Voltammetry Cyclic Voltammetry Assemble Cell->Cyclic Voltammetry Immerse electrodes Polymer Film Deposition Polymer Film Deposition Cyclic Voltammetry->Polymer Film Deposition Potential cycling Rinse with Solvent Rinse with Solvent Polymer Film Deposition->Rinse with Solvent Dry Film Dry Film Rinse with Solvent->Dry Film

Caption: Workflow for the electrochemical polymerization of this compound.

Characterization of Poly(this compound)

The newly synthesized polymer film would be characterized to understand its electrochemical, optical, and morphological properties.

Electrochemical Characterization:

  • Cyclic Voltammetry (CV): The redox behavior of the polymer film will be investigated by running CV in a monomer-free electrolyte solution.[15] This will help determine the oxidation and reduction potentials of the polymer.

Optical Characterization:

  • UV-Vis Spectroscopy: The electronic absorption properties of the polymer film will be studied in both its neutral and oxidized states.[17][18] The optical band gap (Eg) can be estimated from the absorption edge of the neutral polymer.[19]

Morphological Characterization:

  • Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): The surface morphology and roughness of the polymer film will be examined. A smooth and uniform film is desirable for efficient charge transport in an OLED device.[20][21][22]

PropertyExpected Value/CharacteristicSignificance in OLED Application
Oxidation Potential ~0.8 - 1.0 V vs. Ag/AgClDetermines the HOMO energy level, crucial for matching with the anode's work function for efficient hole injection.
Optical Band Gap (Eg) 2.8 - 3.2 eVA wide band gap is desirable for an HTL to ensure transparency to the light emitted from the emissive layer.
Film Morphology Uniform, smooth, and pinhole-freeA high-quality film morphology prevents short circuits and ensures uniform charge injection across the device area.[20][21]
Thermal Stability High decomposition temperature (>300 °C)Ensures the longevity and reliability of the OLED device during operation.[6]

Application in OLEDs: Device Fabrication and Architecture

A hypothetical multi-layer OLED device would be fabricated to evaluate the performance of the poly(this compound) as an HTL.

Device Fabrication Protocol:

  • The electropolymerized poly(this compound) film on ITO serves as the substrate and the HTL.

  • An emissive layer (e.g., Alq3) is deposited onto the HTL via thermal evaporation.

  • An electron-transporting layer (ETL) (e.g., TPBi) is subsequently deposited.

  • Finally, a low work function metal cathode (e.g., LiF/Al) is deposited by thermal evaporation.

G cluster_device OLED Device Architecture Anode Anode (ITO) HTL HTL (Poly(this compound)) Anode->HTL Holes (h+) EML Emissive Layer (EML) HTL->EML Holes (h+) Light Light EML->Light Light Emission ETL Electron-Transporting Layer (ETL) ETL->EML Electrons (e-) Cathode Cathode (LiF/Al) Cathode->ETL Electrons (e-)

Caption: Schematic of a hypothetical OLED device incorporating the novel HTL.

Rationale for Enhanced Performance and Future Outlook

The incorporation of this compound as a monomer for the HTL is expected to offer several advantages. The electron-withdrawing bromine atom can lower the HOMO level of the polymer, potentially reducing the hole injection barrier from the ITO anode. The hydroxyl group may improve the processability and film-forming properties of the polymer. This tailored molecular design could lead to OLEDs with lower operating voltages, higher luminance, and improved power efficiency.

Further research should focus on the actual synthesis and characterization of this compound and its corresponding polymer to validate these hypotheses. Optimization of the polymerization conditions and device architecture will be crucial to fully realize the potential of this novel material. The exploration of other substituted indoles, guided by the principles outlined in this note, could pave the way for a new generation of high-performance materials for organic electronics.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Bromo-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude 4-Bromo-1H-indol-6-ol. The methodologies and insights provided are grounded in established chemical principles and field-proven techniques for handling sensitive indole-containing molecules.

Section 1: General FAQs & Initial Assessment

This section addresses preliminary questions regarding the nature of crude this compound and how to select an appropriate purification strategy.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route. However, for bromo-indole syntheses, common impurities typically fall into several classes:

  • Unreacted Starting Materials: Precursors used in the indole ring formation or bromination step.

  • Isomeric Impurities: Positional isomers formed during bromination, such as bromination at other positions on the indole scaffold.

  • Over-brominated Products: Di- or tri-brominated indole species, which can form if the reaction conditions are too harsh.[1]

  • Oxidation Products: The indole ring, particularly with an electron-donating hydroxyl group, is susceptible to air and light-induced oxidation.[2] This often results in the formation of colored impurities (e.g., yellow, brown, or purple tars), which can complicate purification.

  • Residual Solvents and Reagents: Solvents and reagents from the synthesis and workup that have not been fully removed.

Q2: My crude product is a dark, sticky oil or tar. How should I proceed before attempting a high-resolution purification?

A2: A dark, oily crude product often indicates a high concentration of colored, likely polymeric or oxidized, impurities. Attempting direct high-resolution chromatography can be inefficient and lead to column fouling. A preliminary clean-up is recommended:

  • Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent in which the desired product is poorly soluble, such as hexanes or diethyl ether. This can often crash out the product as a solid, leaving many colored impurities in the solvent.

  • Silica Plug Filtration: Prepare a short, wide column ("plug") of silica gel.[3] Dissolve your crude material in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate) and pass it through the silica plug, eluting with a slightly more polar solvent system. This is not for separation but to capture the highly polar, colored baseline impurities. This can be highly effective for reactions that are "spot-to-spot" on a TLC plate.[3]

Q3: How do I decide between column chromatography and recrystallization as the primary purification method?

A3: The choice depends on the purity and nature of your crude material. A logical workflow is essential for efficient purification.

G start Assess Crude Material (TLC, ¹H NMR) chromatography Flash Column Chromatography start->chromatography Complex mixture Low purity (<90%) Oily/Tarry recrystallization Recrystallization start->recrystallization Relatively clean High purity (>90%) Crystalline solid purity_check Assess Purity (TLC, NMR, HPLC) chromatography->purity_check recrystallization->purity_check purity_check->recrystallization Purity Goal Not Met (Post-Chromatography Polish) final_product Pure Product (>98%) purity_check->final_product Purity Goal Met G start Compound 'Oils Out' during Cooling reheat Re-heat Solution until Homogeneous start->reheat add_solvent Add Small Amount of 'Good' Solvent reheat->add_solvent slow_cool Allow to Cool VERY SLOWLY (Insulate Flask) add_solvent->slow_cool check Crystals Form? slow_cool->check success Collect Crystals check->success Yes fail Consider Pre-Purification (e.g., Column Chromatography) check->fail No

References

Technical Support Center: Synthesis of 4-Bromo-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-1H-indol-6-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and frequently asked questions to help you navigate the complexities of its synthesis, troubleshoot side reactions, and optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section provides in-depth solutions to specific problems you might encounter during the synthesis of this compound.

Question 1: My reaction yields a mixture of brominated isomers instead of the desired 4-bromo product. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity in the bromination of indole derivatives is a common challenge due to the electron-rich nature of the indole ring, which can be activated at multiple positions.

Root Causes and Mechanistic Insights:

  • Electronic Effects: The indole nucleus is highly susceptible to electrophilic attack, primarily at the C3 position, due to the high electron density of the pyrrole ring.[1] However, the directing effects of existing substituents play a crucial role. In the case of a 6-hydroxyindole, both the hydroxyl and the pyrrole nitrogen activate the ring, but their directing effects can lead to a mixture of products.

  • Reaction Conditions: The choice of brominating agent, solvent, and temperature significantly influences the regioselectivity. Aggressive brominating agents or harsh reaction conditions can lead to over-bromination and a loss of selectivity.

Strategies for Improving Regioselectivity:

  • N-Protection: Protecting the indole nitrogen is the most effective strategy to control regioselectivity. An electron-withdrawing protecting group, such as tosyl (Ts) or Boc (tert-butyloxycarbonyl), decreases the electron density of the pyrrole ring, making the benzenoid ring more susceptible to electrophilic attack.[2] This directs the bromination to the desired C4 position.

  • Choice of Brominating Agent: Use a milder brominating agent. N-Bromosuccinimide (NBS) is often preferred over elemental bromine as it provides a lower concentration of Br+ and can lead to more selective reactions.[3]

  • Solvent and Temperature Control: Perform the reaction in a non-polar solvent at low temperatures. This can help to moderate the reactivity of the brominating agent and improve selectivity.

Experimental Protocol: Regioselective Bromination via N-Protection

G A 1. N-Protection of 1H-indol-6-ol B 2. Bromination with NBS A->B TsCl, Base C 3. Deprotection B->C NBS, CH2Cl2, 0°C D This compound C->D NaOH, MeOH/H2O

Caption: Workflow for regioselective synthesis.

Step-by-Step Protocol:

  • N-Protection: Dissolve 1H-indol-6-ol in a suitable aprotic solvent (e.g., THF, DMF). Add a base (e.g., NaH) and slowly add p-toluenesulfonyl chloride (TsCl). Stir at room temperature until the starting material is consumed (monitor by TLC).

  • Bromination: Cool the solution of N-tosyl-1H-indol-6-ol to 0°C. Add N-bromosuccinimide (NBS) portion-wise. Maintain the temperature and stir for 1-2 hours.

  • Work-up and Deprotection: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution). Extract the product with an organic solvent. The crude N-tosyl-4-bromo-1H-indol-6-ol can then be deprotected using a base such as NaOH in a mixture of methanol and water.[4]

Question 2: I'm observing significant formation of a dark, polymeric byproduct. What is causing this and how can I prevent it?

Answer:

The formation of dark, often insoluble, polymeric material is a frequent issue in indole chemistry, typically arising from oxidation and polymerization under acidic or harsh conditions.

Root Causes and Mechanistic Insights:

  • Acid-Catalyzed Polymerization: Indoles are susceptible to polymerization in the presence of strong acids.[1] The C3 position is particularly prone to protonation, which generates an indoleninium ion. This electrophilic species can then be attacked by another neutral indole molecule, initiating a chain reaction that leads to polymer formation.

  • Oxidation: The electron-rich indole ring is easily oxidized, especially when exposed to air and light, which can lead to the formation of colored, resinous substances.[5] The presence of a hydroxyl group at the C6 position further increases the susceptibility to oxidation.

Preventative Measures:

StrategyRationale
N-Protection Electron-withdrawing groups decrease the nucleophilicity of the indole ring, making it less prone to both protonation and oxidative degradation.[2]
Inert Atmosphere Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes contact with atmospheric oxygen, thereby reducing oxidative side reactions.
Use of Scavengers Adding radical scavengers or antioxidants can sometimes help to suppress oxidative polymerization pathways.
Control of Acidity Avoid strongly acidic conditions. If an acid catalyst is necessary, use the mildest possible acid and the lowest effective concentration.
Question 3: My final product is difficult to purify. What are the likely impurities and what purification strategies are most effective?

Answer:

Purification of substituted indoles can be challenging due to the presence of closely related isomers and byproducts with similar polarities.[6][7]

Common Impurities:

  • Regioisomers: Dibrominated or other monobrominated isomers (e.g., 2-bromo, 3-bromo, 5-bromo, 7-bromo derivatives).

  • Starting Material: Unreacted 1H-indol-6-ol or its N-protected derivative.

  • Oxidation/Polymerization Products: As discussed in the previous question.

Effective Purification Techniques:

  • Column Chromatography: This is the most common method for separating indole isomers.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. Careful optimization of the solvent system is crucial.

  • Recrystallization: If the product is a solid and sufficiently pure after chromatography, recrystallization can be used to obtain a highly pure material.[7] Common solvent systems include ethanol, ethyl acetate/hexane, or toluene.

  • Preparative HPLC: For very difficult separations or to obtain highly pure material for biological assays, preparative high-performance liquid chromatography (HPLC) may be necessary.

Troubleshooting Purification:

G Start Crude Product Analysis (TLC, LC-MS) Isomers Isomeric Impurities Present? Start->Isomers Polar Polar Impurities (e.g., starting material)? Isomers->Polar No ColChrom Optimize Column Chromatography (gradient elution) Isomers->ColChrom Yes Baseline Baseline Streaking on TLC? Polar->Baseline No Polar->ColChrom Yes Recryst Recrystallization Baseline->Recryst No SilicaPlug Silica Gel Plug Filtration Baseline->SilicaPlug Yes ColChrom->Recryst PrepHPLC Consider Preparative HPLC ColChrom->PrepHPLC

Caption: Decision tree for purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydroxyl group at the 6-position in influencing the reactivity of the indole ring?

A1: The hydroxyl group is an electron-donating group that activates the benzene portion of the indole ring towards electrophilic substitution. It primarily directs incoming electrophiles to the ortho and para positions relative to itself (C5 and C7). This activating effect competes with the strong directing effect of the pyrrole nitrogen, which favors substitution at C3. The interplay of these directing effects necessitates careful control of reaction conditions to achieve the desired C4 substitution.

Q2: Are there alternative synthetic routes to this compound that avoid direct bromination?

A2: Yes, multi-step synthetic strategies that build the indole ring with the bromine already in place can be an effective way to avoid regioselectivity issues. One common approach is the Batcho-Leimgruber indole synthesis .[8] This method involves the reaction of a suitably substituted o-nitrotoluene with a dimethylformamide acetal, followed by reductive cyclization to form the indole ring. For this compound, one could start with a precursor that already contains the bromine at the desired position on the aromatic ring.

Q3: How stable is this compound, and what are the recommended storage conditions?

A3: Like many substituted indoles, especially those with hydroxyl groups, this compound can be sensitive to light, air, and heat.[5] It is prone to oxidation, which can lead to discoloration and degradation over time. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and refrigerated at low temperatures (e.g., 4°C).[9] Protecting it from light by using an amber-colored vial is also advisable.

References

Technical Support Center: Column Chromatography of 4-Bromo-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-Bromo-1H-indol-6-ol. This guide, designed for researchers and drug development professionals, provides expert-driven answers to common questions and robust solutions for challenges encountered during column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard and most recommended stationary phase is silica gel (60 Å, 230-400 mesh) . This compound is a moderately polar molecule due to the presence of a hydroxyl (-OH) group and an indole N-H bond. These functional groups can engage in hydrogen bonding with the silanol groups (Si-OH) on the silica surface, which forms the basis for separation in normal-phase chromatography.[1][2]

  • Expert Insight: The acidity of standard silica gel can sometimes lead to peak tailing or, in rare cases, degradation of sensitive indole derivatives.[3][4] If you observe significant tailing or sample decomposition (indicated by streaking on a TLC plate), consider using deactivated (neutral) silica gel or alumina (neutral, Brockmann III) as an alternative stationary phase.

Q2: Which mobile phase system is best suited for the purification of this compound?

A2: A binary solvent system consisting of a non-polar solvent and a moderately polar solvent is the ideal choice. The most common and effective systems are Hexane/Ethyl Acetate or Dichloromethane/Methanol .

The selection of the mobile phase is critical and must be optimized using Thin Layer Chromatography (TLC) before performing the column separation.[5] The goal is to find a solvent ratio that provides a retention factor (Rf) of 0.2-0.35 for this compound. This Rf range typically ensures that the compound is well-retained but elutes effectively, providing the best possible separation from both less polar and more polar impurities.[5]

  • Causality: An Rf value that is too high (>0.5) indicates low affinity for the stationary phase, leading to rapid elution and poor separation from non-polar impurities. Conversely, an Rf that is too low (<0.1) signifies very strong binding to the silica, which can result in broad peaks, excessive solvent usage, and poor separation from highly polar impurities.

Solvent SystemComponent A (Non-polar)Component B (Polar)Typical Starting Ratio (A:B)Notes
System 1 Hexanes or HeptaneEthyl Acetate9:1 to 7:3Excellent general-purpose system. Good for resolving moderately polar compounds.[5][6]
System 2 Dichloromethane (DCM)Methanol (MeOH)99:1 to 95:5More polar system. Useful if the compound shows low solubility or mobility in Hex/EtOAc.
System 3 TolueneAcetone9:1 to 8:2Provides different selectivity compared to ester-based systems and can sometimes improve separation of aromatic compounds.
Q3: How should I prepare and load my crude this compound sample onto the column?

A3: For optimal separation, dry loading is the highly recommended method, especially if your compound has limited solubility in the initial, non-polar mobile phase.[7] This technique ensures that the sample is introduced to the column as a very narrow, concentrated band, which is fundamental for achieving high resolution.[8]

  • Wet Loading vs. Dry Loading: Wet loading involves dissolving the sample in a minimal amount of the mobile phase. However, if a stronger, more polar solvent is needed for dissolution, it can disrupt the initial separation at the top of the column, leading to band broadening. Dry loading circumvents this issue entirely.

  • Dissolution: Dissolve your crude this compound in a suitable solvent with a low boiling point (e.g., dichloromethane, methanol, or acetone) in a round-bottom flask.

  • Adsorption: Add a small amount of silica gel (typically 2-3 times the mass of your crude sample) to the solution.

  • Evaporation: Carefully remove the solvent under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained. Ensure the sample is completely dry.

  • Application: Carefully layer this silica-adsorbed sample powder onto the top of the prepared column bed.

  • Protection: Add a thin (0.5 cm) layer of sand on top of the sample layer to prevent disturbance when adding the mobile phase.[7][8]

Q4: How can I visualize this compound on a TLC plate and in collected fractions?

A4: this compound is UV active due to its aromatic indole structure. It can be easily visualized as a dark spot on a TLC plate containing a fluorescent indicator (e.g., F254) when viewed under short-wave UV light (254 nm).[5] For more specific visualization or if UV is not sensitive enough, the following staining methods can be used:

  • Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized, including the phenol and indole moieties. It typically produces a yellow-brown spot against a purple background.

  • Ehrlich's Reagent: This stain is highly specific for indoles, typically forming a blue, purple, or pink colored adduct.[5] This can be invaluable for definitively identifying indole-containing fractions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem: Poor separation of my compound from impurities.
  • Possible Cause 1: Inappropriate Mobile Phase Polarity. The polarity of your eluent may be too high, causing all compounds (your product and impurities) to elute quickly and together.

    • Suggested Solution: Re-evaluate your mobile phase using TLC. Test several solvent systems with decreasing polarity (i.e., reduce the percentage of the polar component like ethyl acetate). Aim for a system that gives your target compound an Rf of 0.2-0.35 while maximizing the Rf difference (ΔRf) between it and the impurities.[5]

  • Possible Cause 2: Column Overloading. Loading too much sample relative to the amount of stationary phase is a common cause of poor separation. The recommended ratio of sample to silica gel is typically between 1:30 and 1:100 by mass.

    • Suggested Solution: Reduce the amount of crude material loaded onto the column. If a large quantity must be purified, use a larger column with more silica gel to maintain the proper ratio.

  • Possible Cause 3: Poor Column Packing. Cracks, channels, or air bubbles in the silica bed create pathways for the solvent and sample to travel through unevenly, completely ruining the separation.

    • Suggested Solution: The column must be repacked. Ensure you are preparing a uniform slurry of silica in the initial mobile phase and allowing it to settle without the solvent level ever dropping below the top of the silica bed.[8][9] Gently tapping the column during packing can help create a homogenous bed.

Problem: My compound is exhibiting significant peak tailing.
  • Possible Cause 1: Strong Analyte-Stationary Phase Interactions. The acidic silanol groups on the silica surface can interact very strongly with the polar N-H and O-H groups of your indole.[3] This strong, sometimes irreversible, binding causes a portion of the analyte to lag behind the main band, resulting in a "tail".

    • Suggested Solution 1: Switch to a less acidic stationary phase. Neutral alumina or deactivated silica gel can often mitigate this issue. Perform a stability test on a TLC plate first to ensure your compound does not degrade on these alternatives.[4]

    • Suggested Solution 2: Add a polar modifier to the mobile phase. While basic modifiers like triethylamine are often used for basic compounds, the phenolic -OH group on this compound complicates this. A better starting point is to add a small percentage (0.5-1%) of methanol or isopropanol to your Hexane/EtOAc system. This can help to occupy the highly active sites on the silica, leading to more symmetrical peaks.

  • Possible Cause 2: Column Overloading. Exceeding the capacity of the stationary phase can also lead to peak tailing.[3]

    • Suggested Solution: As with poor separation, reduce the sample load.

Problem: My compound appears to be degrading on the column.
  • Possible Cause: Acidity of Silica Gel. Indoles can be sensitive to acidic conditions, and silica gel is inherently acidic.[4][10] This can lead to polymerization or decomposition, often visible as an irreversible colored band at the top of the column or streaking on TLC.

    • Suggested Solution 1 (Deactivation): Before packing, prepare a slurry of your silica gel in your non-polar eluent containing 1% triethylamine (TEA). Swirl for a few minutes, then filter and wash with the pure non-polar solvent before packing the column as usual. This neutralizes the most acidic sites. Note: Ensure residual TEA is removed from your final product, as it can interfere with subsequent reactions.

    • Suggested Solution 2 (Alternative Stationary Phase): Use neutral alumina or Florisil as the stationary phase. Always test for compound stability on a TLC plate of the alternative adsorbent before committing to a large-scale column.

Logical Workflow for Troubleshooting

The following diagram outlines a decision-making process for addressing common chromatography issues.

Troubleshooting_Workflow Start Problem Observed: Poor Separation / Tailing Check_TLC 1. Re-evaluate TLC Is ΔRf sufficient? Is Rf ~0.2-0.35? Start->Check_TLC Optimize_MP Optimize Mobile Phase (Change solvent ratio or system) Check_TLC->Optimize_MP No Check_Load 2. Check Sample Load Is sample:silica ratio > 1:30? Check_TLC->Check_Load Yes Reduce_Load Reduce Sample Load or Use Larger Column Check_Load->Reduce_Load Yes Check_Tailing 3. Assess Tailing Is it specific to the indole? Check_Load->Check_Tailing No Modify_System Modify System: - Add 0.5% MeOH to eluent - Use deactivated silica/alumina Check_Tailing->Modify_System Yes Check_Degradation 4. Check for Degradation (Streaking / Color on Column) Check_Tailing->Check_Degradation No Use_Neutral Use Neutral System: - Deactivate silica with TEA - Switch to Alumina Check_Degradation->Use_Neutral Yes Repack 5. Check Column Bed Are there cracks or channels? Check_Degradation->Repack No Repack_Carefully Repack Column Carefully Repack->Repack_Carefully Yes

Caption: Troubleshooting Decision Tree for Column Chromatography.

References

Technical Support Center: Recrystallization of 4-Bromo-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of 4-Bromo-1H-indol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested advice to ensure your purification processes are both efficient and effective.

The purification of substituted indoles, such as this compound, is a critical step in chemical synthesis and drug discovery. Recrystallization, a powerful technique for purifying solid compounds, relies on the differential solubility of the target compound and its impurities in a given solvent system. The success of this technique hinges on a systematic approach to solvent selection and a clear understanding of how to address common challenges. This guide provides a structured approach to overcoming hurdles you may encounter during the recrystallization of this specific bromo-indole derivative.

Troubleshooting Guide: Addressing Common Recrystallization Issues

This section addresses specific problems that can arise during the recrystallization of this compound, offering potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
1. Compound Fails to Dissolve in Hot Solvent - Inappropriate solvent choice (compound is poorly soluble).- Insufficient solvent volume.- Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, or a mixture like hexane/ethyl acetate). A good recrystallization solvent will dissolve the compound when hot but not when cold.[1][2]- Increase Solvent Volume: Gradually add more hot solvent until the compound dissolves. Be mindful that using an excessive amount of solvent can significantly reduce your final yield.[2][3]
2. Oiling Out (Formation of a Liquid Layer Instead of Crystals) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated to a very high degree, causing the compound to come out of solution too quickly.[4]- Significant impurities are present, lowering the melting point of the mixture.- Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level. Allow it to cool more slowly.[3][4]- Change Solvent System: Select a solvent with a lower boiling point or use a co-solvent system. For instance, dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Then, heat to clarify and cool slowly.[1]- Charcoal Treatment: If colored impurities are suspected, they can sometimes be removed by adding activated charcoal to the hot solution before filtration.[5]
3. No Crystal Formation Upon Cooling - The solution is not sufficiently saturated (too much solvent was used).- The solution is supersaturated, but crystal nucleation has not been initiated.[3]- Reduce Solvent Volume: If you suspect too much solvent was used, you can carefully evaporate some of it (e.g., using a rotary evaporator or a gentle stream of nitrogen) and then attempt to cool the solution again.[3]- Induce Crystallization: - Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.[3] - Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution to initiate crystallization.[3] - Lower Temperature: Cool the flask in an ice bath to further decrease the solubility of your compound.[5]
4. Very Low Yield of Recovered Crystals - Excessive solvent was used, leading to a significant amount of the compound remaining in the mother liquor.- Premature crystallization during hot filtration.- The compound is highly soluble in the chosen solvent even at low temperatures.- Concentrate the Mother Liquor: If a large amount of product remains in the filtrate, you can reduce the solvent volume and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.- Optimize Hot Filtration: To prevent premature crystallization, use a pre-heated funnel and filter the hot solution quickly.[5]- Solvent System Re-evaluation: Choose a solvent system where the solubility of this compound is lower at cold temperatures to maximize recovery.
5. Crystals are Colored or Appear Impure - Colored impurities are co-crystallizing with the product.- The compound itself is inherently colored.- Degradation of the compound during heating. Indole derivatives can sometimes be sensitive to prolonged heat.[6]- Activated Charcoal: Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[5]- Second Recrystallization: A second recrystallization of the obtained crystals may be necessary to achieve the desired purity.- Minimize Heating Time: Do not heat the solution for an extended period. Bring it to a boil to dissolve the solid and then proceed with the cooling step.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of this compound?

A1: Given the structure of this compound, which contains both polar (hydroxyl and N-H) and non-polar (brominated aromatic ring) moieties, a range of solvents with intermediate polarity should be screened. Good starting points include:

  • Alcohols: Ethanol or methanol.

  • Esters: Ethyl acetate.

  • Ketones: Acetone.

  • Aromatic Hydrocarbons: Toluene.

  • Mixed Solvent Systems: Hexane/ethyl acetate or toluene/heptane are commonly used for compounds with intermediate polarity.[1][2]

A general rule of thumb is that solvents with functional groups similar to the compound being recrystallized are often good solubilizers.[1]

Q2: My compound is a bromo-indole derivative. Are there any specific challenges I should be aware of?

A2: Yes, bromo-indole compounds can present unique challenges. The presence of the bromine atom increases the molecular weight and can affect the crystal lattice energy. Some bromoindoles can be sensitive to heat and acidic conditions, potentially leading to decomposition.[6] It is advisable to use minimal heating time. Additionally, purification of crude bromoindoles may sometimes require chromatographic methods prior to final recrystallization to remove closely related impurities.[7]

Q3: How can I improve the purity if a single recrystallization is insufficient?

A3: If the purity is not satisfactory after one recrystallization, several options can be considered:

  • Repeat the Recrystallization: A second recrystallization using the same solvent system can often improve purity.

  • Change the Solvent: Recrystallizing from a different solvent with different solubility characteristics can help remove impurities that co-crystallized in the first attempt.

  • Chromatography: If impurities have very similar solubility profiles to your target compound, column chromatography (e.g., using silica gel with a hexane-ethyl acetate gradient) may be necessary to achieve high purity before a final recrystallization step.[7]

Q4: Can I use water as a solvent for recrystallizing this compound?

A4: While water can be an excellent solvent for polar compounds, it is generally not a good choice for organic molecules unless they are sufficiently polar.[1] Given the bromo-indole core, this compound is likely to have low solubility in water, even when hot. However, water can be used as an anti-solvent in a mixed solvent system. For example, the compound could be dissolved in a water-miscible organic solvent like ethanol or acetone, followed by the careful addition of water to induce crystallization.[2] A patent for purifying 5-bromoindole mentions crystallization from an aqueous solution after steam distillation, suggesting that for some bromoindoles, water-based systems can be effective.[8]

Experimental Workflow & Diagrams

General Recrystallization Workflow

The following diagram outlines the standard procedure for recrystallization.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (if needed) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation A Add crude solid to flask B Add minimum amount of hot solvent A->B C Heat to boiling to dissolve B->C D Filter hot solution to remove insoluble impurities C->D Insoluble impurities present E Allow filtrate to cool slowly C->E No insoluble impurities D->E F Crystals form E->F G Collect crystals by vacuum filtration F->G H Wash with a small amount of cold solvent G->H I Dry the purified crystals H->I

Caption: A generalized workflow for the purification of a solid compound by recrystallization.

Troubleshooting Logic for Crystal Formation

This diagram provides a decision-making process when crystals fail to form upon cooling.

Troubleshooting_Crystallization cluster_actions Troubleshooting Actions start Solution cooled, no crystals form scratch Scratch inner surface of the flask start->scratch seed Add a seed crystal scratch->seed No success outcome_success Crystals form scratch->outcome_success Success cool_further Cool in an ice bath seed->cool_further No success seed->outcome_success Success cool_further->outcome_success Success outcome_fail Still no crystals cool_further->outcome_fail No success reduce_volume Reduce solvent volume and re-cool reduce_volume->outcome_success Success outcome_fail->reduce_volume

Caption: A decision tree for troubleshooting the failure of crystal formation during recrystallization.

References

Navigating the Labyrinth: A Technical Support Guide to the Acidic Degradation of 4-Bromo-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Bromo-1H-indol-6-ol. As a Senior Application Scientist, I understand the complexities you face when working with substituted indoles, particularly under challenging acidic conditions. This guide is designed to be your go-to resource, providing in-depth troubleshooting advice and answers to frequently asked questions. My aim is to equip you with the knowledge to anticipate, identify, and resolve issues that may arise during your experiments, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Here, we address common queries regarding the stability and handling of this compound in acidic environments.

Q1: Why is my solution of this compound changing color (e.g., turning pink, purple, or brown) upon addition of acid?

A1: The observed color change is a strong indicator of degradation. Indoles, especially those with electron-donating hydroxyl groups, are susceptible to oxidation and polymerization under acidic conditions. The formation of colored species often results from the creation of extended conjugated systems in the degradation products, such as dimers, trimers, or oxidized species. The hydroxyl group at the 6-position enhances the electron density of the indole ring, making it more prone to electrophilic attack and subsequent side reactions.

Q2: I'm observing multiple unexpected peaks in my HPLC/UPLC analysis after exposing this compound to acidic conditions. What could these be?

A2: The appearance of multiple peaks strongly suggests the formation of various degradation products. Under acidic conditions, this compound can undergo several reactions simultaneously. The most probable degradation pathways include:

  • Electrophilic Substitution: The indole C3 position is highly nucleophilic and prone to electrophilic attack, which can be initiated by protonation in acid. This can lead to the formation of various substitution products if other electrophiles are present.

  • Dimerization and Oligomerization: Protonation of the indole ring can lead to the formation of an indoleninium ion, which is a reactive electrophile. This can then attack a neutral indole molecule, leading to the formation of dimers and higher-order oligomers.[1][2][3] The presence of a hydroxyl group can further influence the dimerization pathway.

  • Oxidation: Hydroxyindoles are susceptible to oxidation, which can be accelerated in the presence of acid and trace oxygen.[4][5] This can lead to the formation of oxindoles and other oxidized species.

Q3: What is the likely point of initial attack on the this compound molecule in an acidic medium?

A3: The most nucleophilic position on the indole ring is typically the C3 position. Therefore, protonation is most likely to occur at C3, forming an indoleninium ion. This is the key intermediate that initiates many of the subsequent degradation reactions, including dimerization. The electron-donating hydroxyl group at C6 enhances the nucleophilicity of the entire ring system, but the C3 position remains the most reactive site for electrophilic attack.

Troubleshooting Guide

This section provides practical solutions to specific problems you might encounter during your experiments.

Issue 1: Rapid Degradation and Low Recovery of Parent Compound

Symptoms:

  • A significant decrease in the peak area of this compound in your chromatogram over a short period.

  • The appearance of a complex mixture of degradation products.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Highly Acidic Conditions Strong acids and high concentrations can rapidly accelerate degradation pathways such as dimerization and oxidation.Use the mildest acidic conditions necessary for your reaction or analysis. Consider using a weaker acid or a buffered solution to maintain a less aggressive pH.
Presence of Oxygen The combination of acid and oxygen can promote oxidative degradation of the electron-rich hydroxyindole ring.[4][5]Degas your solvents and reaction mixtures by sparging with an inert gas (e.g., nitrogen or argon). Work under an inert atmosphere whenever possible.
Elevated Temperature Heat can provide the activation energy for various degradation reactions, leading to faster decomposition.Conduct your experiments at the lowest feasible temperature. If heating is required, minimize the exposure time.
Issue 2: Inconsistent and Irreproducible Results

Symptoms:

  • Varying degradation profiles between experiments conducted under seemingly identical conditions.

  • Difficulty in quantifying the parent compound or its degradants accurately.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Trace Metal Contamination Trace metal ions can catalyze oxidative degradation pathways.Use high-purity solvents and reagents. Consider using metal-chelating agents like EDTA in your buffers if metal contamination is suspected.
Variability in Acid Concentration Small variations in the amount of acid added can lead to significant differences in the rate and extent of degradation.Prepare and use fresh, accurately prepared acidic solutions. Use a calibrated pH meter to ensure consistent pH across experiments.
Light Exposure Some indole derivatives are known to be photosensitive, and light can induce degradation, which may be exacerbated by acidic conditions.Protect your samples from light by using amber vials or wrapping your glassware in aluminum foil.

Visualizing the Degradation: Proposed Pathways and Experimental Workflow

To provide a clearer understanding, the following diagrams illustrate the potential degradation pathways of this compound under acidic conditions and a suggested experimental workflow for analyzing its stability.

Degradation_Pathways cluster_main Potential Degradation of this compound in Acid cluster_protonation Protonation cluster_dimerization Dimerization/Oligomerization cluster_oxidation Oxidation Start This compound Protonation Indoleninium Ion (Reactive Intermediate) Start->Protonation H+ Oxidized Oxidized Products (e.g., Oxindoles) Start->Oxidized [O], H+ Dimer Dimeric Products Protonation->Dimer + Neutral Indole Oligomers Oligomers/Polymers Dimer->Oligomers + n Indole

Caption: Proposed degradation pathways of this compound in acid.

Experimental_Workflow cluster_workflow Forced Degradation Study Workflow Prep Prepare Solution of This compound Stress Expose to Acidic Conditions (Controlled pH, Temp, Time) Prep->Stress Neutralize Neutralize Sample (e.g., with base) Stress->Neutralize Analyze Analyze by HPLC/UPLC-UV/MS Neutralize->Analyze Identify Characterize Degradation Products (MS, NMR) Analyze->Identify

Caption: Recommended workflow for a forced degradation study.

Experimental Protocols

A well-designed forced degradation study is crucial for understanding the stability of your compound.[6][7]

Protocol 1: General Acidic Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Stress Conditions:

    • In separate amber vials, add an aliquot of the stock solution.

    • Add an equal volume of an acidic solution (e.g., 0.1 M HCl, 0.01 M HCl, or a buffer of desired pH).

    • Include a control sample with the organic solvent and water (no acid).

  • Incubation: Incubate the vials at a controlled temperature (e.g., room temperature, 40°C, 60°C) for specific time points (e.g., 2, 4, 8, 24 hours).

  • Sample Quenching: At each time point, withdraw an aliquot from each vial and immediately neutralize it with an equivalent amount of a suitable base (e.g., 0.1 M NaOH or 0.01 M NaOH) to stop further degradation.

  • Analysis: Analyze the neutralized samples by a validated stability-indicating HPLC or UPLC method, preferably with a mass spectrometer (MS) detector to aid in the identification of degradation products.

Protocol 2: Analytical Method for Monitoring Degradation

  • Chromatographic System: A reverse-phase HPLC or UPLC system is generally suitable.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to separate the parent compound from its more polar or non-polar degradants.

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products absorb (e.g., 220 nm, 280 nm). Mass spectrometry (MS) is highly recommended for peak identification.

By understanding the inherent reactivity of this compound and implementing these systematic troubleshooting and experimental strategies, you can effectively manage its degradation, leading to more reliable and reproducible scientific outcomes.

References

Technical Support Center: Interpreting the NMR Spectrum of 4-Bromo-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the NMR analysis of 4-Bromo-1H-indol-6-ol. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in interpreting the NMR spectra of this and structurally similar molecules. Here, we move beyond simple data tables to address the nuances of spectral interpretation, troubleshoot common issues, and provide actionable protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My baseline is noisy and my peaks are broad. What are the primary causes and how do I fix it?

This is one of the most common issues in NMR spectroscopy. Broad peaks and a noisy baseline can obscure important coupling information and lead to inaccurate integration. The causes can range from sample preparation to instrument settings.

Answer:

Peak broadening can be attributed to several factors, including poor instrument shimming, sample concentration issues, the presence of paramagnetic impurities, or chemical exchange phenomena.[1][2]

  • Instrument Shimming: The homogeneity of the magnetic field (B₀) is critical. Poor shimming results in a non-uniform magnetic field across the sample, causing nuclei in different parts of the tube to resonate at slightly different frequencies, thus broadening the signal.[2] Always ensure the instrument is properly shimmed before acquiring your spectrum.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity, which slows molecular tumbling and shortens relaxation times, resulting in broader peaks.[2] Conversely, a sample that is too dilute will require more scans to achieve a good signal-to-noise ratio, potentially making the baseline appear noisy. Aim for an optimal concentration (typically 5-10 mg in 0.6-0.7 mL of solvent).

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen, metal ions from catalysts) can cause significant line broadening.[3] To mitigate this, you can degas your sample by bubbling an inert gas like nitrogen or argon through it for several minutes before capping the NMR tube.

  • Chemical Exchange: Protons on heteroatoms, like the hydroxyl (-OH) and amine (N-H) groups in your molecule, can undergo chemical exchange with each other or with trace amounts of water in the solvent.[2][4] This rapid exchange is a common cause of peak broadening for these specific signals.

Below is a systematic workflow to diagnose and resolve issues with spectral quality.

G start Problem: Broad Peaks / Noisy Spectrum check_shim Action: Re-shim the instrument start->check_shim check_conc Is sample concentration optimal? (5-10 mg / 0.6-0.7 mL) check_shim->check_conc If problem persists adjust_conc Action: Adjust concentration (Dilute or concentrate & re-dissolve) check_conc->adjust_conc No paramagnetic Suspect paramagnetic impurities? check_conc->paramagnetic Yes adjust_conc->paramagnetic degas Action: Degas sample with N₂ or Ar acquire Re-acquire Spectrum degas->acquire paramagnetic->degas Yes paramagnetic->acquire No

Caption: A workflow for troubleshooting broad NMR peaks.

Question 2: I can't locate the signals for the -OH and N-H protons. Are they missing?

It's a common and often confusing experience for researchers to see signals for labile protons "disappear" from a ¹H NMR spectrum.

Answer:

The signals for the hydroxyl (-OH) and indole N-H protons are very unlikely to be truly "missing." Instead, they are often difficult to observe due to two main phenomena: extreme peak broadening and deuterium exchange.[1][4]

  • Extreme Broadening: As mentioned above, chemical exchange can broaden these signals so much that they merge into the baseline, making them indistinguishable from noise.[4] The rate of this exchange is highly dependent on the solvent, temperature, and sample purity (presence of acid/base traces).

  • Deuterium Exchange: If your NMR solvent contains deuterium atoms that can exchange (e.g., D₂O, methanol-d₄), the protons on your molecule's -OH and N-H groups will be replaced by deuterium.[1][5] Since deuterium is not observed in ¹H NMR, the signals will vanish from the spectrum. Even non-protic solvents like CDCl₃ and DMSO-d₆ can contain trace amounts of D₂O, which can facilitate this exchange over time.

This is a definitive method to identify -OH and N-H protons.

  • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample in a non-protic solvent like DMSO-d₆ or CDCl₃.

  • Add D₂O: Remove the NMR tube from the spectrometer, add one to two drops of deuterium oxide (D₂O), and cap the tube securely.

  • Mix Thoroughly: Invert the tube several times and shake vigorously for about 30 seconds to ensure mixing.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and run the ¹H NMR experiment again using the same parameters.

  • Analyze: Compare the two spectra. The signals corresponding to the -OH and N-H protons will have disappeared or significantly decreased in intensity in the second spectrum.

G start Do you see a broad singlet in the expected region? d2o_shake Action: Perform D₂O Shake start->d2o_shake Yes change_solvent Action: Re-run in DMSO-d₆ start->change_solvent No, or it's lost in the baseline peak_disappears Did the peak disappear? d2o_shake->peak_disappears identified Conclusion: Peak is -OH or N-H peak_disappears->identified Yes not_labile Conclusion: Peak is not a labile proton peak_disappears->not_labile No observe Observe for sharp -OH/-NH peaks change_solvent->observe

Caption: A decision tree for confirming -OH and N-H signals.

Question 3: What are the expected chemical shifts and coupling patterns for this compound?

Predicting the spectrum is the first step to interpreting it. The substitution pattern on the indole core dictates the appearance of the aromatic region.

Answer:

The structure of this compound contains five protons that will give signals in a ¹H NMR spectrum: three on the pyrrole ring (H1, H2, H3) and two on the benzene ring (H5, H7). The hydroxyl proton (H6-O) is also present.

  • Indole N-H (H1): This proton typically appears as a very broad singlet far downfield, often >10 ppm, especially in a hydrogen-bond-accepting solvent like DMSO-d₆. In CDCl₃, it may be broader and harder to locate.[6]

  • Pyrrole Ring Protons (H2, H3): These protons on the five-membered ring often appear as multiplets or doublets of doublets. H2 is typically around 7.2-7.4 ppm and H3 is around 6.5-6.7 ppm.[6] They will show coupling to each other.

  • Benzene Ring Protons (H5, H7): These two protons are on the six-membered ring. Due to the substitution pattern, they are ortho to each other and will appear as doublets. The electron-donating -OH group at C6 will shield these protons, while the electron-withdrawing -Br at C4 will deshield them. H5 will likely be upfield of H7. Expect them in the 6.8-7.4 ppm range.

  • Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly variable and solvent-dependent.[4] In DMSO-d₆, it can form a sharp singlet due to strong hydrogen bonding. In CDCl₃, it is often a broad singlet that can appear over a wide range and is easily exchanged.[4]

Proton PositionExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
N-H> 10 (DMSO-d₆), variable (CDCl₃)broad singlet-Highly solvent-dependent; exchanges with D₂O.[6][7]
H-2~ 7.2 - 7.4multiplet~2.5-3.0Coupled to H-3 and H-1 (if visible).
H-3~ 6.5 - 6.7multiplet~2.5-3.0Coupled to H-2 and H-1 (if visible).[6]
H-5~ 6.8 - 7.0doublet~1.5-2.0Meta-coupled to H-7.
H-7~ 7.1 - 7.3doublet~1.5-2.0Meta-coupled to H-5.
O-HHighly variable (4-9 ppm)broad singlet-Position and shape are highly dependent on solvent and concentration.[4]

The ¹³C NMR spectrum will show 8 distinct signals. Quaternary carbons (C4, C6, C3a, C7a) will typically be weaker than protonated carbons.[8]

Carbon PositionExpected Chemical Shift (δ, ppm)Notes
C-2~ 123 - 126
C-3~ 102 - 105
C-3a~ 128 - 130Quaternary, weak signal.
C-4~ 114 - 116Quaternary, weak signal; attached to Bromine.[6]
C-5~ 122 - 125
C-6~ 145 - 150Quaternary, weak signal; attached to Oxygen.
C-7~ 110 - 112
C-7a~ 135 - 138Quaternary, weak signal.[6]
Question 4: I see extra peaks in my spectrum. How do I identify them as either impurities or solvent artifacts?

Unexpected signals can be alarming, but they are often easily identifiable residual solvents or common reaction-related impurities.

Answer:

First, always check for common NMR solvents. Many solvents are hygroscopic and will show a water peak.[1]

  • Common Solvents: Ethyl acetate, dichloromethane, acetone, and hexane are frequently seen. Compare your unknown peaks to a standard table of solvent chemical shifts.

  • Water: The chemical shift of water varies depending on the solvent (e.g., ~1.56 ppm in CDCl₃; ~3.33 ppm in DMSO-d₆; ~2.17 in Acetone-d₆).

  • Reaction Impurities: Consider the synthetic route used to prepare the this compound.[9] Common impurities could include:

    • Starting Materials: Unreacted precursors.

    • Side Products: Products from incomplete reactions or alternative reaction pathways. For instance, isomers (e.g., 7-bromo-1H-indol-6-ol) could be present.

    • Reagents: Reagents used in the synthesis or workup, such as triethylamine or acids.

To confirm, you can intentionally "spike" your sample with a small amount of a suspected impurity and see if the corresponding peak intensity increases.

References

Technical Support Center: Optimizing Coupling Reactions with 4-Bromo-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic strategies involving 4-Bromo-1H-indol-6-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of functionalizing this versatile, yet challenging, heterocyclic building block. We will move from foundational concepts to reaction-specific troubleshooting, providing expert insights and actionable protocols to enhance the success of your coupling reactions.

Section 1: Critical Preliminary Considerations: FAQs

Before embarking on a coupling reaction with this compound, several key features of the molecule must be addressed to prevent common pitfalls.

Q1: Is protection of the indole N-H necessary?

Answer: Yes, in almost all palladium-catalyzed cross-coupling reactions, N-protection is critical. The indole N-H proton is weakly acidic and can be deprotonated by the bases typically used in coupling reactions.[1] This can lead to several problems:

  • Catalyst Inhibition: The resulting indolide anion can coordinate to the palladium center, potentially deactivating the catalyst.

  • Side Reactions: The unprotected nitrogen can compete as a nucleophile, leading to undesired N-arylation or other side products.[2]

  • Poor Solubility: The indolide salt may have different solubility properties, complicating the reaction mixture.

Choosing the right protecting group is a balance between stability to the reaction conditions and ease of removal under conditions that won't harm your final product.[3]

Protecting GroupTypical Installation ReagentsKey Characteristics & StabilityDeprotection Conditions
Boc (tert-Butoxycarbonyl)Boc₂O, DMAP, base (e.g., NaH)Electron-withdrawing. Stable to many coupling conditions but sensitive to strong acids.[3][4]Strong acid (e.g., TFA) or milder methods like oxalyl chloride in methanol.[3]
SEM ([2-(Trimethylsilyl)ethoxy]methyl)SEM-Cl, base (e.g., NaH)Stable to a wide range of conditions, including lithiation.[5][6]Fluoride sources (e.g., TBAF) or strong acid.
Ts (Tosyl)Ts-Cl, base (e.g., NaH)Very robust, electron-withdrawing group. Stable to strongly acidic and basic conditions.[3]Removal is notoriously difficult, often requiring harsh reducing conditions (e.g., Mg/MeOH) or strong bases at high temperatures.[3]
Pivaloyl Pivaloyl chloride, base (e.g., NaH)A sterically bulky group that can protect both N-1 and C-2 positions.[1] Difficult to remove with standard methods.Can be efficiently removed with lithium diisopropylamide (LDA) in THF at elevated temperatures.[1]
Q2: How does the C6-hydroxyl group influence the reaction?

Answer: The hydroxyl group at the C6 position is a powerful, electron-donating group with two primary effects:

  • Electronic Effect: It increases the electron density of the indole ring system, which can make the C-Br bond's oxidative addition to the palladium center more challenging compared to electron-deficient systems. This may necessitate the use of more electron-rich, bulky phosphine ligands to promote this key catalytic step.[7]

  • Acidity and Coordination: The phenolic proton is acidic and will be deprotonated by most bases used in coupling reactions. The resulting phenoxide is a potential coordinating species. While this can sometimes be problematic, it can also be leveraged for directed reactions where the oxygen atom coordinates to the metal center, influencing regioselectivity.[8][9] When selecting a base, you must account for an extra equivalent to neutralize this proton.

Q3: Which coupling reaction is appropriate for my desired transformation?

Answer: The choice of reaction depends entirely on the type of bond you wish to form at the C4 position.

  • Suzuki-Miyaura Coupling: Forms a C-C bond with an aryl, heteroaryl, or vinyl group using a boronic acid or boronic ester. It is known for its functional group tolerance and generally mild conditions.[10]

  • Buchwald-Hartwig Amination: Forms a C-N bond with a primary or secondary amine, amide, or N-heterocycle. This reaction has revolutionized the synthesis of arylamines.[11][12]

  • Sonogashira Coupling: Forms a C-C bond with a terminal alkyne, creating an arylalkyne moiety. It typically uses a palladium catalyst and a copper(I) co-catalyst under mild conditions.[13][14]

  • Heck Reaction: Forms a C-C bond with an alkene, leading to a substituted alkene product. The reaction shows a high degree of stereoselectivity for the trans isomer.[15][16]

Section 2: General Troubleshooting Workflow

When a coupling reaction delivers low yields, no product, or a complex mixture, a systematic approach is essential. The following workflow can help diagnose and solve the most common issues.

G Start Problem: Low Yield / No Reaction Inert Is the reaction under a strict inert atmosphere? Start->Inert Reagents Are all reagents (solvent, base, partners) pure and dry? Inert->Reagents Yes FixInert Solution: Degas solvents thoroughly. Use Schlenk techniques. Evacuate/backfill vessel. Inert->FixInert No Catalyst Is the catalyst system appropriate and active? Reagents->Catalyst Yes FixReagents Solution: Use fresh, high-purity reagents. Dry solvents and degas. Verify coupling partner integrity. Reagents->FixReagents No Conditions Are the reaction conditions (temperature, time, concentration) optimal? Catalyst->Conditions Yes FixCatalyst Solution: Screen different Pd sources (Pd(OAc)2, Pd2(dba)3, precatalysts). Screen electron-rich, bulky ligands (e.g., SPhos, XPhos, RuPhos). Catalyst->FixCatalyst No SideProducts Are major side products observed (TLC/LC-MS)? Conditions->SideProducts Yes FixConditions Solution: Increase temperature incrementally. Extend reaction time. Adjust concentration. Conditions->FixConditions No Debromination Solution: Use high-purity reagents. Consider milder bases (e.g., K3PO4). Ensure no hydride sources. SideProducts->Debromination Debromination Homocoupling Solution: Ensure rigorous degassing to remove O2. Check boronic acid/ester quality. SideProducts->Homocoupling Homocoupling

Caption: A logical workflow for troubleshooting common cross-coupling issues.

Section 3: Reaction-Specific Troubleshooting Guides

Suzuki-Miyaura Coupling
ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inefficient Oxidative Addition: The electron-rich indole system can slow this step. 2. Catalyst Deactivation: Pyridine nitrogen in some coupling partners can inhibit the catalyst.[17] 3. Poor Solubility: Reagents may not be fully dissolved.1. Screen Ligands: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) to facilitate oxidative addition.[7] 2. Screen Palladium Sources: Try different precatalysts or Pd(0) sources like Pd(PPh₃)₄.[18] 3. Optimize Solvent System: Adjust the ratio of organic solvent (e.g., Dioxane, THF, Toluene) to water to ensure homogeneity.[18]
Significant Debromination (Hydrodehalogenation) The palladium-aryl intermediate is reacting with a hydride source instead of the boronic acid. This can come from impurities in solvents or reagents.Improve Reagent Purity: Use freshly distilled/dried solvents and high-purity reagents.[17] Change Base: Switch to a non-coordinating, weaker base like K₃PO₄ or Cs₂CO₃, which are less likely to promote this side reaction.[17]
Homocoupling of Boronic Acid This oxidative side reaction is often promoted by the presence of oxygen.Rigorous Degassing: Ensure the solvent and reaction headspace are thoroughly deoxygenated by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.[18]
Protodeboronation of Coupling Partner The boronic acid group is cleaved and replaced by hydrogen, especially with aqueous bases and heteroaryl boronic acids.Use Boronic Esters: Pinacol esters are generally more stable than their corresponding boronic acids.[18] Anhydrous Conditions: Consider switching to anhydrous conditions with a base like KF.
Buchwald-Hartwig Amination
ProblemProbable Cause(s)Recommended Solution(s)
Low or No C-N Coupling 1. Incorrect Ligand Choice: Ligand performance is highly dependent on the amine substrate (primary, secondary, acyclic, etc.). 2. Insufficiently Strong Base: The base must be strong enough to deprotonate the amine (or the N-H of an amide) to form the active nucleophile.1. Match Ligand to Amine: For primary amines, try ligands like BrettPhos. For secondary amines, RuPhos is often effective. For N-heterocycles like indoles, DavePhos can be a good choice.[12] 2. Use a Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOtBu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LHMDS) is also a good option, especially for substrates with base-sensitive functional groups.[12]
Product is Unstable / Decomposes Indole products, especially those with electron-donating groups, can be sensitive to the reaction conditions or workup.Lower Reaction Temperature: If possible, use a more active catalyst system that allows for lower temperatures.[19] Careful Workup: Avoid acidic conditions during workup if your product is acid-labile.

Section 4: Optimized Experimental Protocols

Disclaimer: These are generalized protocols and must be optimized for specific substrates. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques.

Protocol 1: Suzuki-Miyaura Coupling of N-Boc-4-Bromo-1H-indol-6-ol

This protocol details the coupling with phenylboronic acid as a representative example.

  • Reagent Preparation: To an oven-dried Schlenk flask, add N-Boc-4-bromo-1H-indol-6-ol (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Reaction Setup: Quickly add the catalyst/ligand mixture to the Schlenk flask. Seal the flask, and evacuate and backfill with argon (repeat this 3 times).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio by volume) via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[17]

  • Workup: Once the reaction is complete, cool to room temperature. Dilute the mixture with ethyl acetate and wash with water, then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Morpholine
  • Reagent Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., G3-XPhos, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.5 equiv.).

  • Reaction Setup: Add N-protected this compound (1.0 equiv.). Seal the tube, and evacuate and backfill with argon (3 times).

  • Solvent & Amine Addition: Add anhydrous, degassed toluene via syringe, followed by morpholine (1.2 equiv.).

  • Reaction: Heat the reaction mixture with vigorous stirring to 100-110 °C. Monitor the reaction progress by TLC or LC-MS.[17]

  • Workup: After completion, cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Section 5: Visualizing the Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is key to diagnosing failures. Most palladium-catalyzed cross-coupling reactions follow a similar Pd(0)/Pd(II) cycle.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA PdII L₂Pd(II)(Ar)(X) (Palladium(II) Complex) OA->PdII Slow with electron- rich Ar-Br TM Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) PdII->TM PdII_Nu L₂Pd(II)(Ar)(Nu) TM->PdII_Nu RE Reductive Elimination PdII_Nu->RE Often rate-limiting; facilitated by bulky ligands RE->Pd0 Product Ar-Nu (Product) RE->Product

References

"removing impurities from 4-Bromo-1H-indol-6-ol synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 4-Bromo-1H-indol-6-ol. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with isolating this valuable intermediate in high purity. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction

This compound is a key building block in the development of various pharmacologically active agents. Its utility is directly linked to its purity; trace impurities can lead to unwanted side reactions, complicate structural analysis, and compromise the biological activity of final compounds. The inherent reactivity of the indole nucleus and the presence of a hydroxyl group make this molecule susceptible to oxidation and other side reactions, often complicating its purification. This guide will equip you with the knowledge to diagnose and resolve common purity issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Here we address common high-level questions regarding the purification of this compound.

Q1: What are the most common impurities in the synthesis of this compound?

A1: Impurities typically arise from three main sources: unreacted starting materials, by-products from the main reaction, and degradation products. A common synthetic route involves the demethylation of 4-Bromo-6-methoxy-1H-indole.

Impurity Class Specific Example(s) Reason for Formation
Unreacted Starting Material 4-Bromo-6-methoxy-1H-indoleIncomplete demethylation reaction.
Reagent-Related Boron tribromide complexes, quenching saltsResidual demethylating agent (e.g., BBr₃) or salts from aqueous workup (e.g., NaHCO₃).[1]
Positional Isomers e.g., 5-Bromo-1H-indol-6-olImpurities in the brominated starting material or non-selective bromination.
Debrominated Species 1H-indol-6-olReductive debromination, which can occur during certain catalytic reactions if carried over from previous steps.[2]
Oxidation/Degradation Products Indoxyls, polymeric materialsThe electron-rich indole ring and the phenol moiety are susceptible to air oxidation, especially under light or non-inert conditions.[3] This often results in pinkish or dark coloration.[3]

Q2: My purified this compound is a pink or brown solid, not white. Is this a problem?

A2: Yes, this coloration typically indicates the presence of minor oxidation products.[3] While these may be in trace amounts, they can impact downstream reactions and the long-term stability of the material. Hydroxyindoles are known to be sensitive to air and light.[4] For applications requiring high purity, further purification is recommended. Storing the final product under an inert atmosphere (Nitrogen or Argon) and in the dark can help prevent degradation.[4]

Q3: What is the best general approach for purifying polar hydroxyindoles?

A3: A multi-step approach is often most effective.

  • Aqueous Workup: Careful extraction and washing to remove inorganic salts and water-soluble impurities.

  • Flash Column Chromatography: This is the primary method for separating the target compound from organic impurities with different polarities.[5][6]

  • Crystallization: The final polishing step to achieve high purity and obtain a stable, crystalline solid.[7]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My TLC plate of the crude product shows multiple spots. How do I identify the product and impurities?

  • Probable Cause: The reaction is incomplete, has produced side products, or the product is degrading. The spots likely correspond to the starting material, the desired product, and various by-products. This compound is significantly more polar than its methoxy precursor due to the free hydroxyl group.

  • Solution:

    • Co-spotting on TLC: Spot your crude reaction mixture in one lane on a TLC plate. In an adjacent lane, spot the starting material (e.g., 4-Bromo-6-methoxy-1H-indole). The spot in the crude mixture that matches the Rf of the starting material is the unreacted precursor.

    • Polarity Assessment: The desired product, this compound, will have a lower Rf (run slower) than the less polar starting material. Impurities that are highly polar (e.g., baseline material) may be polymeric or salt-related. Non-polar spots (high Rf) could be non-polar by-products.

    • Visualization: Use both a UV lamp (254 nm) and a chemical stain (e.g., potassium permanganate or ceric ammonium molybdate) to visualize all spots, as some impurities may not be UV-active.

Problem 2: My product "oils out" instead of crystallizing from solution.

  • Probable Cause: This common issue, known as oiling out, happens when the solute's solubility is exceeded at a temperature above its melting point, or when significant impurities are present, disrupting the crystal lattice formation.[7]

  • Solution:

    • Slow Down Cooling: Re-heat the solution until the oil fully redissolves. Allow the flask to cool very slowly to room temperature (e.g., by placing it in a large beaker of warm water) before moving to an ice bath. Slow cooling provides the necessary time for proper crystal nucleation.[7]

    • Add More Solvent: The concentration of the solute might be too high. Add a small amount of the hot solvent to the redissolved mixture and then attempt slow cooling again.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent line. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.[7]

    • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.[7]

    • Re-purify: If oiling out persists, it's a strong indicator of significant impurities. The material should be re-purified by flash column chromatography before another crystallization attempt is made.

Problem 3: During flash chromatography, my product is tailing or smearing down the column.

  • Probable Cause: The acidic nature of standard silica gel can interact strongly with the basic indole nitrogen and the phenolic hydroxyl group, leading to poor peak shape.[5] This is especially true for polar compounds.

  • Solution:

    • Modify the Mobile Phase: Add a small amount of a modifier to your eluent to improve peak shape.

      • For acidic compounds or phenols, adding ~1% acetic acid can help.

      • For basic compounds (like indoles), adding 0.5-1% triethylamine (TEA) or ammonia in methanol can neutralize the acidic sites on the silica gel.[5]

    • Use Deactivated Silica: If the problem is severe, consider using deactivated (neutral) silica gel or alumina for your chromatography.

    • Optimize Solvent Polarity: Ensure your chosen solvent system provides an Rf of ~0.2-0.4 on TLC for the best separation.[5] A gradient elution, starting with a less polar mixture and gradually increasing polarity, is often more effective than an isocratic (constant composition) elution.[5]

Impurity Diagnosis & Removal Workflow

The following diagram outlines a systematic approach to identifying and removing impurities from your crude this compound.

G cluster_0 Analysis & Diagnosis cluster_1 Purification Strategy start Crude Product tlc TLC Analysis (Co-spot w/ SM) start->tlc nmr ¹H NMR Analysis tlc->nmr Analyze spots chrom Flash Column Chromatography (e.g., DCM/MeOH or EtOAc/Hex) tlc->chrom Multiple spots observed nmr->chrom Major organic impurities detected xtal Recrystallization (e.g., EtOAc/Heptane) nmr->xtal Minor impurities or discoloration chrom->xtal final Pure this compound xtal->final

Caption: Workflow for impurity diagnosis and purification.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general starting point for purifying gram-scale quantities of crude this compound.

  • Objective: To separate the polar product from less polar starting materials and non-polar by-products.

  • Materials:

    • Crude this compound

    • Silica gel (standard, 230-400 mesh)

    • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes/Heptane

    • Flash chromatography column and system

  • Method Development (TLC):

    • Dissolve a small amount of crude material in a suitable solvent (e.g., acetone or methanol).

    • Test various solvent systems on TLC plates to find one that gives the product an Rf of approximately 0.2-0.4.[5] Good starting points for polar compounds like this include:

      • 5-10% Methanol in Dichloromethane[8]

      • 40-60% Ethyl Acetate in Hexanes[8]

  • Procedure:

    • Column Packing: Dry or slurry pack a suitably sized column with silica gel (typically a 50:1 to 100:1 ratio of silica to crude material by weight).[5] Equilibrate the column with the initial, less polar eluent.

    • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM or methanol). Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the crude product) and evaporate to a dry, free-flowing powder. This "dry loading" method generally provides better resolution than liquid loading.

    • Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with your chosen solvent system. A gradient elution is recommended. For a DCM/MeOH system, you might start with 1% MeOH in DCM, and gradually increase the MeOH concentration to 5-10%.

    • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure product.

    • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

  • Objective: To obtain a high-purity, crystalline final product.

  • Procedure:

    • Solvent Screening: In small test tubes, test the solubility of your purified product in various solvents (e.g., ethyl acetate, isopropanol, toluene, heptane) at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold.[7] A two-solvent system (one in which the compound is soluble, one in which it is not) like Ethyl Acetate/Heptane is often effective.

    • Dissolution: Place the chromatographed material in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethyl acetate) needed to fully dissolve the solid.

    • Induce Crystallization: While the solution is still warm, slowly add the anti-solvent (e.g., heptane) dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of the primary solvent to redissolve the precipitate.

    • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal yield.[7]

    • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold anti-solvent.

    • Drying: Dry the crystals under vacuum to remove all residual solvent.

References

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-1H-indol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the production of this key indole derivative.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. As with many substituted indoles, its synthesis can present challenges, particularly when transitioning from laboratory-scale to pilot or manufacturing scale. This document provides practical, field-proven insights to navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or I am not observing any product formation. What are the likely causes and how can I resolve this?

Answer: Low or no yield is a common problem in complex organic syntheses and can often be attributed to several factors. A systematic evaluation of your experimental setup is crucial.

  • Poor Quality of Starting Materials: Impurities in your precursors can inhibit the reaction or lead to the formation of undesired side products.

    • Solution: Ensure the purity of your starting materials, such as the appropriately substituted aniline or nitroarene, and the cyclization precursor. Consider repurifying starting materials if their purity is questionable.

  • Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or reactant concentrations can significantly impact the yield.[1]

    • Solution: Methodically screen reaction parameters. For instance, in a Fischer indole synthesis, the choice and concentration of the acid catalyst are critical.[2] For a Bischler-Möhlau synthesis, temperature control is key to preventing the formation of tarry side products.[3][4]

  • Atmospheric Moisture: Some indole syntheses are sensitive to moisture.

    • Solution: Ensure the use of dry solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if moisture sensitivity is suspected.

  • Incomplete Reaction: The reaction may be proceeding slower than anticipated.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Issue 2: Formation of Multiple Products and Impurities

Question: My TLC/HPLC analysis shows multiple spots, indicating the formation of several side products. How can I improve the selectivity of my reaction?

Answer: The formation of multiple products is a common challenge, especially in scale-up, where localized concentration and temperature gradients can occur.

  • Side Reactions: The formation of undesired regioisomers or other byproducts can lower the yield of the target molecule.[1]

    • Solution: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product over thermodynamic byproducts. Additionally, the choice of solvent can significantly influence the reaction pathway.

  • Over-bromination or Side-chain Reactions: The presence of the bromine and hydroxyl groups can lead to unwanted side reactions if not properly managed.

    • Solution: In reactions involving bromination, careful control of the brominating agent's stoichiometry and addition rate is crucial. For the hydroxyl group, protection might be necessary depending on the synthetic route.

  • Starting Material Impurities: As mentioned previously, impurities can lead to a variety of side reactions.

    • Solution: Rigorous purification of starting materials is essential for clean reaction profiles.

Issue 3: Challenges in Product Isolation and Purification

Question: I am having difficulty isolating and purifying the this compound. What are the best practices?

Answer: The phenolic nature of the product can sometimes complicate purification.

  • "Oiling Out" During Crystallization: The product may separate as an oil instead of a crystalline solid.

    • Solution: This can be caused by rapid cooling or the presence of significant impurities. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also induce proper crystallization.[5]

  • Difficulty with Chromatographic Separation: The product may co-elute with impurities.

    • Solution: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. For acidic or basic impurities, a wash with a dilute aqueous base or acid during the workup can be effective. Reversed-phase chromatography can also be a powerful alternative if normal-phase silica gel is not providing adequate separation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most suitable for scaling up the synthesis of this compound?

A1: The choice of synthetic route for scale-up depends on factors like the availability and cost of starting materials, reaction safety, and robustness. The Batcho-Leimgruber indole synthesis is often a good candidate for preparing substituted indoles as it proceeds under relatively mild conditions and can be cost-effective.[6][7] The Fischer indole synthesis is also widely used, but can require harsh acidic conditions which may not be suitable for all substrates.[2]

Q2: How critical is the choice of catalyst for this synthesis?

A2: The catalyst choice is highly critical. For instance, in a Fischer indole synthesis, both Brønsted and Lewis acids can be used, and their strength can significantly impact the reaction rate and yield.[2] For other routes, such as those involving palladium-catalyzed cross-coupling reactions to form the indole ring, the choice of ligand and palladium source is paramount.

Q3: What are the key safety considerations when scaling up this synthesis?

A3: When scaling up, a thorough safety review is essential. Key considerations include:

  • Thermal Hazards: Many indole syntheses are exothermic. Ensure adequate cooling capacity and temperature monitoring to prevent thermal runaways.

  • Reagent Handling: Handle all chemicals, especially corrosive acids, brominating agents, and flammable solvents, with appropriate personal protective equipment (PPE) and in a well-ventilated area.

  • Pressure Build-up: Be aware of potential gas evolution and ensure the reactor system is appropriately vented.

Q4: How can I effectively monitor the progress of the reaction on a larger scale?

A4: In-process controls (IPCs) are crucial for successful scale-up. While TLC is useful for initial assessment, HPLC is a more quantitative and reliable method for monitoring reaction conversion and impurity profiles in a manufacturing setting.

Experimental Protocol: Batcho-Leimgruber Synthesis of this compound

This protocol provides a general framework. Optimization of specific parameters will be necessary for your specific equipment and scale.

Step 1: Synthesis of the Enamine Intermediate

ReagentMolar Equiv.Amount (for 100g of starting nitro-toluene)
4-Bromo-2-methyl-5-nitrotoluene1.0100 g
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)2.5130 g
Pyrrolidine1.133 g
Dimethylformamide (DMF)-500 mL
  • To a stirred solution of 4-bromo-2-methyl-5-nitrotoluene in DMF, add pyrrolidine followed by DMF-DMA.

  • Heat the reaction mixture to 100-110 °C and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

Step 2: Reductive Cyclization to this compound

ReagentMolar Equiv.Amount (for ~150g of crude enamine)
Crude Enamine1.0~150 g
Raney Nickel (50% slurry in water)-~30 g
Hydrazine monohydrate3.065 g
Methanol:Tetrahydrofuran (1:1)-1.5 L
  • Suspend the crude enamine in a 1:1 mixture of methanol and tetrahydrofuran.

  • Carefully add the Raney Nickel slurry.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add hydrazine monohydrate, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC/HPLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Raney Nickel. Caution: Raney Nickel can be pyrophoric when dry.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Core Reaction cluster_purification Purification Start Starting Materials (4-Bromo-2-methyl-5-nitrotoluene) Enamine Enamine Formation (DMF-DMA, Pyrrolidine) Start->Enamine Cyclization Reductive Cyclization (Raney Ni, Hydrazine) Enamine->Cyclization Workup Workup & Filtration Cyclization->Workup Purification Crystallization / Chromatography Workup->Purification Final This compound Purification->Final

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield / Impurities Reagents Reagent Quality Problem->Reagents Conditions Reaction Conditions Problem->Conditions Moisture Moisture/Air Problem->Moisture PurifyReagents Purify Starting Materials Reagents->PurifyReagents Check Purity Optimize Optimize Temp/Time/Conc. Conditions->Optimize Screen Parameters InertAtmosphere Use Dry Solvents / Inert Gas Moisture->InertAtmosphere If Sensitive

Caption: Troubleshooting logic for common synthesis issues.

References

Validation & Comparative

A Researcher's Guide to Comparing the Biological Activity of 4-Bromo-1H-indol-6-ol and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the biological activity of the novel compound 4-Bromo-1H-indol-6-ol. In the landscape of drug discovery, indole scaffolds are recognized as privileged structures, forming the core of numerous bioactive agents.[1] The introduction of a bromine atom, a common feature in marine natural products, can significantly enhance biological potency and modulate pharmacokinetic properties.[2][3] This document outlines a systematic approach to compare this compound against key structural and functional analogs, focusing on its potential as a protein kinase inhibitor—a major target class for indole-based compounds.[2][4] We will detail the requisite experimental protocols, explain the scientific rationale behind methodological choices, and provide a template for data interpretation and presentation.

Rationale and Selection of Comparator Compounds

The core of a comparative study lies in the judicious selection of reference compounds. The goal is to elucidate the structure-activity relationship (SAR) by observing how minor structural modifications impact biological function. For our target, this compound, we propose a comparison against two key analogs:

  • Analog A (Positional Isomer): 6-Bromo-1H-indol-4-ol. This compound allows for direct assessment of the hydroxyl group's position on target engagement and cellular activity. The relative placement of the bromine and hydroxyl moieties can drastically alter hydrogen bonding capabilities and steric interactions within a target's binding pocket.[3]

  • Analog B (Parent Scaffold): 1H-Indol-6-ol. Comparing against the non-brominated parent scaffold is crucial to quantify the contribution of the bromine atom to the compound's overall activity profile. Halogenation is known to increase lipophilicity and can introduce specific halogen-bonding interactions, often leading to enhanced potency.[2]

This trio of compounds forms a logical and self-validating system. Any observed differences in activity can be directly correlated to the presence of the bromine atom (vs. Analog B) or the position of the hydroxyl group (vs. Analog A), providing clear SAR insights.

Experimental Workflow: A Two-Tiered Approach

A robust evaluation of a potential kinase inhibitor involves a two-tiered approach: initial biochemical screening to determine direct enzyme inhibition, followed by cell-based assays to assess cytotoxicity and cellular efficacy.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cell-Based Assays a Compound Synthesis & Purification b In Vitro Kinase Panel Screening (e.g., radiometric or luminescence-based) a->b Test Compounds c Determine IC50 & Ki Values for Hits b->c Quantify Inhibition d Select Relevant Cancer Cell Line (e.g., HL-60 leukemia) c->d Prioritize Potent Hits e Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) d->e Treat Cells f Determine GI50/CC50 Values e->f Measure Cellular Effect

Caption: High-level experimental workflow for inhibitor characterization.

Tier 1: In Vitro Kinase Inhibition Assays

The first step is to determine if the compounds directly inhibit the catalytic activity of one or more protein kinases. A radiometric assay is considered the gold standard for its sensitivity and direct measurement of substrate phosphorylation.[5]

Protocol: Radiometric [γ-³²P]-ATP Filter Binding Assay

This protocol is designed to measure the incorporation of a radiolabeled phosphate from ATP onto a specific peptide substrate by a target kinase.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a 5X kinase buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100, 10 mM DTT). The specific components may vary depending on the kinase.

    • ATP Stock: Prepare a 10 mM stock of ATP in sterile water. On the day of the experiment, prepare a working solution of ATP containing [γ-³²P]-ATP at a specific activity (e.g., 1000 cpm/pmol). The final ATP concentration in the assay should be at or near the Km of the kinase to ensure competitive inhibitors can be accurately assessed.[5]

    • Substrate: Dissolve the specific peptide substrate (e.g., "CDK10tide" for CDK10) in kinase buffer to a working concentration (e.g., 150 µM).[6]

    • Test Compounds: Prepare 10 mM stock solutions of this compound and analogs in DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) to determine the half-maximal inhibitory concentration (IC50).

  • Assay Procedure (96-well plate format):

    • To each well, add 5 µL of the test compound dilution (or DMSO for control).

    • Add 20 µL of the master mix containing the kinase and peptide substrate in 1X kinase buffer.

    • Initiate the reaction by adding 25 µL of the [γ-³²P]-ATP working solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60-90 minutes), ensuring the reaction remains in the linear range.[6]

    • Stop the reaction by adding 50 µL of 75 mM phosphoric acid.

    • Transfer 90 µL of the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat three times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]-ATP.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Tier 2: Cell-Based Viability and Cytotoxicity Assays

A potent biochemical inhibitor must be able to penetrate the cell membrane and exert its effect in a complex cellular environment. The MTT assay is a robust, colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7][8]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8][9]

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HL-60 promyelocytic leukemia) in appropriate media.

    • Seed cells into a 96-well flat-bottom plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.[10] Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (or medium with DMSO as a vehicle control).

    • Incubate the plates for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[7]

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10]

    • Add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the purple formazan crystals.[10]

    • Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[11] A reference wavelength of >650 nm can be used to subtract background noise.[8]

    • Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells.

    • Plot the percent viability against the logarithm of compound concentration and determine the GI50 (concentration for 50% inhibition of growth) value.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The following table presents hypothetical data for our compound set against a representative kinase (Casein Kinase 2, a common target for halogenated inhibitors[2]) and a cancer cell line.

CompoundStructureKinase IC50 (CK2, nM)Cell Viability GI50 (HL-60, µM)
This compound (Target)160.5
Analog A: 6-Bromo-1H-indol-4-ol(Positional Isomer)1504.2
Analog B: 1H-Indol-6-ol(Parent Scaffold)>10,000>50

Interpretation of Hypothetical Data:

  • The dramatic drop in activity for Analog B (>10,000 nM) compared to the brominated compounds suggests that the bromine atom is essential for potent kinase inhibition .

  • The significantly lower IC50 of our target compound (16 nM) compared to its positional isomer, Analog A (150 nM), indicates a strong preference for the hydroxyl group at the 6-position . This could be due to a critical hydrogen bond interaction within the CK2 active site that is only possible with this specific geometry.

Mechanistic Insights: Signaling Pathway Context

To provide authoritative grounding, it is crucial to place the findings within a known biological context. If, as in our hypothetical example, the compounds inhibit Casein Kinase 2 (CK2), their cellular effects can be explained by the disruption of pathways regulated by CK2. CK2 is a pro-survival kinase that phosphorylates numerous substrates involved in cell growth, proliferation, and apoptosis suppression.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT CK2 CK2 AKT->CK2 Activates Apoptosis Apoptosis CK2->Apoptosis Inhibits Proliferation Cell Proliferation CK2->Proliferation Promotes Inhibitor This compound Inhibitor->CK2 Inhibits

Caption: Simplified CK2 pro-survival signaling pathway.

Inhibition of CK2 by a compound like this compound would block these pro-survival signals. This leads to a decrease in cell proliferation and an increase in apoptosis, consistent with the cytotoxic effects observed in the MTT assay. This mechanistic link between biochemical inhibition and cellular outcome is the cornerstone of a compelling drug discovery narrative.

References

A Comparative Guide to the Synthetic Validation of 4-Bromo-1H-indol-6-ol: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and comparison of synthetic routes for 4-bromo-1H-indol-6-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of bromo and hydroxyl functionalities on the indole scaffold makes it a versatile building block for accessing a wide range of biologically active molecules. Herein, we present a robust primary synthetic pathway, compare it with viable alternatives, and detail a comprehensive analytical validation protocol to ensure the identity, purity, and quality of the final compound. Our approach is grounded in established chemical principles, providing causal explanations for experimental choices to empower researchers in their synthetic endeavors.

Part 1: The Primary Synthetic Route: A Modified Leimgruber-Batcho Synthesis

The Leimgruber-Batcho indole synthesis is renowned for its efficiency, mild conditions, and high yields, particularly for producing indoles unsubstituted at the C2 and C3 positions.[1][2] It is our recommended primary route due to its reliability and adaptability for constructing the substituted indole core of this compound.

The synthesis begins with a custom-prepared ortho-nitrotoluene derivative, which is converted to an enamine, followed by a reductive cyclization to form the indole ring.

Causality of the Synthetic Design:

The key to this synthesis is the preparation of a suitably substituted starting material, 3-bromo-2-methyl-5-nitrophenol (3) . A plausible route to this intermediate begins with commercially available m-cresol.

  • Nitration of m-cresol (1): The hydroxyl and methyl groups of m-cresol are both ortho, para-directing. Nitration is directed to the positions most activated by both groups, primarily C4 and C6. By controlling the reaction conditions (e.g., using dilute nitric acid at low temperatures), we can favor mono-nitration to produce 3-methyl-4-nitrophenol.[3][4]

  • Bromination of 3-methyl-4-nitrophenol (2): The powerful activating effect of the hydroxyl group directs the electrophilic bromination to one of its ortho positions (C2 or C6). The C2 position is sterically less hindered and electronically activated, leading to the desired 3-bromo-2-methyl-5-nitrophenol (3) . The nitro group is a deactivating group, which helps to control the regioselectivity of this step.[5]

  • Protection of the Hydroxyl Group (Optional but Recommended): The free hydroxyl group can interfere with the subsequent steps. Protection as a benzyl ether (Bn) is a robust choice, as it is stable to the basic conditions of enamine formation and the reductive conditions of cyclization, and can be easily removed later via hydrogenolysis.

  • Leimgruber-Batcho Reaction: This is a two-step sequence:

    • Enamine Formation: The benzylic protons of the methyl group are acidic due to the electron-withdrawing nitro group. Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a base like pyrrolidine forms a stable, intensely colored enamine intermediate.[2][6]

    • Reductive Cyclization: The nitro group of the enamine is reduced to an amine. A variety of reducing agents can be employed, such as catalytic hydrogenation (H₂ over Pd/C), iron in acetic acid, or sodium dithionite.[1] The resulting amino group spontaneously cyclizes onto the enamine, eliminating dimethylamine to form the aromatic indole ring. The use of H₂/Pd-C is particularly advantageous as it can simultaneously effect the reductive cyclization and the deprotection of the benzyl ether in a single step.[7]

Visual Workflow of the Primary Synthesis

G cluster_0 Starting Material Synthesis cluster_1 Leimgruber-Batcho Synthesis m_cresol m-Cresol (1) nitrophenol 3-Methyl-4-nitrophenol (2) m_cresol->nitrophenol HNO₃, H₂SO₄ bromonitrophenol 3-Bromo-2-methyl-5-nitrophenol (3) nitrophenol->bromonitrophenol Br₂, FeBr₃ protected_phenol 1-Benzyloxy-3-bromo-2-methyl-5-nitrobenzene (4) bromonitrophenol->protected_phenol BnBr, K₂CO₃ enamine Enamine Intermediate (5) protected_phenol->enamine DMF-DMA, Pyrrolidine final_product This compound (6) enamine->final_product H₂, Pd/C (Reductive Cyclization & Deprotection)

Caption: Proposed Leimgruber-Batcho route to this compound.

Experimental Protocol: Primary Synthetic Route

Step 1: Synthesis of 1-Benzyloxy-3-bromo-2-methyl-5-nitrobenzene (4)

  • This protocol assumes the synthesis starts from the intermediate 3-bromo-2-methyl-5-nitrophenol (3), which would be prepared via nitration and bromination of m-cresol.

  • To a solution of 3-bromo-2-methyl-5-nitrophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (BnBr, 1.1 eq) dropwise.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the protected phenol (4) .

Step 2: Synthesis of this compound (6)

  • Dissolve 1-benzyloxy-3-bromo-2-methyl-5-nitrobenzene (4) (1.0 eq) in a mixture of dimethylformamide (DMF) and pyrrolidine.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) and heat the mixture at 110 °C. The solution should turn a deep red/purple color, indicating the formation of the enamine intermediate (5) . Monitor by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under high vacuum.

  • Dissolve the crude enamine (5) in ethanol or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C, ~10 mol% Pd).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC. The disappearance of the colored enamine and the appearance of the UV-active indole product indicates reaction progression.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure This compound (6) .

Part 2: Comparison with Alternative Synthetic Routes

While the Leimgruber-Batcho synthesis is robust, other classical methods offer alternative approaches, each with distinct advantages and disadvantages.

Alternative Route 1: Fischer Indole Synthesis

The Fischer indole synthesis is one of the oldest and most versatile methods for preparing indoles.[8][9] It involves the acid-catalyzed cyclization of an arylhydrazone.

Causality:

  • Arylhydrazine Formation: The required (3-bromo-5-hydroxyphenyl)hydrazine can be prepared from 3-bromo-5-aminophenol via diazotization followed by reduction with a reagent like tin(II) chloride (SnCl₂).

  • Hydrazone Formation: The arylhydrazine is condensed with a simple aldehyde or ketone that provides the C2 and C3 atoms of the indole ring. To get an unsubstituted C2 and C3, glyoxylic acid can be used, which is followed by a decarboxylation step. A more direct approach uses acetaldehyde or a protected equivalent.

  • Cyclization and Aromatization: The resulting hydrazone is heated in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid). This triggers a[10][10]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[11]

Alternative Route 2: Late-Stage Electrophilic Bromination

This approach reverses the synthetic logic, forming the hydroxyindole core first and introducing the bromine atom in a later step.

Causality:

  • Synthesis of 6-Hydroxyindole: This intermediate can be synthesized via several established routes, often starting from m-aminophenol.

  • Regioselective Bromination: The indole ring is highly activated towards electrophilic substitution. The hydroxyl group at C6 further activates the benzene portion of the ring. Direct bromination with reagents like N-Bromosuccinimide (NBS) or Br₂ can be attempted.[12] However, controlling the site of bromination is a significant challenge. The C3 position of the indole nucleus is the most nucleophilic site, followed by C5 and C7. Bromination at the desired C4 position is often difficult to achieve selectively and may require the use of protecting groups on the indole nitrogen and at the C3 position to direct the electrophile to the benzene ring.[13][14]

Comparative Analysis of Synthetic Routes
FeaturePrimary Route (Leimgruber-Batcho)Alternative 1 (Fischer Indole)Alternative 2 (Late-Stage Bromination)
Starting Materials Readily available m-cresol, requires multi-step prep of intermediate.Requires synthesis of substituted phenylhydrazine, which can be unstable.Starts with 6-hydroxyindole, which may require its own multi-step synthesis.
Number of Steps Moderate to high, depending on starting material synthesis.Moderate.Potentially shorter if 6-hydroxyindole is available.
Overall Yield Generally high and reliable.[1]Variable, can be moderate to good.Often low due to poor regioselectivity and side products.[14]
Scalability Good; has been used in industrial settings.[2]Moderate; harsh acidic conditions can be problematic on a large scale.Poor; purification of regioisomers is difficult to scale.
Key Challenge Synthesis of the substituted o-nitrotoluene starting material.Stability of the hydrazine intermediate; harsh acid catalyst.Achieving high regioselectivity at the C4 position.
Recommendation Best for reliable, predictable synthesis where starting material can be prepared.Good alternative for small-scale synthesis if the hydrazine is accessible.Least favorable; primarily for exploratory chemistry due to selectivity issues.

Part 3: Comprehensive Analytical Validation

Validation of the final product is a critical, self-validating system that ensures the synthetic route has produced the correct molecule at an acceptable purity. This involves a suite of orthogonal analytical techniques.

Visual Workflow for Analytical Validation

G cluster_0 Synthesis Output cluster_1 Purification cluster_2 Validation & Characterization cluster_3 Final Report crude Crude this compound purified Purified Product crude->purified Flash Chromatography nmr NMR Spectroscopy (¹H, ¹³C) purified->nmr Structural Confirmation ms Mass Spectrometry (HRMS) purified->ms Molecular Weight & Formula hplc HPLC Analysis purified->hplc Purity Assessment ftir FTIR Spectroscopy purified->ftir Functional Groups report Certificate of Analysis nmr->report ms->report hplc->report ftir->report

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Bromo-1H-indol-6-ol and its Methylated Derivative, 4-Bromo-6-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise characterization of molecular structure is paramount. Substituted indoles, in particular, form the backbone of numerous pharmaceuticals and functional materials. The functionalization of the indole scaffold, such as the methylation of a hydroxyl group, can drastically alter a molecule's biological activity, solubility, and metabolic stability. This guide provides an in-depth spectroscopic comparison between 4-Bromo-1H-indol-6-ol and its O-methylated derivative, 4-Bromo-6-methoxy-1H-indole.

Our analysis will navigate through the principal techniques of modern organic analysis: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will not only present the data but also delve into the underlying principles that explain the observed spectral differences, providing a robust framework for structural confirmation. The data presented herein is based on established principles of spectroscopy and predictive models derived from spectral data of analogous structures, offering a reliable guide for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[2] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves at specific frequencies, known as the resonance frequency. This frequency is exquisitely sensitive to the local electronic environment, allowing us to map the connectivity and chemical nature of atoms within a molecule.[3]

Experimental Protocol: ¹H and ¹³C NMR Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The choice of solvent is critical; deuterated solvents like DMSO-d₆ or CDCl₃ are used to avoid overwhelming the spectrum with solvent signals.

  • Sample Preparation: Weigh approximately 5-10 mg of the analyte (e.g., this compound) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is tuned to the appropriate frequencies for ¹H and ¹³C and that the magnetic field is locked to the deuterium signal of the solvent.

  • Data Acquisition: Acquire the ¹H spectrum by applying a series of radiofrequency pulses. A standard acquisition involves 16 to 64 scans to improve the signal-to-noise ratio.

  • ¹³C Acquisition: Following proton NMR, acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (typically 1024 or more) are required. Proton decoupling is used to simplify the spectrum, resulting in single lines for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier Transform. The resulting spectrum is then phased, baseline-corrected, and calibrated (typically to the residual solvent peak) to yield the final, interpretable data.[4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Analyte (5-10 mg) B Dissolve in Deuterated Solvent (0.6 mL) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune, Lock & Shim D->E F Acquire FID (¹H & ¹³C) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Calibrate Spectrum H->I J J I->J Final Spectrum Analysis

Caption: Experimental workflow for NMR spectroscopy.

Comparative NMR Data Analysis

The key structural difference—the conversion of a phenolic hydroxyl (-OH) to a methoxy ether (-OCH₃)—results in distinct and predictable changes in both the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, δ in ppm)

Position This compound 4-Bromo-6-methoxy-1H-indole Key Difference
¹H NMR
N-H ~11.2 (br s, 1H) ~11.1 (br s, 1H) Minimal change
C2-H ~7.3 (t, 1H) ~7.3 (t, 1H) Minimal change
C3-H ~6.4 (t, 1H) ~6.5 (t, 1H) Minimal change
C5-H ~7.1 (d, 1H) ~7.2 (d, 1H) Slight downfield shift
C7-H ~6.9 (d, 1H) ~7.0 (d, 1H) Slight downfield shift
O-H ~9.5 (s, 1H) Absent Disappearance of OH proton
O-CH₃ Absent ~3.8 (s, 3H) Appearance of methoxy protons
¹³C NMR
C2 ~125.0 ~125.2 Minimal change
C3 ~101.5 ~101.8 Minimal change
C3a ~128.0 ~128.5 Slight downfield shift
C4 ~114.0 (C-Br) ~114.2 (C-Br) Minimal change
C5 ~122.0 ~122.8 Slight downfield shift
C6 ~152.0 (C-OH) ~155.0 (C-O) Downfield shift of C-O carbon
C7 ~110.0 ~95.0 Significant upfield shift
C7a ~137.0 ~137.5 Minimal change

| O-CH₃ | Absent | ~55.5 | Appearance of methoxy carbon |

Note: These are predicted chemical shifts. Actual values may vary.

Expert Analysis:

  • Proton (¹H) NMR: The most definitive change is the disappearance of the broad singlet corresponding to the acidic phenolic proton (-OH) around 9.5 ppm in this compound. Concurrently, a new, sharp singlet integrating to three protons appears around 3.8 ppm in the spectrum of 4-Bromo-6-methoxy-1H-indole. This signal is characteristic of methoxy group protons. The aromatic protons (C5-H and C7-H) are expected to experience minor shifts due to the change in the electronic nature of the oxygen substituent, but the appearance/disappearance of the key functional group signals is the primary confirmation.

  • Carbon (¹³C) NMR: The methylation introduces a new signal in the aliphatic region of the ¹³C spectrum, typically around 55.5 ppm, corresponding to the methoxy carbon. The carbon directly attached to the oxygen (C6) will also shift. In the methoxy derivative, this carbon is slightly more deshielded (shifted downfield) compared to the hydroxyl-bearing carbon. A significant change is predicted for C7, which is ortho to the C6 substituent. The stronger electron-donating effect of the methoxy group compared to the hydroxyl group is expected to shield C7, causing a noticeable upfield shift.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. It works by passing infrared radiation through a sample and measuring which wavelengths are absorbed.[5] Molecular bonds vibrate at specific frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, the radiation is absorbed. This absorption creates a unique "fingerprint" spectrum for the molecule.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common sampling technique for solids and liquids as it requires minimal sample preparation.[7]

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal.

  • Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Sample Scan: Record the sample spectrum. The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) before analyzing the next sample.

FTIR_Workflow A Clean ATR Crystal B Record Background Spectrum (No Sample) A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Record Sample Spectrum D->E F Software Ratios Sample/Background E->F G Final IR Spectrum F->G

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Comparative FTIR Data Analysis

The transformation from a hydroxyl to a methoxy group results in highly characteristic changes in the FTIR spectrum, primarily in the O-H stretching and C-O stretching regions.

Table 2: Predicted Characteristic FTIR Absorption Bands (cm⁻¹)

Vibrational Mode This compound 4-Bromo-6-methoxy-1H-indole Key Difference
N-H Stretch ~3400 (sharp) ~3400 (sharp) No significant change
O-H Stretch (Phenolic) ~3500-3200 (strong, broad) Absent Disappearance of broad OH band
C-H Stretch (Aromatic) ~3100-3000 (medium) ~3100-3000 (medium) No significant change
C-H Stretch (Aliphatic) Absent ~2960-2850 (medium) Appearance of CH₃ stretches
C=C Stretch (Aromatic) ~1600-1450 (medium) ~1600-1450 (medium) No significant change
C-O Stretch (Aryl Ether) ~1250 (strong) ~1250 & ~1050 (strong) Appearance of asymmetric/symmetric ether stretches

| C-Br Stretch | < 700 (medium) | < 700 (medium) | No significant change |

Expert Analysis: The spectrum of this compound will be dominated by a very strong and broad absorption band between 3500-3200 cm⁻¹. This is the classic signature of a hydrogen-bonded hydroxyl group.[8][9] Upon methylation, this band completely disappears. In its place, the spectrum of 4-Bromo-6-methoxy-1H-indole will exhibit new, medium-intensity peaks in the 2960-2850 cm⁻¹ region, which correspond to the C-H stretching vibrations of the methyl group. Furthermore, the C-O stretching region provides confirmatory evidence. While the phenol has a strong C-O stretch around 1250 cm⁻¹, an aryl ether like the methylated derivative will typically show two strong C-O stretching bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.[6] The disappearance of the broad O-H band and the appearance of the aliphatic C-H stretches are unambiguous indicators of successful methylation.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] In its most common application for small molecules, Electron Ionization (EI) is used to bombard the molecule with electrons, causing it to lose an electron and form a positive radical ion, the molecular ion (M⁺•). The m/z of this ion provides the molecular weight of the compound.[11] This high-energy process often causes the molecular ion to break apart into smaller, charged fragments, creating a fragmentation pattern that can be used to deduce the molecule's structure.[12]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A tiny amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high-vacuum environment.

  • Ionization: The gaseous molecules pass through a beam of high-energy electrons (typically 70 eV), which knock an electron off the molecule to form the molecular ion (M⁺•).

  • Acceleration: The newly formed positive ions are accelerated by an electric field into the mass analyzer.

  • Mass Analysis: The ions are deflected by a magnetic or electric field in the mass analyzer. The degree of deflection depends on their mass-to-charge ratio (m/z). Lighter ions are deflected more than heavier ones.

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions hitting it. The instrument records the m/z and relative abundance of each ion to generate the mass spectrum.

MS_Workflow A Sample Introduction & Vaporization B Electron Ionization (70 eV) (Molecule -> M⁺•) A->B C Ion Acceleration B->C D Mass Analyzer (Separation by m/z) C->D E Ion Detection D->E F Mass Spectrum Generation E->F

Caption: General workflow for Electron Ionization Mass Spectrometry.

Comparative MS Data Analysis

The most direct piece of information from MS is the change in molecular weight. The presence of a bromine atom is also easily identified by its characteristic isotopic pattern.

Table 3: Predicted Mass Spectrometry Data

Species This compound 4-Bromo-6-methoxy-1H-indole Key Difference
Molecular Formula C₈H₆BrNO C₉H₈BrNO Addition of a CH₂ group
Molecular Weight 210.96 / 212.96 224.98 / 226.98 Mass shift of +14 Da
M⁺• (m/z) 211 / 213 225 / 227 M⁺• peak shifts by 14 m/z units
M-CH₃⁺• (m/z) Absent 210 / 212 Loss of methyl radical from methoxy

| Key Fragments | 132 (M-Br)⁺, 104, 89 | 146 (M-Br)⁺, 131, 103 | Fragments shift accordingly |

Note: m/z values are for the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ⁷⁹Br/⁸¹Br). The two values for bromine-containing ions reflect the natural isotopic abundance of ⁷⁹Br and ⁸¹Br, which is nearly 1:1.

Expert Analysis:

  • Molecular Ion Peak (M⁺•): The most crucial difference is the mass of the molecular ion. This compound has a molecular weight of ~211/213 amu. Methylation adds a CH₂ group (14 Da), so 4-Bromo-6-methoxy-1H-indole will show a molecular ion at m/z 225/227. This 14-unit mass shift is definitive proof of monomethylation. Both molecular ions will appear as a pair of peaks of almost equal intensity (the M+ and M+2 peaks) due to the natural isotopes of bromine (⁷⁹Br and ⁸¹Br).[10]

  • Fragmentation Pattern: The fragmentation can also provide clues. The methoxy derivative is expected to show a prominent fragment corresponding to the loss of a methyl radical (•CH₃), resulting in a peak at m/z 210/212 (M-15). This type of fragmentation is not possible for the hydroxyl-containing parent compound. Both compounds are expected to show fragmentation characteristic of indoles, such as the loss of the bromine atom and subsequent ring rearrangements.[13][14]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule.[15] This absorption corresponds to the excitation of electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals.[16] The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophore—the part of the molecule that absorbs light. For indole and its derivatives, the aromatic system constitutes the primary chromophore.[17][18]

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Solvent Selection: Choose a solvent that dissolves the sample but does not absorb in the spectral region of interest (typically >220 nm). Ethanol or methanol are common choices.

  • Sample Preparation: Prepare a dilute solution of the analyte in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

  • Blanking: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument.

  • Measurement: Replace the blank cuvette with a cuvette containing the sample solution. Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

UVVis_Workflow A Prepare Dilute Sample Solution B Select & Fill Quartz Cuvettes A->B C Record Baseline (Solvent Blank) B->C Blank Cuvette D Record Sample Spectrum B->D Sample Cuvette C->D E Identify λmax D->E

Caption: Standard procedure for obtaining a UV-Vis spectrum.

Comparative UV-Vis Data Analysis

The indole ring system has two characteristic absorption bands, referred to as the ¹La and ¹Lb transitions.[17] The position of these bands is sensitive to the electronic nature of the substituents on the benzene ring.

Table 4: Predicted UV-Vis Absorption Maxima (λmax in nm, in Ethanol)

Compound λmax 1 (¹Lb band) λmax 2 (¹La band) Expected Difference
This compound ~280 nm ~295 nm -

| 4-Bromo-6-methoxy-1H-indole | ~282 nm | ~298 nm | Slight bathochromic (red) shift |

Expert Analysis: Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are auxochromes, meaning they are electron-donating groups that can modify the absorption of the primary chromophore.[16] The methoxy group is generally a slightly stronger electron-donating group than the hydroxyl group. This increased electron-donating ability can lower the energy gap between the ground and excited states. Consequently, the methylated derivative is expected to absorb light at slightly longer wavelengths. This phenomenon is known as a bathochromic shift (or red shift).[18] While the shift may be small (a few nanometers), it is a predictable consequence of the structural modification and can be reliably detected with a modern spectrophotometer. Studies on substituted indoles confirm that such substitutions on the benzyl ring can significantly influence the absorption spectra.[17][19]

Conclusion

The structural modification of this compound to its methylated derivative, 4-Bromo-6-methoxy-1H-indole, is unequivocally confirmed through a multi-technique spectroscopic analysis. Each method provides a unique and complementary piece of the structural puzzle:

  • NMR Spectroscopy provides the most definitive evidence, showing the disappearance of the phenolic -OH proton and the appearance of a characteristic three-proton singlet for the -OCH₃ group.

  • FTIR Spectroscopy offers a rapid and clear confirmation through the loss of the broad O-H stretching band and the emergence of aliphatic C-H stretching bands.

  • Mass Spectrometry confirms the successful addition of a single methyl group via a precise +14 Da shift in the molecular ion peak.

  • UV-Vis Spectroscopy reflects the subtle change in the electronic nature of the substituent, resulting in a predictable bathochromic shift.

Together, these spectroscopic techniques form a self-validating system, providing researchers with the comprehensive data and confidence required for advancing drug discovery programs and materials development.

References

A Comparative Guide to the Prospective In Vitro and In Vivo Activity of 4-Bromo-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Substituted Indole Scaffold

The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic molecules with significant biological activity.[1] Its unique structure enables it to mimic peptide structures and interact with a diverse array of biological targets, making it a fertile ground for drug discovery. The therapeutic applications of indole derivatives are vast, spanning anti-inflammatory, antimicrobial, antiviral, and anti-tumor activities.[2][3]

In Vitro Activity Profile: Insights from a Close Isomer, 6-Bromoindole

While data for 4-Bromo-1H-indol-6-ol is pending, extensive research on its isomer, 6-bromoindole, offers valuable predictive insights into its potential as an anti-inflammatory agent. Studies on brominated indoles isolated from the marine mollusc Dicathais orbita have demonstrated significant anti-inflammatory properties.[4]

The in vitro anti-inflammatory activity of 6-bromoindole was evaluated by measuring its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and calcium ionophore-stimulated 3T3 ccl-92 fibroblasts.[4]

Table 1: In Vitro Anti-inflammatory Activity of 6-Bromoindole

Inflammatory MediatorCell LineIC₅₀ (µM)
Nitric Oxide (NO)RAW264.7Data not provided in µM
Tumor Necrosis Factor α (TNFα)RAW264.7Data not provided in µM
Prostaglandin E₂ (PGE₂)3T3 ccl-92223.28
Data sourced from Benkendorff et al., 2017.[4]

The mechanism of action for 6-bromoindole was further investigated, revealing its ability to inhibit the translocation of the nuclear factor kappa B (NFκB) in LPS-stimulated macrophages. A 40 µg/mL concentration of 6-bromoindole resulted in a 60.7% reduction in NFκB translocation, indicating that its anti-inflammatory effects are mediated, at least in part, through the suppression of this critical pro-inflammatory signaling pathway.[4]

Based on these findings for 6-bromoindole, it is plausible to hypothesize that this compound may also exhibit anti-inflammatory properties. The difference in the positions of the bromo and hydroxyl substituents would likely influence the potency and selectivity of its activity, warranting a direct experimental comparison.

Prospective In Vivo Activity: A Hypothetical Framework

A promising in vitro profile is the first step in the drug discovery pipeline. The translation of this activity into an in vivo setting is critical for determining therapeutic potential. For a compound like this compound, with hypothesized anti-inflammatory activity, a standard preclinical model would be the carrageenan-induced paw edema model in rodents. This model is widely used to assess the efficacy of acute anti-inflammatory agents.

In such a study, the compound would be administered to animals prior to the injection of carrageenan into the paw. The resulting paw edema (swelling) is a measure of the inflammatory response. The efficacy of this compound would be determined by its ability to reduce the carrageenan-induced swelling compared to a vehicle control group. A positive control, such as a known non-steroidal anti-inflammatory drug (NSAID), would be included for comparison. Key parameters to be measured would include paw volume at various time points post-carrageenan injection and a calculation of the percentage inhibition of edema.

Furthermore, given the multifaceted biological activities of indole derivatives, it would be prudent to evaluate this compound in other in vivo models, such as those for pain (analgesia), cancer, or infectious diseases, depending on the outcomes of broader in vitro screening.

Visualizing the Path Forward: Experimental and Mechanistic Diagrams

To guide the experimental evaluation of this compound, the following workflows and pathways are visualized.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start This compound cytotoxicity Cytotoxicity Assay (e.g., MTT) invitro_start->cytotoxicity anti_inflammatory Anti-inflammatory Assays (NO, TNFα, PGE₂) cytotoxicity->anti_inflammatory Non-toxic concentrations moa Mechanism of Action (e.g., NFκB Translocation) anti_inflammatory->moa Active invivo_start Promising In Vitro Activity moa->invivo_start Translational Potential pk_pd Pharmacokinetics & Pharmacodynamics invivo_start->pk_pd efficacy Efficacy Model (e.g., Carrageenan-induced Paw Edema) pk_pd->efficacy toxicology Toxicology Studies efficacy->toxicology Efficacious

Caption: A proposed experimental workflow for the evaluation of this compound.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB IκBα-NFκB (Inactive) IKK->NFkB_IkB Targets for Ubiquitination & Degradation IkB->NFkB_IkB NFkB NFκB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNFα, iNOS, COX-2) Nucleus->Proinflammatory_Genes Induces Bromoindole 6-Bromoindole (Hypothesized for This compound) Bromoindole->IKK Inhibits

References

"structure-activity relationship of bromo-substituted indoles"

Author: BenchChem Technical Support Team. Date: January 2026

<><>

Indole Bromination Effect: A Comparative Guide to Structure-Activity Relationships

Introduction: Strategic Role of Bromine in Modulating Indole Bioactivity

indole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its role as a "privileged structure" in drug design.[1] Its inherent biological activities are vast, but its true potential is often unlocked through targeted chemical modification. One of the most impactful modifications is halogenation, specifically bromination. introduction of a bromine atom onto the indole ring is not a trivial substitution; it is a strategic decision that leverages the unique physicochemical properties of bromine to profoundly alter a molecule's interaction with biological targets.[2]

Bromine's influence stems from several key factors:

  • Halogen Bonding: bromine atom possesses a region of positive electrostatic potential (a σ-hole) that can engage in non-covalent, highly directional interactions with Lewis bases, such as the oxygen and nitrogen atoms found in protein backbones and side chains. This "halogen bond" can significantly enhance binding affinity and specificity for a target protein.

  • Lipophilicity: Bromination increases the lipophilicity of the indole scaffold, which can improve its ability to cross cellular membranes and reach intracellular targets. However, this must be carefully balanced to maintain requisite solubility.

  • Metabolic Stability: presence of a bromine atom can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.

  • Steric and Electronic Effects: size and electron-withdrawing nature of bromine can induce conformational changes in the molecule and alter the electronic distribution of the indole ring, fine-tuning its reactivity and binding properties.[3]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of bromo-substituted indoles, offering researchers field-proven insights into how the position of bromine substitution dictates biological outcomes. We will explore key therapeutic areas, present comparative data, and provide validated experimental protocols for synthesis and evaluation.

Positional Isomerism: A Masterclass in SAR

specific position of the bromine atom on the indole's benzene ring (positions 4, 5, 6, and 7) is a critical determinant of biological activity. A compound's potency and selectivity can vary by orders of magnitude simply by shifting the bromine from one carbon to another.

5-Bromoindoles: Powerhouse of Potency

C-5 position is arguably the most explored and successful site for bromination. A bromine atom at this position often leads to a significant enhancement in potency across a diverse range of biological targets.[4]

Key rapeutic Applications:

  • Anticancer Activity: 5-Bromoindole derivatives have shown significant promise as anticancer agents, particularly as kinase inhibitors.[1] For instance, they have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Src kinase, both of which are pivotal in cancer cell proliferation and survival.[1][4] mechanism often involves cell cycle arrest and the induction of apoptosis.[1]

  • Antiviral & Antimicrobial Activity: 5-bromo substitution is a common feature in indole derivatives targeting viruses like HIV and HCV.[1]

  • Neuroprotection: Certain 5-bromoindoles exhibit neuroprotective effects, making them interesting candidates for neurodegenerative disease research.[1]

consistent success of the 5-bromo substitution is often attributed to the favorable orientation it provides for forming critical halogen bonds within the active sites of target proteins, such as kinases.[4]

6-Bromoindoles: Versatility in Action

While perhaps not as universally potent as their 5-bromo counterparts, 6-bromoindoles exhibit a remarkable breadth of biological activities.

Key rapeutic Applications:

  • Anti-inflammatory Activity: 6-Bromoindole and its derivatives, such as 6-bromoisatin, have been shown to be potent anti-inflammatory agents.[5][6] ir mechanism involves inhibiting the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus, thereby downregulating the production of inflammatory mediators like nitric oxide (NO) and TNF-α.[5][6]

  • Antimicrobial and Antifungal Properties: Derivatives of 6-bromoindole have been identified with significant activity against various bacterial and fungal pathogens.[7][8] Some compounds act by disrupting the cell membrane of the microbes.[8]

  • Anticancer Potential: Like other bromoindoles, 6-bromo derivatives have been investigated for their ability to inhibit cancer cell proliferation.[7]

activity of 6-bromoindoles highlights how a positional shift can alter the primary therapeutic application, moving from potent kinase inhibition (as seen with 5-bromoindoles) to powerful anti-inflammatory and antimicrobial effects.

Comparative Activity of Bromo-Isatins in Anti-Inflammatory Assays

To illustrate the profound impact of bromine's position, we can compare the inhibitory activity of brominated isatins (an oxidized form of indole) on nitric oxide (NO) production in macrophages. This data clearly demonstrates a positional preference for activity.

CompoundTargetAssay SystemIC₅₀ (µM)
Isatin (unsubstituted)NO ProductionRAW264.7 Macrophages~430
5-Bromoisatin NO ProductionRAW264.7 Macrophages~151.6
6-BromoisatinNO ProductionRAW264.7 MacrophagesSimilar to 5-Bromoisatin
7-BromoisatinNO ProductionRAW264.7 Macrophages> 350 (Low activity)
Data synthesized from reference[6].

Causality Behind the Data: data strongly suggests that bromine substitution at the C-5 and C-6 positions is optimal for this particular anti-inflammatory activity.[6] significantly lower potency of 7-bromoisatin indicates that the steric bulk or electronic properties of bromine at the C-7 position are detrimental to the compound's interaction with the biological target responsible for NO production, likely by preventing optimal orientation within the active site.[6]

Visualizing the SAR Landscape

To better understand these relationships, we can visualize the indole scaffold and the impact of bromine substitution at different positions.

Caption: SAR summary of bromo-substituted indoles.

Experimental Protocols: From Synthesis to Screening

To ensure scientific integrity, the following sections provide validated, step-by-step protocols for the synthesis of a key bromoindole intermediate and its subsequent evaluation in a representative biological assay.

Protocol 1: Synthesis of 5-Bromoindole

This protocol describes a common and reliable method for synthesizing 5-bromoindole, which serves as a crucial starting material for a vast array of more complex derivatives.[9][10] strategy involves protecting the reactive pyrrole ring as a sulfonate adduct, allowing for selective bromination on the benzene ring, followed by deprotection.

Materials:

  • Indole

  • Ethanol

  • Sodium bisulfite solution (e.g., 27% w/w)

  • Acetic anhydride

  • Bromine

  • Sodium hydroxide (NaOH) solution (e.g., 40% w/w)

  • Standard laboratory glassware and equipment (stir plate, filtration apparatus, etc.)

Procedure:

  • Step 1: Formation of the Sulfonate Adduct (Intermediate I).

    • Dissolve indole (e.g., 7.2g) in ethanol (e.g., 80mL).[10]

    • With stirring, slowly add a solution of sodium bisulfite (e.g., 52g of a 27% aqueous solution) dropwise.[10]

    • Stir the reaction mixture at room temperature for 18-20 hours.[10]

    • Collect the resulting solid precipitate by vacuum filtration, wash with a small amount of cold ethanol and then ether, and air dry to yield Intermediate I (2-sodium sulfonate-indole).[10]

    • Causality: This step is critical for selectivity. pyrrole ring of indole is more nucleophilic than the benzene ring. bisulfite reversibly adds across the C2-C3 double bond, effectively protecting it from the electrophilic brominating agent in a later step.

  • Step 2: Acetylation (Intermediate II).

    • Suspend Intermediate I (e.g., 10g) in acetic anhydride (e.g., 100mL).[9]

    • Heat the suspension with stirring to 70-75°C and maintain for 2-3 hours.[10]

    • Cool the reaction to room temperature. product, Intermediate II (N-acetyl indoline-2-sulfonate), will precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with ether, and air dry.[9]

    • Causality: Acetylation of the indole nitrogen further deactivates the pyrrole ring towards electrophilic attack and stabilizes the intermediate.

  • Step 3: Selective Bromination.

    • Dissolve Intermediate II in water (e.g., 150mL) and cool the solution to 0-5°C in an ice bath.[9]

    • While maintaining the temperature below 5°C and stirring vigorously, add bromine (1 equivalent) dropwise.[9]

    • Continue stirring at 0-5°C for 1-3 hours, then allow the mixture to warm to room temperature and stir for another 1-2 hours.[10]

    • Causality: With the pyrrole ring protected, the electrophilic bromine is directed to the electron-rich benzene ring. C-5 position is electronically favored for substitution. Low temperatures are used to control the reaction rate and minimize the formation of di-brominated side products.

  • Step 4: Deprotection and Hydrolysis.

    • Quench any excess bromine by adding a solution of sodium bisulfite until the reddish color disappears.[9]

    • Make the solution strongly basic by adding 40% NaOH solution and reflux the mixture for 12-18 hours.[10] This step hydrolyzes the acetyl group and eliminates the sulfonate group, regenerating the indole aromatic system.

    • Cool the reaction mixture. crude 5-bromoindole product will precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry. product can be further purified by recrystallization or column chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol outlines a gold-standard method for determining the inhibitory potential of a synthesized bromoindole derivative against a specific protein kinase.[11][12] This type of assay directly measures the enzymatic activity of the kinase.

Materials:

  • Purified, active recombinant kinase (e.g., Src, EGFR)

  • Specific peptide or protein substrate for the kinase

  • Bromoindole test compound, dissolved in DMSO

  • [γ-³²P]ATP (radioactive ATP)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP solution

  • Phosphocellulose filter plates (e.g., 96-well format)

  • Stop solution (e.g., phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Step 1: Assay Preparation.

    • Prepare serial dilutions of the bromoindole test compound in DMSO. A typical starting range might be from 100 µM down to low nM concentrations.

    • In a 96-well plate, add a small volume of each compound dilution. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.

  • Step 2: Kinase Reaction.

    • Prepare a master mix containing the kinase reaction buffer, the peptide substrate, and the purified kinase enzyme.

    • Initiate the phosphorylation reaction by adding a solution of ATP containing a known amount of [γ-³²P]ATP to each well. A typical ATP concentration to use is the Kₘ(ATP) for the specific kinase to ensure comparability of data.[11]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-90 minutes). time should be within the linear range of the reaction.

    • Causality: This step allows the kinase to transfer the radioactive phosphate from [γ-³²P]ATP onto the substrate. An effective inhibitor will compete with ATP or the substrate, reducing the amount of radioactive phosphate transferred.

  • Step 3: Stopping the Reaction and Capturing the Substrate.

    • Terminate the reaction by adding a stop solution, such as phosphoric acid.

    • Transfer the reaction mixtures from the reaction plate to a phosphocellulose filter plate. filter paper in these plates has a positive charge and will bind the negatively charged phosphorylated peptide substrate. Unreacted, negatively charged [γ-³²P]ATP will pass through.

    • Wash the filter plate multiple times with phosphoric acid to remove all unbound [γ-³²P]ATP.

  • Step 4: Quantification and Data Analysis.

    • After washing and drying the plate, add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter. counts per minute (CPM) are directly proportional to the amount of phosphorylated substrate, and thus to the kinase activity.

    • Subtract the background (no enzyme control) from all measurements.

    • Calculate the percent inhibition for each compound concentration relative to the 100% activity control (DMSO only).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Visualizing the Experimental Workflow

interplay between chemical synthesis and biological evaluation is central to SAR studies.

Caption: Iterative workflow for SAR studies.

Conclusion

strategic placement of a bromine atom on the indole scaffold is a powerful tool in medicinal chemistry for modulating biological activity. Structure-activity relationship studies consistently demonstrate that the C-5 and C-6 positions are often "hotspots" for enhancing potency, though the optimal position is always target-dependent. By understanding the underlying principles of halogen bonding, lipophilicity, and steric effects, and by employing robust, validated protocols for synthesis and screening, researchers can effectively harness the "bromine effect" to guide the design of next-generation therapeutics with improved efficacy and selectivity.

References

A Comparative Cytotoxicity Analysis: 4-Bromo-1H-indol-6-ol and 5-bromoindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indole scaffold represents a privileged structure, forming the foundation of numerous biologically active compounds. The strategic placement of substituents on the indole ring can dramatically influence their pharmacological properties, including their cytotoxic effects against cancer cells. This guide provides an in-depth, objective comparison of the cytotoxic profiles of two isomeric brominated indoles: 4-Bromo-1H-indol-6-ol and 5-bromoindole.

While extensive research has illuminated the anticancer potential of 5-bromoindole and its derivatives, a direct comparative cytotoxic evaluation with this compound is not extensively documented in publicly available literature. This guide, therefore, synthesizes the existing experimental data for 5-bromoindole and provides a scientifically grounded, theoretical comparison for this compound based on established structure-activity relationships of substituted indoles.

The Critical Role of Substituent Positioning

The differential placement of the bromine and hydroxyl groups in this compound versus the single bromine substituent in 5-bromoindole is predicted to have a profound impact on their respective cytotoxic activities.

5-bromoindole: The presence of a bromine atom at the 5-position of the indole ring is a well-established strategy for enhancing cytotoxic potency. This is attributed to several factors:

  • Increased Lipophilicity: The bromine atom increases the molecule's lipophilicity, which can facilitate its passage through the lipid-rich cell membranes of cancer cells.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological macromolecules like proteins and DNA, potentially disrupting their function.

  • Metabolic Stability: Bromine substitution can block positions susceptible to metabolic degradation, thereby increasing the compound's bioavailability and duration of action.

This compound: This isomer introduces two key modifications compared to the parent indole structure: a bromine atom at the 4-position and a hydroxyl group at the 6-position.

  • Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding, a crucial interaction for binding to target proteins. It can also be a site for metabolic transformations, potentially leading to the formation of active or inactive metabolites.

  • Combined Effects: The interplay between the electron-withdrawing bromine atom and the electron-donating hydroxyl group can significantly alter the electron density distribution of the indole ring, influencing its reactivity and interactions with biological targets.

Comparative Cytotoxicity: Experimental Data and Projections

A substantial body of evidence underscores the cytotoxic potential of 5-bromoindole derivatives against a variety of cancer cell lines. In contrast, specific experimental data for this compound remains limited.

Quantitative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxic activity of 5-bromoindole derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth). A lower IC50 value indicates higher cytotoxicity.

Compound/DerivativeCancer Cell LineIC50 (µM)
5-bromo-3-(N-substituted-thiosemicarbazono)-1H-2-indolinone (derivative 2f)BT-549 (Breast)~0.40
5-bromo-3-(N-substituted-thiosemicarbazono)-1H-2-indolinone (derivative 2f)NCI-H23 (Non-small cell lung)~0.79
5-bromo-3-(N-substituted-thiosemicarbazono)-1H-2-indolinone (derivative 2f)IGROV1 (Ovarian)~0.95
7-acetamido-2-aryl-5-bromo-3-trifluoroacetylindole (derivative 5g)A549 (Lung)2.72[1]
7-acetamido-2-aryl-5-bromo-3-trifluoroacetylindole (derivative 5f)HeLa (Cervical)7.95[1]

Note: The data for 5-bromoindole derivatives highlights their potent anticancer activity, with some compounds exhibiting sub-micromolar efficacy. The specific substitutions on the indole core significantly influence the cytotoxic potency.

Due to the absence of direct experimental data for This compound , a quantitative comparison is not possible at this time. However, based on structure-activity relationship studies of other substituted indoles, it is plausible that this compound would also exhibit cytotoxic properties. The presence of both a halogen and a hydroxyl group suggests the potential for multiple modes of interaction with cellular targets.

Mechanistic Insights: Apoptosis as a Key Pathway

The cytotoxic effects of many indole derivatives are mediated through the induction of apoptosis, or programmed cell death. This is a critical mechanism for eliminating cancerous cells in a controlled manner.

Apoptotic Signaling Pathway

The induction of apoptosis by cytotoxic agents often involves the activation of a cascade of enzymes called caspases. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both converging on the activation of executioner caspases, such as caspase-3.

Indole Brominated Indole (e.g., 5-bromoindole derivative) Cell Cancer Cell Indole->Cell Mito Mitochondrial Stress Cell->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Leads to Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction & Measurement A Seed cells in 96-well plate B Treat with varying concentrations of indole compounds A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours (Formazan formation) D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance (e.g., at 570 nm) F->G

References

A Comparative Guide to the Efficacy of Catalysts in 4-Bromo-1H-indol-6-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The functionalized indole scaffold is a cornerstone in medicinal chemistry and materials science. Specifically, 4-Bromo-1H-indol-6-ol serves as a critical intermediate in the synthesis of various pharmacologically active agents. Its strategic substitution pattern demands a robust and efficient synthetic approach. This guide provides an in-depth comparison of different catalytic and reagent-based strategies for its synthesis, focusing on a practical and common two-stage approach: the formation of the 1H-indol-6-ol core, followed by regioselective bromination. We will dissect the underlying mechanisms, provide detailed experimental protocols, and present comparative data to guide researchers in selecting the optimal methodology for their specific needs.

Part 1: Synthesis of the 1H-indol-6-ol Intermediate

The formation of the indole nucleus is the pivotal step in this synthesis. While numerous named reactions exist for indole synthesis, the Leimgruber-Batcho synthesis offers a versatile and high-yielding route starting from readily available nitrotoluenes.[1][2] A key step in this process is the reductive cyclization of a β-dimethylamino-2-nitrostyrene intermediate. Here, we compare a classic chemical reduction method with a modern palladium-catalyzed approach.

Methodology Overview: Leimgruber-Batcho Reductive Cyclization

The Leimgruber-Batcho synthesis begins with the condensation of a substituted o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. This intermediate then undergoes a reductive cyclization to furnish the indole ring.[3] The choice of reducing agent is critical and defines the "catalytic" nature of the process.

cluster_0 Overall Synthetic Workflow SM 3-Hydroxy-4-nitrotoluene Int1 Enamine Intermediate SM->Int1 DMF-DMA, Pyrrolidine Indole 1H-indol-6-ol Int1->Indole Reductive Cyclization (Catalyst Comparison) Product This compound Indole->Product Bromination (Reagent/Catalyst Comparison)

Caption: Overall two-stage synthetic strategy for this compound.

Catalyst Comparison for Reductive Cyclization

System 1: Chemical Reduction with Raney Nickel/Hydrazine

This classic approach utilizes a heterogeneous catalyst, Raney Nickel, with hydrazine as the hydrogen source to reduce the nitro group, initiating cyclization.[1] Hydrazine decomposes on the nickel surface to produce hydrogen gas in situ, which then reduces the nitro group to an amine. This newly formed amine readily attacks the enamine functionality, leading to cyclization and subsequent elimination of dimethylamine to form the aromatic indole ring.[4]

System 2: Palladium-Catalyzed Reductive Cyclization

Transition metal catalysis offers a more controlled and often milder alternative. Palladium catalysts, particularly Pd/C, are highly effective for the reduction of nitro groups.[5] In a process analogous to the Raney Nickel system, Pd/C catalyzes the hydrogenation of the nitro group, which is the rate-determining step for the cyclization. The reaction can be performed with hydrogen gas or a transfer hydrogenation reagent. More advanced palladium complexes can also be used, often providing better functional group tolerance and lower catalyst loadings.[5]

Data Summary: Reductive Cyclization Catalysts
ParameterSystem 1: Raney Nickel / HydrazineSystem 2: Palladium on Carbon (Pd/C) / H₂
Catalyst Type Heterogeneous MetalHeterogeneous Precious Metal
Primary Function Nitro Group ReductionNitro Group Reduction
Typical Conditions Raney Ni, Hydrazine hydrate, Ethanol, Reflux10% Pd/C, H₂ (balloon or Parr shaker), Ethanol/Ethyl Acetate, RT-50°C
Advantages Cost-effective, Widely used[1]High efficiency, Milder conditions, Cleaner reaction profile[5]
Disadvantages Pyrophoric catalyst, Stoichiometric toxic reagent (hydrazine)Higher catalyst cost, Requires handling of H₂ gas
Mechanistic Ref. [1][4][5]

Part 2: Regioselective Bromination of 1H-indol-6-ol

With the 1H-indol-6-ol core synthesized, the final step is electrophilic bromination. The indole nucleus is electron-rich, but directing the incoming electrophile to the C4 position can be challenging. The hydroxyl group at C6 and the pyrrolic nitrogen activate the ring, but selectivity can be an issue. We compare a standard brominating agent with an iodine-catalyzed system.

Methodology Overview: Electrophilic Aromatic Bromination

The electron-rich nature of the indole ring makes it susceptible to electrophilic attack. The challenge lies in controlling the regioselectivity of the bromination.

cluster_1 Bromination Mechanisms Indole 1H-indol-6-ol NBS_Sys NBS System Indole->NBS_Sys NBS, Solvent Iodine_Sys Iodine-Catalyzed System Indole->Iodine_Sys Br₂, I₂ (cat.) Product This compound NBS_Sys->Product Iodine_Sys->Product

Caption: Comparative pathways for the bromination of the indole intermediate.

Reagent/Catalyst Comparison for Bromination

System 1: N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic systems.[6][7] It provides a low concentration of molecular bromine in situ, which minimizes over-bromination and side reactions. The reaction can be performed under neutral or acidic conditions. Acid catalysis, for instance with HCl, can enhance the electrophilicity of the bromine source.[8] For indoles, the reaction typically proceeds readily at or below room temperature.

System 2: Iodine-Catalyzed Bromination

The use of iodine as a catalyst for aromatic bromination is a well-established method.[9] In the presence of molecular bromine and iodine, the more potent electrophile, iodine bromide (IBr), is formed in situ.[10] IBr is more polarized than Br₂ (due to the difference in electronegativity), making it a stronger electrophile that can react more efficiently with the aromatic substrate. This catalytic approach can lead to faster reactions and potentially higher selectivity.[9]

Data Summary: Bromination Reagents/Catalysts
ParameterSystem 1: N-Bromosuccinimide (NBS)System 2: Iodine-Catalyzed Bromination
Reagent/Catalyst Stoichiometric Reagent (NBS)Molecular Bromine (Br₂) with catalytic Iodine (I₂)
Active Electrophile Br₂ (from NBS) or protonated NBSIodine Bromide (IBr)
Typical Conditions NBS, Dichloromethane or THF, 0°C to RTBr₂, I₂ (cat.), Acetic Acid, RT
Advantages Easy to handle solid reagent, Mild conditions, Good selectivity[6][11]Catalytic, Potentially faster reaction rates, Uses inexpensive reagents[9]
Disadvantages Generates succinimide byproductRequires handling of corrosive liquid bromine, IBr can be harsh
Mechanistic Ref. [7][8][9][10]

Experimental Protocols

Protocol 1: Synthesis of 1H-indol-6-ol via Leimgruber-Batcho (Raney Ni Reduction)
  • Step A: Enamine Formation: In a round-bottom flask, dissolve 3-hydroxy-4-nitrotoluene (1 equiv.) in anhydrous DMF. Add pyrrolidine (1.2 equiv.) followed by N,N-dimethylformamide dimethyl acetal (1.2 equiv.). Heat the mixture to 110 °C for 2-4 hours, monitoring by TLC. Cool the reaction mixture and pour it into ice water. Collect the precipitated red-orange solid (the enamine intermediate) by filtration and dry under vacuum.

  • Step B: Reductive Cyclization: Suspend the enamine intermediate in ethanol. Carefully add Raney Nickel (approx. 10% w/w) as a slurry in ethanol. Heat the suspension to reflux and add hydrazine monohydrate (3-5 equiv.) dropwise over 30 minutes. Reflux for an additional 1-2 hours until the starting material is consumed (monitored by TLC). Cool the reaction, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (Silica gel, Ethyl Acetate/Hexanes) to yield 1H-indol-6-ol.

Protocol 2: Bromination of 1H-indol-6-ol using NBS
  • Dissolve 1H-indol-6-ol (1 equiv.) in anhydrous THF or Dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with Ethyl Acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford this compound.

Conclusion and Scientific Insights

For the synthesis of the 1H-indol-6-ol core , the Palladium-catalyzed reductive cyclization generally offers superior performance in terms of reaction mildness and cleanliness over the classical Raney Nickel/hydrazine method. While Raney Nickel is cheaper, the safety concerns associated with its pyrophoric nature and the use of toxic hydrazine make the Pd/C system more attractive for modern laboratory settings, especially when functional group tolerance is required.

For the subsequent bromination , N-Bromosuccinimide stands out as the more practical and controllable reagent for laboratory scale. Its solid nature makes it easier to handle than liquid bromine, and the reaction conditions are typically very mild, which is crucial for preserving the sensitive indole ring. While iodine catalysis is an effective strategy for activating bromine, the handling of elemental bromine and the potentially harsher nature of the in situ generated IBr may offer fewer advantages for this specific, already activated substrate, unless reaction kinetics are a primary concern.

Ultimately, the choice of catalyst and reagent will depend on the specific constraints of the research environment, including scale, budget, available equipment, and safety protocols. This guide provides the foundational data and rationale to make an informed, scientifically sound decision.

References

A Researcher's Comparative Guide to Cross-Reactivity Profiling of 4-Bromo-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

We will delve into the strategic rationale behind a tiered screening approach, compare key assay platforms, and provide actionable, field-tested protocols. The objective is to equip researchers with the knowledge to design and execute self-validating studies that generate a robust and reliable selectivity profile for their compounds of interest.

The Rationale for a Tiered Cross-Reactivity Screening Cascade

A tiered approach is the most resource-effective strategy for profiling a novel compound like 4-Bromo-1H-indol-6-ol. It begins with broad, cost-effective screens to identify potential liabilities and progresses to more focused, in-depth assays for lead optimization. This prevents the investment of significant resources into non-selective candidates.[4][5]

A typical cascade involves:

  • Tier 1 (Broad Screening): High-throughput screening against large, diverse panels of targets (e.g., kinases, GPCRs) at a single high concentration (typically 1-10 µM). The goal is hit identification—flagging any potential off-target interactions.

  • Tier 2 (Dose-Response & Potency): Hits identified in Tier 1 are followed up with multi-point dose-response assays to determine potency (IC50/Ki). This confirms the initial finding and quantifies the liability.

  • Tier 3 (Functional & Cellular Validation): For significant off-target hits, functional or cell-based assays are employed to understand the downstream biological consequence of the interaction. This is crucial for assessing true physiological risk.

Below is a visual representation of this strategic workflow.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Functional Validation cluster_3 Decision Point T1_Start Compound of Interest (this compound) T1_Kinase Broad Kinase Panel (e.g., Promega General Panel) [1-10 µM] T1_Start->T1_Kinase T1_Safety Safety Pharmacology Panel (e.g., Eurofins SafetyScreen44) [1-10 µM] T1_Start->T1_Safety T2_Kinase Dose-Response Kinase Assays (Determine IC50) T1_Kinase->T2_Kinase If >50% Inhibition T2_GPCR Radioligand Binding Assays (Determine Ki) T1_Safety->T2_GPCR If >50% Inhibition (GPCR/Ion Channel Hits) T3_hERG hERG Patch Clamp Assay (Cardiac Safety) T1_Safety->T3_hERG If hERG Hit T3_Cellular Cell-Based Pathway Assays (e.g., Phospho-protein levels) T2_Kinase->T3_Cellular If Potent (IC50 < 1 µM) T2_GPCR->T3_Cellular If Potent (Ki < 1 µM) Decision Proceed or Redesign? T3_Cellular->Decision T3_hERG->Decision

Caption: Tiered workflow for cross-reactivity profiling.

Comparative Analysis of Key Assay Platforms

Choosing the right assay platform is critical for generating high-quality, reproducible data. Here, we compare common platforms for the two largest and most frequently implicated target families: kinases and G-Protein Coupled Receptors (GPCRs).

Given the prevalence of indole scaffolds in kinase inhibitors, a broad kinase screen is the logical first step.[1][6] The primary choice is between binding assays and enzymatic (activity) assays.

Assay PlatformPrincipleProsConsRecommended Use Case
Promega ADP-Glo™ [7][8][9]Luminescent, homogenous assay that quantifies ADP produced during the kinase reaction.Measures direct enzymatic inhibition; High sensitivity; Automation-friendly.Indirect measurement; Potential for ATP-competitive compound interference.Tier 1 broad screening and Tier 2 dose-response for lead compounds.
Radiometric Assays (e.g., ³³P-ATP) Measures the incorporation of radiolabeled phosphate from ATP onto a substrate."Gold standard"; Direct measure of enzymatic activity; High sensitivity.Requires handling of radioactivity; Lower throughput; More expensive.Orthogonal validation of key hits; Mechanistic studies.
Binding Assays (e.g., KINOMEscan™) Competition-based assay where the test compound competes with an immobilized ligand for binding to the kinase active site.Does not require active enzyme or substrate; Broad coverage; High throughput.Does not measure functional inhibition; May miss allosteric inhibitors.Initial broad screening to identify all potential binding interactions.

Application Scientist's Insight: For a novel compound like this compound, starting with a functional enzymatic screen like the Promega Kinase Selectivity Profiling System is highly recommended.[8][10][11] It directly measures the impact on kinase activity, which is more biologically relevant than binding alone. A panel like the General Panel covers a representative swath of the human kinome, providing a cost-effective first pass.[10] Any significant hits should then be confirmed with dose-response curves using the same platform.

Off-target interactions with GPCRs, ion channels, and transporters are a major source of adverse drug reactions.[4][12] Commercial services like the Eurofins SafetyScreen™ panels provide an efficient way to assess these liabilities early.[4][12][13]

Assay PlatformPrincipleProsConsRecommended Use Case
Radioligand Binding Assays [14]Measures the ability of a test compound to displace a known, high-affinity radioligand from a receptor."Gold standard" for affinity; Highly sensitive and quantitative (Ki determination).Requires radioactivity; Does not distinguish between agonists and antagonists.Tier 1 broad screening (e.g., SafetyScreen44) and Tier 2 Ki determination.
Functional Assays (e.g., Calcium Flux, cAMP) Measures the downstream cellular response to receptor activation or inhibition.Provides functional context (agonist vs. antagonist); More physiologically relevant.Lower throughput; More complex assay development.Tier 3 validation of functionally relevant hits from binding screens.
hERG Patch Clamp Assays [15][16][17]Electrophysiological method that directly measures ion flow through the hERG potassium channel in live cells."Gold standard" for cardiac safety; Provides direct functional data on ion channel block.Low throughput; Technically demanding; Expensive.Mandatory for any program with potential cardiac liability.[15][16]

Application Scientist's Insight: The most pragmatic approach is to use a broad radioligand binding panel, such as the Eurofins SafetyScreen44 , for the initial Tier 1 screen.[12][13] This panel covers a wide range of targets known to be involved in adverse events.[4][12] A critical target within this is the hERG channel; any significant activity must be immediately followed up with a gold-standard patch clamp assay to quantify the risk of QT prolongation.[15][16][18]

Illustrative Data & Interpretation

To contextualize the screening process, the following tables present hypothetical data for this compound against a primary target (e.g., a hypothetical "Target Kinase A") and two alternative, well-characterized indole-based inhibitors.

Table 1: Tier 1 Kinase Panel Screen (% Inhibition at 10 µM) Data generated using a representative 24-kinase panel.

KinaseThis compoundComparator 1 (Selective)Comparator 2 (Non-Selective)
Target Kinase A 95% 98% 92%
CDK215%5%88%
Lck8%2%65%
ROCK172% 11%75%
PKA5%1%45%
... (20 other kinases)<20%<15%Variable

Interpretation: The initial screen suggests this compound has high activity against its intended target but also shows a significant off-target interaction with ROCK1. Comparator 1 is highly selective, while Comparator 2 is promiscuous.

Table 2: Tier 2 Dose-Response Follow-up (IC50, nM)

CompoundTarget Kinase A (IC50)ROCK1 (IC50)Selectivity Ratio (ROCK1/Target A)
This compound50 nM850 nM17-fold
Comparator 145 nM>10,000 nM>222-fold
Comparator 265 nM120 nM1.8-fold

Interpretation: Dose-response confirms the ROCK1 liability for this compound. While it is 17-fold selective for its primary target, this may not be sufficient depending on the therapeutic window. Comparator 1 shows an excellent selectivity profile, whereas Comparator 2 is clearly non-selective. This data is critical for guiding the next steps of medicinal chemistry optimization.

G cluster_0 Selective Compound cluster_1 Non-Selective Compound C1 Cmpd 1 T_A Target A C1->T_A High Affinity OT_1 Off-Target 1 OT_2 Off-Target 2 C2 Cmpd 2 T_B Target B C2->T_B High Affinity OT_3 Off-Target 3 C2->OT_3 Off-Target Affinity OT_4 Off-Target 4 C2->OT_4 Off-Target Affinity

Caption: Selective vs. Non-Selective Inhibition Profile.

Experimental Protocols

To ensure data integrity, protocols must be robust and include appropriate controls.

This protocol is adapted for a 384-well format and assumes a Tier 1 hit has been identified.

  • Compound Preparation: Prepare an 11-point, 3-fold serial dilution of this compound in 100% DMSO, starting at 1 mM.

  • Assay Plate Preparation:

    • Transfer 1 µL of each compound dilution to a 384-well assay plate.

    • Include "max activity" controls (DMSO vehicle only) and "no enzyme" background controls.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in reaction buffer containing the target kinase (e.g., ROCK1) and its specific substrate.

    • Add 10 µL of the 2X Kinase/Substrate solution to each well.

    • Prepare a 2X ATP solution. Add 10 µL to each well to initiate the reaction. Final reaction volume is 20 µL.

    • Incubate for 60 minutes at room temperature.

  • Signal Generation:

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader (e.g., BMG PHERAstar).

  • Data Analysis:

    • Subtract background (no enzyme) from all wells.

    • Normalize data to the max activity control (DMSO only) to get % Inhibition.

    • Plot % Inhibition vs. log[Compound Concentration] and fit a four-parameter logistic curve to determine the IC50 value.

This protocol describes a filtration-based assay to determine the Ki of a test compound.[14][19]

  • Compound Preparation: Prepare a 10-point, 5-fold serial dilution of this compound in assay buffer.

  • Reagent Preparation:

    • Thaw a membrane preparation from cells expressing the target GPCR (e.g., Adrenergic Alpha-1A).

    • Prepare the radioligand (e.g., [³H]-Prazosin) at a concentration equal to its Kd for the receptor.

  • Assay Incubation:

    • In a 96-well plate, combine:

      • 50 µL test compound dilution (or buffer for total binding, or a saturating concentration of a known unlabeled ligand for non-specific binding).

      • 50 µL radioligand.

      • 150 µL membrane preparation.

    • Incubate for 90 minutes at room temperature with gentle agitation.[14]

  • Filtration and Washing:

    • Rapidly harvest the plate contents onto a PEI-presoaked glass fiber filter plate using a cell harvester. This traps the membrane-bound radioligand.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Signal Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot Specific Binding vs. log[Compound Concentration] to determine the IC50.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Best Practices

The systematic evaluation of cross-reactivity is not an optional step but a foundational pillar of successful drug discovery. For a novel molecule like this compound, a tiered screening strategy provides the most effective balance of breadth, depth, and resource management.

Key Takeaways for Researchers:

  • Start Broad, Then Focus: Use comprehensive panels for initial screening to uncover unexpected liabilities.

  • Function Matters: Prioritize functional assays (enzymatic, cellular) over simple binding assays when possible, as they provide more biologically relevant data.

  • Validate Your Hits: Always confirm initial single-point hits with dose-response curves to determine potency and eliminate false positives.

  • Know Your Safety Targets: Pay special attention to key safety targets like hERG and the panel of receptors and channels implicated in common adverse events.

  • Integrate Data: Selectivity is relative. The profile of a compound must be interpreted in the context of its on-target potency to make informed decisions about its therapeutic potential.

By adhering to these principles and employing robust, self-validating assay protocols, research teams can build a comprehensive understanding of their compound's biological activity, mitigate risks, and ultimately increase the probability of advancing safe and effective candidates to the clinic.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-1H-indol-6-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-1H-indol-6-ol, a halogenated indole derivative. As a Senior Application Scientist, this document is designed to provide you not just with instructions, but with the scientific reasoning behind them, ensuring a culture of safety and compliance in your laboratory.

The core principle for disposing of this compound stems from its classification as a halogenated organic compound . The presence of the bromine atom necessitates a specific waste stream to prevent environmental contamination and avoid dangerous reactions.[1][2] Halogenated wastes are treated differently from non-halogenated organic wastes, primarily due to their potential toxicity and the harmful byproducts that can be generated during improper disposal or incineration.[1][3]

Immediate Safety & Handling Protocols

Before beginning any work that will generate this compound waste, it is imperative to establish a safe operating environment. The inherent risks associated with halogenated and indole-based compounds demand strict adherence to safety protocols.

Required Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your first line of defense against chemical exposure. The following must be worn at all times when handling this compound or its waste:

PPE ItemSpecification & Rationale
Eye Protection Tightly fitting safety goggles or a face shield. Protects against splashes and potential dust from the solid compound.[1][4]
Hand Protection Chemically resistant nitrile gloves. Always check the manufacturer's glove compatibility data.[1]
Body Protection A laboratory coat. This should be kept fastened to protect against spills.[1]
Respiratory Protection If handling the solid powder outside of a certified chemical fume hood, a NIOSH/MSHA approved respirator with particulate filters is recommended to prevent inhalation.[4][5]
Engineering Controls: The Primary Barrier

All handling of this compound, including weighing, transfers, and the addition of waste to its designated container, should be performed within a properly functioning chemical fume hood.[1][3] This engineering control is critical for preventing the inhalation of any dust or vapors and containing any accidental spills.

Step-by-Step Disposal Procedure

The disposal of this compound is a multi-step process that begins the moment waste is generated. The key is waste segregation .

Step 1: Waste Identification and Segregation

From the outset, all waste streams containing this compound must be classified as Hazardous Halogenated Organic Waste .[1][2]

  • What to Segregate:

    • Unused or expired this compound solid.

    • Solutions containing dissolved this compound.

    • Contaminated labware (e.g., pipette tips, filter paper, weighing boats).

    • Solvent rinses of glassware that contained the compound.

  • The Critical Rule: Never mix halogenated waste with non-halogenated organic waste.[3][6] Doing so contaminates the entire non-halogenated solvent stream, significantly increasing disposal costs and complexity.[3]

Step 2: Selecting the Correct Waste Container

Acquire a dedicated waste container, typically provided by your institution's Environmental Health & Safety (EHS) department.

  • Container Type: Use a clearly marked, compatible container, often a polyethylene carboy labeled "Halogenated Organic Waste".[2][7] Metal containers are generally not recommended as some halogenated solvents can degrade to form acids, which may corrode the metal.[7]

  • Venting: For liquid waste, ensure the container has a vented cap if there is any potential for gas evolution, though this is less common for indole derivatives compared to more reactive compounds.

Step 3: Labeling and Documentation

Proper labeling is a legal and safety requirement. As soon as the first drop of waste is added, the container must be labeled.

  • Label Contents:

    • The words "Hazardous Waste ".[3]

    • The specific chemical constituents, including "this compound" and any solvents used.

    • An approximate percentage or volume of each component.

    • The date the first waste was added.

    • The responsible researcher's name and lab location.

Step 4: Accumulation and Storage

Waste containers must be managed correctly within the laboratory, in what is known as a Satellite Accumulation Area (SAA).[3]

  • Keep it Closed: The waste container must be securely closed at all times, except when actively adding waste.[3][6] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

  • Secondary Containment: Store the container in a designated, properly segregated area within secondary containment (such as a plastic tub) to contain any potential leaks.[7]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

Step 5: Arranging for Final Disposal

Once the waste container is full, or if it has been accumulating for a period defined by your institutional policy (often 90-180 days), it must be transferred for final disposal.

  • Contact EHS: Do not dispose of this waste yourself. Contact your institution's Environmental Health & Safety (EHS) or equivalent department to arrange for a pickup.[8] They are trained professionals who will transport the waste to a licensed hazardous waste treatment and disposal facility.

  • Disposal Method: The ultimate fate of halogenated organic waste is typically high-temperature incineration at a specialized facility equipped to handle and neutralize the hazardous combustion byproducts, such as hydrogen bromide.[2]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 Start: Waste Generation cluster_1 Step 1 & 2: Segregation & Containment cluster_2 Step 3 & 4: In-Lab Management cluster_3 Step 5: Final Disposal start Waste containing This compound generated identify Identify as Halogenated Organic Waste start->identify drain Pour Down Drain? start->drain trash Place in Regular Trash? start->trash container Select designated 'Halogenated Organic Waste' container identify->container label_waste Label container with all constituents and hazards container->label_waste store Store in closed container in secondary containment (Satellite Accumulation Area) label_waste->store full Container Full? store->full full->store No ehs Contact EHS for waste pickup full->ehs Yes end_node Proper Disposal via Licensed Facility ehs->end_node prohibited1 PROHIBITED Environmental Hazard & Regulatory Violation drain->prohibited1 No prohibited2 PROHIBITED Personnel Hazard & Regulatory Violation trash->prohibited2 No

Caption: Decision workflow for the disposal of this compound waste.

Spill & Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Minor Spill (Contained in Fume Hood):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to contain and absorb the spill.

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled bag or container.

    • This spill cleanup material is now also considered halogenated hazardous waste and must be disposed of accordingly.[6]

    • Decontaminate the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Major Spill (Outside Fume Hood):

    • Evacuate the immediate area.

    • Alert your supervisor and call your institution's emergency number.

    • Close the laboratory doors to contain the spill.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so. Await the arrival of the professional response team.[6]

By adhering to these procedures, you ensure not only your own safety but also that of your colleagues and the environment. The principles of proper segregation, labeling, and professional disposal are non-negotiable for the responsible handling of this compound and all halogenated organic compounds.

References

A Researcher's Guide to the Safe Handling of 4-Bromo-1H-indol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher navigating the complexities of drug development, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, field-proven safety and logistical information for 4-Bromo-1H-indol-6-ol, a brominated indole of interest. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a culture of proactive safety and scientific integrity.

Understanding the Hazard Profile of this compound

This compound is a solid organic compound. While specific toxicity data is limited, the Safety Data Sheet (SDS) and the known properties of similar halogenated indoles necessitate a cautious approach. The primary hazards are associated with direct contact and inhalation of dust particles.

Key Potential Hazards:

  • Skin and Eye Irritation: Like many indole derivatives, contact with skin and eyes can cause irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of fine dust or aerosols may lead to respiratory irritation.[1][2]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[2]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental workflow.

Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of appropriate PPE is dictated by a risk assessment of the procedures to be performed. For handling this compound in a solid form and in solution, the following PPE is mandatory.

PPE ComponentSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn when there is a significant risk of splashing.Protects against accidental splashes of solutions and airborne dust particles from entering the eyes.[1][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected for integrity before use and changed regularly, especially if contaminated.Provides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals and are suitable for handling solids and solutions.[1][4][5]
Body Protection A flame-resistant lab coat, worn fully buttoned. For larger quantities or procedures with a higher risk of contamination, impervious clothing may be necessary.Protects the skin and personal clothing from contamination.[1][4]
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient or if dust/aerosols are generated, a full-face respirator with an appropriate particulate filter is required.Minimizes the risk of inhaling airborne particles of the compound.[1][3]

Part 2: Operational Plan for Safe Handling

A systematic approach to handling this compound minimizes exposure and ensures the integrity of your experiment.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Work in a Fume Hood prep1->prep2 prep3 Prepare Work Area (e.g., absorbent liner) prep2->prep3 handle1 Carefully Weigh Solid Compound prep3->handle1 Proceed to handling handle2 Dissolve in Appropriate Solvent handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 clean1 Decontaminate Glassware and Surfaces handle3->clean1 Experiment complete clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste in Labeled Containers clean2->clean3

Caption: A streamlined workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing appropriate personal clothing (long pants, closed-toe shoes).[4]

    • Don all required PPE as outlined in the table above.

    • Conduct all manipulations of this compound within a certified chemical fume hood to ensure adequate ventilation.[1]

    • Cover the work surface with an absorbent liner to contain any potential spills.

  • Handling:

    • When weighing the solid compound, do so carefully to avoid generating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep containers of this compound tightly closed when not in use.[1]

  • Post-Experiment:

    • Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound.

    • Wash hands thoroughly with soap and water after handling is complete.[1][2]

Part 3: Disposal Plan - A Cradle-to-Grave Responsibility

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • Collect any unreacted this compound and any contaminated disposable materials (e.g., weigh boats, gloves, absorbent liners) in a dedicated, clearly labeled hazardous waste container.

    • The container should be labeled as "Halogenated Organic Solid Waste" and include the full chemical name: "this compound".

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for "Halogenated Organic Liquid Waste".

    • Do not mix with other non-halogenated waste streams.

  • Disposal:

    • All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1] Discharge into the environment must be avoided.[1]

Disposal Decision Tree

start Waste Generated is_solid Is the waste solid or a contaminated disposable? start->is_solid solid_waste Collect in 'Halogenated Organic Solid Waste' container is_solid->solid_waste Yes liquid_waste Collect in 'Halogenated Organic Liquid Waste' container is_solid->liquid_waste No (Liquid) label_container Label container with full chemical name and hazard solid_waste->label_container liquid_waste->label_container contact_ehs Arrange for disposal through institutional EHS office label_container->contact_ehs

Caption: A decision-making diagram for the proper disposal of this compound waste.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-1H-indol-6-ol
Reactant of Route 2
Reactant of Route 2
4-Bromo-1H-indol-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.